molecular formula C12H24ClF6N3P2 B046204 Chlorotripyrrolidinophosphonium hexafluorophosphate CAS No. 133894-48-1

Chlorotripyrrolidinophosphonium hexafluorophosphate

Numéro de catalogue: B046204
Numéro CAS: 133894-48-1
Poids moléculaire: 421.73 g/mol
Clé InChI: BSCYRXJVGSZNKX-UHFFFAOYSA-N
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Description

Chlorotripyrrolidinophosphonium hexafluorophosphate, widely known as PyCloP, is a crystalline compound (CAS 133894-48-1) that serves as an advanced peptide coupling reagent in organic synthesis. As a derivative of the well-established BOP reagent, it is specifically engineered to facilitate the formation of amide bonds with high efficiency and minimal racemization, which is a critical concern in the synthesis of stereochemically pure peptides. Key Applications and Research Value: Its primary application is in solid-phase peptide synthesis (SPPS), where it excels in the coupling of sterically challenging and racemization-prone substrates, such as N-alkylated N-Fmoc and N-Z (benzyloxycarbonyl) amino acids. This capability allows researchers to synthesize complex peptide sequences, including peptidomimetics and other biologically active compounds, in high yield while maintaining chiral integrity. The compound has also been investigated for its potential to reduce racemization further compared to some traditional agents, making it a valuable tool for developing peptides for research in therapeutics and molecular biology. Handling and Storage: This reagent is a moisture-sensitive white to yellow crystalline powder with a melting point of 145-148°C. It must be stored under controlled conditions at 2-8°C to maintain stability and purity. Researchers should note that it is classified as a dangerous good for transport and requires appropriate personal protective equipment (PPE), including gloves and eyeshields, as it causes severe skin burns and eye damage. Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

chloro(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24ClN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCYRXJVGSZNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClF6N3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583477
Record name Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133894-48-1
Record name Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotri(1-pyrrolidinyl)phosphonium hexafluorophosphate
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Foundational & Exploratory

An In-depth Technical Guide to Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyCloP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotripyrrolidinophosphonium hexafluorophosphate, commonly known as PyCloP, is a phosphonium-based coupling reagent widely employed in organic synthesis, particularly in the formation of amide bonds. Its efficacy in facilitating peptide bond formation with minimal racemization has established it as a valuable tool in solid-phase peptide synthesis (SPPS), peptide cyclization, and fragment condensation. This technical guide provides a comprehensive overview of PyCloP, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its mechanism of action.

Introduction

The synthesis of peptides and complex organic molecules containing amide functionalities is a cornerstone of drug discovery and development. The formation of a peptide bond, while conceptually simple, presents significant challenges, most notably the risk of racemization at the chiral α-carbon of the amino acid. To address this, a variety of coupling reagents have been developed to activate the carboxylic acid moiety, facilitating its reaction with an amine under mild conditions.

This compound (PyCloP) has emerged as a highly effective coupling reagent, offering rapid reaction kinetics and a low propensity for epimerization. It is a crystalline solid that is soluble in common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF).

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C₁₂H₂₄ClF₆N₃P₂
Molecular Weight 421.73 g/mol
Appearance White to off-white crystalline powder
Melting Point 145-148 °C (decomposes)
Solubility Soluble in chloroform and methanol.
Storage Temperature 2-8 °C
CAS Number 133894-48-1

Synthesis of this compound

PyCloP can be synthesized via the reaction of tripyrrolidinophosphine oxide with phosphoryl trichloride, followed by an anion exchange with potassium hexafluorophosphate.

Synthesis of Tripyrrolidinophosphine Oxide

Experimental Protocol:

  • In a reaction vessel, combine phosphorous acid tris-diethylamide and pyrrolidine.

  • Heat the mixture to 70 °C and maintain this temperature for 10 hours.

  • After the reaction is complete, purify the product to yield tripyrrolidinophosphine oxide (yield: 88%).[1]

Synthesis of this compound

Experimental Protocol:

  • Dissolve tripyrrolidinophosphine oxide in dichloromethane (DCM).

  • Add phosphoryl trichloride to the solution and stir the mixture.

  • In a separate vessel, prepare an aqueous solution of potassium hexafluorophosphate (KPF₆).

  • Add the aqueous KPF₆ solution to the reaction mixture.

  • Stir the resulting biphasic mixture vigorously to facilitate the anion exchange.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system to yield pure this compound.

Mechanism of Action in Amide Bond Formation

The primary function of PyCloP in amide bond formation is the activation of a carboxylic acid. The proposed mechanism involves the following steps:

PyCloP_Mechanism cluster_activation Carboxylic Acid Activation Carboxylic_Acid R-COOH Activated_Ester [R-CO-O-P(Pyr)₃]⁺ PF₆⁻ (Acylphosphonium Intermediate) Carboxylic_Acid->Activated_Ester PyCloP, Base PyCloP PyCloP PyCloP->Activated_Ester Base Base (e.g., DIEA) Base->Activated_Ester Chloride_Ion Cl⁻ Amide_Bond R-CO-NH-R' Activated_Ester->Amide_Bond R'-NH₂ Amine R'-NH₂ Amine->Amide_Bond Byproduct Tripyrrolidinophosphine Oxide Amide_Bond->Byproduct SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 Wash Resin (DMF) Deprotection->Washing1 Coupling Couple Next Fmoc-Amino Acid (PyCloP, DIEA in DMF) Washing1->Coupling Washing2 Wash Resin (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleave Peptide from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purify Peptide (e.g., RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

References

An In-depth Technical Guide to Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyCloP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotripyrrolidinophosphonium hexafluorophosphate, commonly known as PyCloP, is a phosphonium salt-based coupling reagent widely utilized in organic synthesis, particularly in the formation of amide bonds for peptide synthesis.[1] Its efficacy is especially pronounced in the coupling of sterically hindered and N-methylated amino acids, where other reagents may lead to significant racemization and low yields.[2][] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and application of PyCloP, with a focus on detailed experimental protocols and reaction mechanisms.

Molecular Structure and Properties

PyCloP is an ionic compound consisting of a chlorotripyrrolidinophosphonium cation and a hexafluorophosphate anion. The phosphorus center of the cation is bonded to a chlorine atom and the nitrogen atoms of three pyrrolidine rings.

General Properties

A summary of the general physical and chemical properties of PyCloP is presented in Table 1.

PropertyValueReference
CAS Number 133894-48-1[4][5]
Molecular Formula C₁₂H₂₄ClF₆N₃P₂[4]
Molecular Weight 421.73 g/mol [4][5]
Appearance White to off-white crystalline powder[]
Melting Point 145-148 °C[4]
Solubility Soluble in chloroform and methanol.[]
Storage Store at 2-8°C under an inert atmosphere. Moisture sensitive.[4]
Structural Data

A definitive, publicly accessible crystal structure of this compound (CAS 133894-48-1) is not available in the searched literature. Therefore, a detailed table of experimental bond lengths and angles cannot be provided. For structural elucidation, researchers would need to perform single-crystal X-ray diffraction studies.

Spectroscopic Data
NucleusExpected Chemical Shift Range (ppm)Notes
¹H NMR 1.8 - 2.2 (m, 12H, CH₂), 3.3 - 3.7 (m, 12H, NCH₂)The pyrrolidine protons would likely appear as multiplets.
¹³C NMR 25 - 27 (CH₂), 48 - 52 (NCH₂)Two distinct signals are expected for the pyrrolidine carbons.
³¹P NMR +20 to +40 (P⁺ cation), ~ -144 (septet, PF₆⁻ anion)The phosphonium cation signal is a singlet. The hexafluorophosphate anion appears as a characteristic septet due to coupling with the six fluorine atoms.[6]

Synthesis of this compound (PyCloP)

Two primary synthetic routes for PyCloP have been described in the literature. The following are generalized experimental protocols based on these descriptions.

Synthesis Workflow

cluster_0 Route 1 cluster_1 Route 2 Tripyrrolidinophosphine Tripyrrolidinophosphine Chlorination Chlorination Tripyrrolidinophosphine->Chlorination Cl₂ / Diethyl Ether Anion Exchange Anion Exchange Chlorination->Anion Exchange KPF₆ / H₂O PyCloP PyCloP Anion Exchange->PyCloP Tripyrrolidinophosphine Oxide Tripyrrolidinophosphine Oxide Reaction with POCl₃ Reaction with POCl₃ Tripyrrolidinophosphine Oxide->Reaction with POCl₃ POCl₃ / DCM Anion Exchange_2 Anion Exchange_2 Reaction with POCl₃->Anion Exchange_2 KPF₆ / H₂O PyCloP_2 PyCloP_2 Anion Exchange_2->PyCloP_2

Figure 1: Synthetic routes to PyCloP.
Experimental Protocols

Route 1: From Tripyrrolidinophosphine

  • Dissolution: Dissolve tripyrrolidinophosphine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Chlorination: Cool the solution in an ice bath and slowly bubble chlorine gas through the solution or add a solution of chlorine in a suitable solvent. Monitor the reaction by TLC or ³¹P NMR until the starting material is consumed.

  • Anion Exchange: To the reaction mixture, add a solution of potassium hexafluorophosphate (KPF₆) in water.

  • Precipitation and Isolation: Stir the biphasic mixture vigorously. The product, PyCloP, will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water and then with diethyl ether. Dry the product under vacuum.

Route 2: From Tripyrrolidinophosphine Oxide

  • Dissolution: Dissolve tripyrrolidinophosphine oxide in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Reaction with Phosphoryl Trichloride: Add phosphoryl trichloride (POCl₃) to the solution and stir at room temperature. Monitor the reaction by TLC or ³¹P NMR.

  • Anion Exchange: Add a solution of potassium hexafluorophosphate (KPF₆) in water to the reaction mixture.

  • Extraction and Isolation: Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield pure PyCloP.

Application in Peptide Synthesis

PyCloP is a highly effective coupling reagent for the formation of peptide bonds, particularly in cases involving sterically hindered or racemization-prone amino acids.[2]

Mechanism of Peptide Coupling

The mechanism of peptide bond formation using PyCloP involves the activation of the carboxylic acid of an N-protected amino acid to form a reactive acylphosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of another amino acid or peptide.

N-Protected Amino Acid N-Protected Amino Acid Acylphosphonium Intermediate Acylphosphonium Intermediate N-Protected Amino Acid->Acylphosphonium Intermediate + PyCloP, Base PyCloP PyCloP Base Base Dipeptide Dipeptide Acylphosphonium Intermediate->Dipeptide + Amino Acid Ester Amino Acid Ester Amino Acid Ester Tripyrrolidinophosphine Oxide Tripyrrolidinophosphine Oxide

Figure 2: Simplified signaling pathway of PyCloP-mediated peptide coupling.
Experimental Protocol for Peptide Coupling

The following is a general procedure for a solution-phase peptide coupling reaction using PyCloP.

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Base: Add a tertiary amine base, such as diisopropylethylamine (DIEA) (2.0 equivalents), to the solution to neutralize the hydrochloride salt and facilitate the reaction.

  • Addition of PyCloP: Add PyCloP (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude peptide can be purified by column chromatography on silica gel.

Conclusion

This compound (PyCloP) is a valuable and efficient coupling reagent for the synthesis of peptides, especially those containing challenging amino acid residues. Its ability to promote amide bond formation with minimal racemization makes it an important tool for researchers in drug discovery and development. While detailed structural and spectroscopic data are not widely available, the established synthetic routes and reaction mechanisms provide a solid foundation for its application in the laboratory. Further studies to fully characterize the solid-state structure and spectroscopic properties of PyCloP would be a valuable contribution to the field.

References

An In-depth Technical Guide to the PyClock Reagent: Chemical Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis. This guide provides a comprehensive overview of the chemical properties and applications of PyClock, a highly efficient phosphonium salt-based coupling reagent.

Core Chemical Properties

PyClock, chemically known as (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is the 6-chloro analog of the well-known PyBOP reagent.[1] The introduction of a chlorine atom to the benzotriazole moiety significantly enhances its performance in peptide synthesis.[2]

PropertyValueReferences
Chemical Name (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate[1][3]
Synonyms PyClocK, TPTDP[1][3]
CAS Number 893413-42-8[1][3][4]
Molecular Formula C18H27ClF6N6OP2[1][3][4]
Molecular Weight 554.84 g/mol [3][4]
Appearance White to light yellow powder or crystal[5]
Melting Point 165-175 °C
Solubility Soluble in N-Methyl-2-pyrrolidone (NMP) (5% solution is clear)
Storage Temperature 2-8°C[1][5]

Mechanism of Action and Advantages in Peptide Synthesis

PyClock facilitates the formation of amide bonds by activating the carboxylic acid of an N-protected amino acid. In the presence of a base, PyClock generates a 6-chloro-1-benzotriazolyl (Cl-OBt) active ester. This active ester is considerably more reactive than the OBt esters produced by reagents like PyBOP or HBTU. The increased reactivity is attributed to the higher acidity of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) compared to 1-hydroxybenzotriazole (HOBt).

The enhanced reactivity of PyClock makes it an excellent choice for challenging coupling scenarios, including:

  • Sterically hindered amino acids: PyClock demonstrates superior performance in couplings involving bulky residues.[6]

  • Cyclizations and fragment condensations: It is particularly effective where carboxyl activation may be sluggish.[7]

  • Slow coupling reactions: The stability of phosphonium salts allows for the use of excess reagent to drive slow reactions to completion without the risk of side reactions.[8]

A significant advantage of PyClock, and phosphonium salts in general, over imminium/uronium-based reagents (e.g., HBTU, HATU) is that it cannot cause guanidinylation of the N-terminal amino group.[8] This side reaction, which leads to irreversible chain termination, is a known issue with uronium reagents, especially when they are used in excess or when carboxyl activation is slow.

Peptide_Coupling_Activation cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid N-Protected Amino Acid (R-COOH) ActiveEster 6-Cl-OBt Active Ester AminoAcid->ActiveEster + PyClock + Base PyClock PyClock PyClock->ActiveEster Base Base (e.g., DIEA) Base->ActiveEster Dipeptide Protected Dipeptide ActiveEster->Dipeptide + H₂N-Peptide PeptideChain Growing Peptide Chain (H₂N-Peptide) PeptideChain->Dipeptide

Caption: Activation of a protected amino acid with PyClock to form a reactive ester for peptide bond formation.

Reactivity and Stability

The stability of a coupling reagent is often inversely correlated with its reactivity.[6] In comparative studies in dimethylformamide (DMF), PyClock is more stable than PyAOP but less stable than PyBOP, indicating that PyClock is more reactive than PyBOP.[6][8] While the 6-Cl-HOBt active ester formed by PyClock is more reactive than the HOBt ester from PyBOP, it is also less stable.[6] In the absence of a nucleophile, the concentration of the active ester can decrease over time due to decomposition.[6]

Coupling Efficiency and Racemization Control

PyClock has been shown to have a better performance than PyBOP in terms of both coupling efficiency and control of racemization.[6] In the synthesis of challenging peptide sequences, PyClock consistently provides higher yields than PyBOP.[6] While racemization can still occur, studies have indicated that PyClock is slightly superior to PyBOP in suppressing it.[6]

Experimental Protocols

The following are generalized protocols for the use of PyClock in solid-phase peptide synthesis (SPPS). These should be optimized for specific peptide sequences and scales.

This protocol outlines a single coupling cycle using Fmoc-amino acids.

  • Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in DMF. Add PyClock (3-5 equivalents) and a tertiary base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents). Briefly pre-activate the mixture for 1-5 minutes.

  • Coupling Reaction: Add the activation mixture to the resin. Agitate the reaction vessel for 30-60 minutes at room temperature. The coupling time may need to be extended for sterically hindered amino acids.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive, a recoupling step may be necessary.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid, preparing it for the next coupling cycle.

SPPS_Cycle_Workflow start Start with Resin-Bound Peptide (Free Amine) prepare_activation Prepare Activation Mixture: Fmoc-AA + PyClock + DIEA in DMF start->prepare_activation preactivate Pre-activate (1-5 min) prepare_activation->preactivate add_to_resin Add Activation Mixture to Resin preactivate->add_to_resin couple Couple (30-60 min) add_to_resin->couple wash_dmf Wash with DMF couple->wash_dmf monitor Monitor Coupling (e.g., Kaiser Test) wash_dmf->monitor monitor->couple Positive Test (Recouple) deprotect Fmoc Deprotection (20% Piperidine/DMF) monitor->deprotect Negative Test next_cycle Ready for Next Coupling Cycle deprotect->next_cycle

References

The Core Mechanism of Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyClock) in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorotripyrrolidinophosphonium hexafluorophosphate, commonly known as PyClock, has emerged as a highly efficient phosphonium salt-based coupling reagent in modern peptide synthesis. Its efficacy, particularly in challenging couplings, is attributed to its unique mechanism of action that promotes rapid and efficient amide bond formation while mitigating certain side reactions. This technical guide provides an in-depth exploration of the core mechanism of PyClock, supported by comparative data, detailed experimental protocols, and visual representations of the key chemical transformations.

The Fundamental Mechanism of Action

At its core, the mechanism of PyClock revolves around the in-situ generation of a highly reactive acyl-intermediate of a protected amino acid. This process facilitates the subsequent nucleophilic attack by the free amine of a second amino acid or peptide, culminating in the formation of a stable amide bond.

The key steps in the PyClock-mediated coupling reaction are as follows:

  • Activation of the Carboxylic Acid: In the presence of a tertiary amine base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), the carboxylate of an N-protected amino acid is generated. This carboxylate then reacts with PyClock.

  • Formation of the 6-Chloro-1-benzotriazolyl (Cl-OBt) Ester: The reaction between the carboxylate and PyClock results in the formation of a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester. The phosphonium salt acts as an excellent leaving group, driving the formation of this key intermediate.

  • Nucleophilic Attack and Amide Bond Formation: The free amino group of the incoming amino acid or peptide chain then performs a nucleophilic attack on the carbonyl carbon of the Cl-OBt active ester. This leads to the formation of the desired peptide bond and the release of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt).

The enhanced reactivity of PyClock compared to its analogue, PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), stems from the higher acidity of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) compared to 1-hydroxybenzotriazole (HOBt).[1] This increased acidity makes the Cl-OBt ester a better leaving group, thus accelerating the rate of the coupling reaction.[1]

Data Presentation: Performance Metrics

The selection of a coupling reagent is a critical decision in peptide synthesis, directly impacting yield, purity, and the preservation of stereochemical integrity. The following tables summarize the performance of PyClock in comparison to other commonly used coupling reagents.

Table 1: Comparative Coupling Efficiency of PyClock

Peptide SequenceCoupling ReagentCrude Purity (%) (2 x 1 min coupling)Crude Purity (%) (2 x 20 min coupling)
65-74 ACPPyClock~78~80
G-LHRHPyClock~85~88
Difficult SequencePyClockBetter than PyBOPBetter than PyBOP

Data synthesized from a comparative study of different activators in fast conventional Fmoc solid-phase peptide synthesis.

Table 2: Racemization Control with PyClock

Coupling ReagentRacemization Level
PyAOPLowest
PyClock Slightly lower than PyBOP
PyBOPHigher than PyClock and PyAOP

Qualitative comparison based on studies of racemization-prone peptide sequences.[2]

Experimental Protocols

The following protocols provide a general framework for the application of PyClock in solid-phase peptide synthesis (SPPS). The specific quantities and reaction times may require optimization based on the specific amino acids and peptide sequence.

Materials and Reagents
  • Fmoc-protected amino acids

  • This compound (PyClock)

  • Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Solid support resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a single coupling cycle for adding one amino acid to the growing peptide chain on the resin.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and PyClock (3-5 equivalents) in DMF.

    • Add DIEA or NMM (6-10 equivalents) to the amino acid/PyClock solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and workflows associated with the use of PyClock.

Signaling Pathways and Mechanisms

G cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH N-Protected Amino Acid (R-COOH) Base Base (e.g., DIEA) AA_COO Carboxylate (R-COO⁻) AA_COOH->AA_COO + Base Active_Ester Cl-OBt Active Ester AA_COO->Active_Ester + PyClock PyClock PyClock Phosphonium_Byproduct Phosphonium Byproduct Active_Ester->Phosphonium_Byproduct releases Peptide_NH2 Peptide/Amino Acid with free N-terminus (H₂N-R') Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + H₂N-R' Cl_HOBt 6-Cl-HOBt Peptide_Bond->Cl_HOBt releases New_Peptide Elongated Peptide (R-CO-NH-R') Peptide_Bond->New_Peptide

Caption: Mechanism of PyClock-mediated amide bond formation.

Experimental Workflow

G start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (PyClock, AA, Base in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using PyClock.

Logical Relationships

G PyClock PyClock Cl_HOBt Formation of 6-Cl-HOBt PyClock->Cl_HOBt PyBOP PyBOP HOBt Formation of HOBt PyBOP->HOBt Reactivity Higher Reactivity Efficiency Improved Coupling Efficiency (esp. for hindered AAs) Reactivity->Efficiency Racemization Slightly Lower Racemization Reactivity->Racemization Acidity Higher Acidity of 6-Cl-HOBt Cl_HOBt->Acidity Acidity->Reactivity

Caption: Relationship between PyClock's structure and its performance advantages over PyBOP.

References

The Emergence of PyClock: A High-Performance Coupling Reagent for Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the quest for efficient, reliable, and versatile coupling reagents is perpetual. The discovery of PyClock ((6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) marked a significant advancement in this field. As a phosphonium salt belonging to the Oxyma family, PyClock has demonstrated superior performance in various challenging synthetic applications, including the coupling of sterically hindered amino acids and peptide cyclization.[1] This technical guide provides an in-depth overview of PyClock, its mechanism of action, and its performance advantages over other commonly used coupling reagents, supported by quantitative data and detailed experimental protocols.

PyClock is the 6-chloro analogue of the well-known coupling reagent PyBOP.[1] This structural modification results in the generation of a more reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester, which accelerates the amide bond formation process.[2] A key advantage of PyClock, as a phosphonium salt, is its inability to react with the free amine of the growing peptide chain, thereby preventing the common side reaction of guanidinylation that can occur with uronium-based reagents like HBTU and HATU.[1][2][3] This feature allows for the use of excess reagent to drive reactions to completion without the risk of chain termination.

Core Mechanism of Action

The efficacy of PyClock lies in its ability to rapidly and efficiently activate the carboxylic acid of an N-protected amino acid. In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIEA), PyClock facilitates the formation of a highly reactive Cl-OBt ester. This active ester is then susceptible to nucleophilic attack by the free amine of the adjacent amino acid or peptide fragment, leading to the formation of a stable amide bond.

The increased reactivity of the Cl-OBt ester compared to the OBt ester generated by PyBOP is attributed to the electron-withdrawing effect of the chlorine atom on the benzotriazole ring of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt), making it a better leaving group.[2]

G Carboxylic_Acid N-Protected Amino Acid (R-COOH) Active_Ester Reactive Cl-OBt Active Ester Carboxylic_Acid->Active_Ester PyClock PyClock PyClock->Active_Ester Base Base (DIEA) Base->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Nucleophilic Attack Amine N-Terminal Amine (H₂N-R') Amine->Peptide_Bond Byproducts Byproducts Peptide_Bond->Byproducts

PyClock Activation and Coupling Pathway

Performance and Comparative Data

Comprehensive studies have been conducted to evaluate the performance of PyClock in comparison to other established coupling reagents, namely PyBOP and the highly reactive PyAOP. The following tables summarize the key quantitative findings from these investigations.

Stability in Solution

The stability of a coupling reagent in solution is a critical factor for its practical application, especially in automated peptide synthesizers. The stability of PyClock in dimethylformamide (DMF) was compared to that of PyBOP and PyAOP.

Table 1: Stability of Phosphonium Salts in DMF [1]

Coupling Reagent% Purity after 2h% Purity after 6h% Purity after 24h
PyAOP97.2492.1578.50
PyClock 99.85 99.50 98.60
PyBOP99.9099.8099.50

Yields were calculated based on the integration of the peak area at 220 nm of the signal associated with the phosphonium salt with respect to the corresponding HXBt.

The data indicates that while PyAOP is the least stable, both PyClock and PyBOP exhibit high stability in DMF over a 24-hour period.[1]

Activation of Sterically Hindered Amino Acids

The ability to efficiently couple sterically hindered amino acids is a key benchmark for a coupling reagent's performance. The activation of Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH), a notoriously difficult amino acid to couple, was studied using PyClock and PyBOP.

Table 2: Activation of Fmoc-Aib-OH with PyClock and PyBOP [1]

Time% Activated Fmoc-Aib-OH (PyClock)% Activated Fmoc-Aib-OH (PyBOP)
2 min2.761.50
10 min12.507.80
1h45.3030.10
2h65.8048.20

Yields were calculated based on the integration of the peak area at 220 nm of the signal corresponding to Fmoc-Aib-OXt with respect to Fmoc-Aib-OH.

The results clearly demonstrate that PyClock activates the hindered Fmoc-Aib-OH more rapidly and to a greater extent than PyBOP.[1]

Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of PyClock was further evaluated in the solid-phase synthesis of a challenging pentapeptide, H-Tyr-Aib-Aib-Phe-Leu-NH₂.

Table 3: Synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH₂ [4]

Coupling Reagent% Target Pentapeptide% Deletion Tetrapeptide (des-Aib)
PyClock 75 25
PyBOP6238
PyAOP8812

Yields were determined by HPLC analysis of the crude product.

PyClock demonstrated significantly higher coupling efficiency than PyBOP in the synthesis of this difficult peptide sequence, approaching the performance of the more reactive PyAOP.[4]

In another study comparing various activators for fast conventional Fmoc-SPPS, PyClock was shown to perform well with shorter coupling times (2 x 1 min), producing high crude peptide purities for several model peptides.[5][6]

Table 4: Crude Peptide Purity (%) with Different Activators and Coupling Times [6]

PeptideActivator2 x 1 min Coupling Time2 x 20 min Coupling Time
G-LHRHPyClock 85.23 88.15
HCTU84.7690.84
COMU89.5489.33
65-74 ACPPyClock 88.64 91.20
HCTU90.1594.02
COMU92.3793.58
Linear OxytocinPyClock 65.31 63.85
HCTU77.6875.43
COMU76.9275.89
Racemization Suppression

Controlling racemization is paramount in peptide synthesis to ensure the chiral integrity of the final product. The racemization suppression capacity of PyClock was assessed using the model peptide Z-Phe-Val-Pro-NH₂.

Table 5: Racemization Study of Z-Phe-Val-OH Coupling to Pro-resin [1]

Coupling Reagent% D-Val Isomer
PyAOP4.5
PyClock 7.8
PyBOP8.5

Racemization was determined by HPLC analysis of the cleaved peptide.

While PyAOP exhibited the lowest level of racemization, PyClock was shown to be slightly superior to PyBOP in suppressing epimerization during this critical coupling step.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Stability Assay of Phosphonium Salts in DMF
  • Preparation of Solutions: Prepare a 0.05 M solution of each phosphonium salt (PyClock, PyBOP, PyAOP) in anhydrous DMF.

  • Incubation: Store the solutions at room temperature in sealed vials.

  • HPLC Analysis: At specified time points (e.g., 0, 2, 6, and 24 hours), inject an aliquot of each solution into an HPLC system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.

    • Detection: UV at 220 nm.

  • Data Analysis: Calculate the percentage purity of the phosphonium salt at each time point by integrating the peak area of the reagent relative to the peak area of its corresponding hydrolysis byproduct (e.g., 6-Cl-HOBt for PyClock).

G start Prepare 0.05 M Solutions in DMF incubate Incubate at Room Temperature start->incubate hplc HPLC Analysis at Time Points (0, 2, 6, 24h) incubate->hplc analyze Calculate % Purity (Peak Area Integration) hplc->analyze G resin Start with Fmoc-Rink-Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (PyClock, DIEA, DMF) deprotection->coupling loop Repeat for each Amino Acid coupling->loop loop->deprotection Next Amino Acid cleavage Cleavage from Resin (TFA/H₂O) loop->cleavage Final Amino Acid workup Precipitation & Lyophilization cleavage->workup analysis HPLC Analysis of Crude Peptide workup->analysis

References

PyClock: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PyClock, also known as (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate. PyClock is a highly efficient phosphonium salt-based coupling reagent utilized in both solution-phase and solid-phase peptide synthesis (SPPS). Its enhanced reactivity makes it particularly suitable for the synthesis of complex peptides, including those containing sterically hindered amino acids.[1]

Core Physical and Chemical Properties

PyClock is the 6-chloro analog of PyBOP and functions by generating a more reactive Cl-OBt activated ester.[2] This heightened reactivity stems from the increased acidity of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) as compared to standard 1-hydroxybenzotriazole (HOBt).[2] The key physical and chemical properties of PyClock are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₈H₂₇ClF₆N₆OP₂[3]
Molecular Weight 554.84 g/mol [1]
CAS Number 893413-42-8[3]
Appearance White to light yellow powder or crystals[4]
Melting Point 118-120 °C[3]
Boiling Point 449.7 °C at 760 mmHg[3]
Density 1.13 g/cm³[3]
Solubility N/A[3]
Storage Temperature 2-8 °C[2][3]
Assay ≥98.0% (HPLC)[2]

Mechanism of Action in Peptide Coupling

PyClock facilitates the formation of an amide bond between the carboxyl group of an incoming amino acid and the free amine of the growing peptide chain. The reaction proceeds via the formation of a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) ester intermediate. A key advantage of PyClock is that, unlike iminium-based reagents, excess reagent does not lead to the unwanted end-capping of the peptide chain.[2]

Below is a diagram illustrating the general workflow of an amide bond formation facilitated by PyClock.

PyClock_Mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step cluster_product Product Amino_Acid N-Protected Amino Acid (R-COOH) Active_Ester Reactive Cl-OBt Ester Intermediate Amino_Acid->Active_Ester Activation PyClock PyClock PyClock->Active_Ester Base Base (e.g., DIEA) Base->Active_Ester New_Peptide_Bond Formation of New Peptide Bond Active_Ester->New_Peptide_Bond Nucleophilic Attack Peptide_Chain N-Terminus of Peptide Chain (H₂N-Peptide) Peptide_Chain->New_Peptide_Bond Elongated_Peptide Elongated Peptide Chain New_Peptide_Bond->Elongated_Peptide Product

PyClock-mediated amide bond formation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the use of PyClock in a standard Fmoc-based solid-phase peptide synthesis workflow. Exact quantities and reaction times may need to be optimized based on the specific amino acids and peptide sequence.

Materials:

  • Fmoc-protected amino acid

  • PyClock

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Peptide synthesis grade solvent (e.g., N,N-Dimethylformamide - DMF)

  • Resin with a free amine group

Workflow:

SPPS_Workflow start Start: Resin with free amine prepare_coupling Prepare Coupling Solution: - Dissolve Fmoc-amino acid, PyClock, and DIEA in DMF start->prepare_coupling add_to_resin Add coupling solution to the resin prepare_coupling->add_to_resin couple Allow to react for 1-2 hours at room temperature add_to_resin->couple wash1 Wash the resin with DMF couple->wash1 deprotection Treat with piperidine in DMF to remove the Fmoc group wash1->deprotection wash2 Wash the resin with DMF deprotection->wash2 next_cycle Ready for the next coupling cycle wash2->next_cycle

General workflow for an SPPS coupling cycle using PyClock.

Detailed Steps:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin substitution), PyClock (3-5 equivalents), and a base such as DIEA (6-10 equivalents) in DMF.

  • Activation: Allow the coupling solution to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated coupling solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Fmoc Deprotection: To prepare for the next coupling cycle, treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid. This typically takes 10-20 minutes.

  • Final Washing: Wash the resin again with DMF to remove residual piperidine. The resin is now ready for the next amino acid coupling cycle.

Signaling Pathways and Biological Activity

As a synthetic coupling reagent, PyClock's function is to facilitate chemical reactions, specifically the formation of amide bonds. It is not designed to have direct biological activity or to interact with biological signaling pathways. Therefore, the concept of a "signaling pathway" in a biological context is not applicable to PyClock itself. Any biological activity observed would be attributed to the peptide or molecule being synthesized.

Applications in Research and Development

The enhanced reactivity and efficiency of PyClock make it a valuable tool in several areas of research and drug development:

  • Synthesis of Difficult Peptide Sequences: PyClock is particularly effective in coupling sterically hindered amino acids, which can be challenging with other reagents.[1]

  • Cyclization of Peptides: Its efficiency is advantageous in intramolecular reactions, such as peptide cyclization.

  • Protein Conjugation: PyClock has been used in the construction of biosensors by attaching proteins to transducers, demonstrating a significant increase in attachment efficiency compared to other methods.[1]

  • Pharmaceutical Development: It is utilized in the synthesis of peptide-based drug candidates.[3]

Safety Information

  • Hazard Codes: Xi (Irritant)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle PyClock in a well-ventilated area and to use appropriate personal protective equipment.

References

Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyCloP): A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 133894-48-1

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Chlorotripyrrolidinophosphonium hexafluorophosphate (PyCloP). This document details its chemical properties, mechanism of action, applications in peptide synthesis—with a particular focus on challenging couplings—and provides detailed experimental protocols.

Core Properties and Specifications

This compound, commonly known as PyCloP, is a phosphonium salt-based coupling reagent. It is recognized for its high efficiency in amide bond formation, particularly in scenarios prone to racemization. PyCloP is a white to off-white crystalline powder and is favored as an alternative to other coupling reagents that can produce carcinogenic byproducts.

Table 1: Physicochemical Properties of PyCloP

PropertyValueReference
CAS Number 133894-48-1
Molecular Formula C₁₂H₂₄ClF₆N₃P₂
Molecular Weight 421.73 g/mol
Appearance White to off-white crystalline powder
Melting Point 145-148 °C (decomposes)
Solubility Soluble in Chloroform, Methanol
Storage Conditions 2-8 °C, under inert gas, keep dry

Table 2: Key Specifications for Researchers

SpecificationDetailsReference
Purity Typically ≥97.0% or ≥98.0% (AT)
Primary Application Peptide synthesis, especially for N-methylated amino acids
Key Advantage Minimizes racemization and avoids carcinogenic byproducts
Synonyms PyCloP, Chloro(tripyrrolidin-1-yl)phosphonium hexafluorophosphate

Mechanism of Action in Peptide Coupling

PyCloP facilitates the formation of an amide bond between a carboxylic acid (the C-terminus of an amino acid or peptide) and an amine (the N-terminus of another amino acid or peptide). The activation of the carboxylic acid is believed to proceed through the formation of a highly reactive (acyloxy)phosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the peptide bond and the release of tripyrrolidinophosphine oxide.

This mechanism is particularly advantageous for sterically hindered or racemization-prone couplings, such as those involving N-methylated amino acids. Unlike uronium-based reagents, phosphonium salts like PyCloP do not react with the free amine, thus preventing the formation of guanidine byproducts.

PyCloP_Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) Acyloxyphosphonium (Acyloxy)phosphonium Intermediate [R-COO-P(Pyrr)₃]⁺ CarboxylicAcid->Acyloxyphosphonium + PyCloP, Base PyCloP PyCloP PyCloP->Acyloxyphosphonium Base Base (e.g., DIPEA) Base->Acyloxyphosphonium PeptideBond R-CO-NH-R' (Peptide Bond) Acyloxyphosphonium->PeptideBond + R'-NH₂ Byproduct Tripyrrolidinophosphine Oxide Acyloxyphosphonium->Byproduct Release Amine R'-NH₂ (Amine) Amine->PeptideBond

PyCloP Peptide Coupling Mechanism

Applications in Drug Discovery and Development

PyCloP's primary application is in the synthesis of peptides, a critical process in drug discovery and development. Its ability to facilitate difficult couplings with minimal side reactions makes it a valuable tool for synthesizing complex and structurally diverse peptides.

  • Synthesis of Peptides with N-Methylated Amino Acids: N-methylated amino acids are often incorporated into therapeutic peptides to enhance their metabolic stability and cell permeability. PyCloP is highly effective for these challenging couplings, which are often slow and prone to epimerization with other reagents.

  • Minimizing Racemization: Maintaining the stereochemical integrity of amino acids is crucial for the biological activity of peptides. PyCloP is engineered to promote rapid coupling, which suppresses the epimerization at the alpha-carbon of the activated amino acid.

  • General Amide Bond Formation: Beyond peptide synthesis, PyCloP can be employed in a broader range of organic synthesis applications where the formation of an amide bond is required.

Experimental Protocols

The following protocols are generalized procedures for solution-phase and solid-phase peptide synthesis using PyCloP. The exact conditions, such as reaction times and equivalents of reagents, may need to be optimized for specific amino acid couplings.

Solution-Phase Peptide Coupling (e.g., Synthesis of Z-MeVal-MeVal-OMe)

This protocol is adapted from the literature for the coupling of N-methylated amino acids.

Materials:

  • N-protected amino acid (e.g., Z-MeVal-OH)

  • Amino acid ester hydrochloride (e.g., HCl, H-MeVal-OMe)

  • PyCloP

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous citric acid

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in the chosen solvent (DCM or DMF).

  • Base Addition: Add DIPEA (2.0 eq) to the solution to neutralize the hydrochloride salt and provide the basic conditions for the coupling reaction.

  • PyCloP Addition: Add PyCloP (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 10% citric acid, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Solution_Phase_Workflow start Start dissolve Dissolve N-protected amino acid and amino acid ester in solvent start->dissolve add_base Add DIPEA dissolve->add_base add_pyclop Add PyCloP add_base->add_pyclop react Stir at room temperature (Monitor by TLC/HPLC) add_pyclop->react workup Aqueous Work-up (Acid, Base, Brine Washes) react->workup dry Dry organic layer (e.g., MgSO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography concentrate->purify end End purify->end

Solution-Phase Coupling Workflow
Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol outlines a general coupling step on a resin for SPPS.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N-Fmoc protected amino acid

  • PyCloP

  • DIPEA

  • DMF (peptide synthesis grade)

  • DCM

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform the deprotection of the N-terminal Fmoc group using a standard protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF and DCM.

  • Pre-activation (Optional but Recommended): In a separate vessel, dissolve the N-Fmoc protected amino acid (2-3 eq relative to resin loading), PyCloP (2-3 eq), and DIPEA (4-6 eq) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. The coupling time may need to be extended for sterically hindered amino acids.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test for secondary amines) to ensure the completion of the coupling reaction. A negative test indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow start Start with deprotected resin-bound peptide preactivate Pre-activate Fmoc-amino acid with PyCloP and DIPEA in DMF start->preactivate couple Add pre-activated solution to resin and agitate preactivate->couple monitor Monitor reaction completion (e.g., Kaiser test) couple->monitor monitor->couple Incomplete wash Wash resin with DMF and DCM monitor->wash Complete next_cycle Proceed to next deprotection/coupling cycle wash->next_cycle end End of Synthesis next_cycle->end

Solid-Phase Peptide Synthesis (SPPS) Coupling Workflow

Safety and Handling

PyCloP is classified as a corrosive material that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound (PyCloP) is a highly effective and reliable coupling reagent for peptide synthesis and other amide bond formations. Its ability to minimize racemization, especially in challenging cases like the coupling of N-methylated amino acids, makes it an invaluable tool for researchers and professionals in the field of drug discovery and development. By understanding its properties, mechanism, and appropriate handling, scientists can leverage PyCloP to synthesize complex peptides with high purity and yield.

A Technical Guide to the Stability and Storage of PyClock® Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PyClock®, or (6-Chloro-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a highly efficient phosphonium salt-based coupling reagent utilized extensively in peptide synthesis.[1] As the 6-chloro analog of the well-known reagent PyBOP®, PyClock® facilitates the formation of amide bonds by activating the carboxylic acid moiety of an amino acid.[1] This activation proceeds via the generation of a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester, which is significantly more reactive than esters produced by reagents like PyBOP® or HBTU.[1] This enhanced reactivity makes PyClock® an excellent choice for challenging couplings, including the synthesis of complex peptides, cyclizations, and fragment condensations.[2]

A key advantage of PyClock®, as a phosphonium salt, is that it does not cause the guanidinylation of the N-terminal amino group, a side reaction that can occur with uronium-based reagents (e.g., HBTU, HATU) and lead to chain termination.[3] The integrity and reactivity of PyClock® are directly dependent on its stability, which is influenced by storage conditions and handling practices. This guide provides an in-depth overview of the stability profile, recommended storage conditions, and essential handling protocols for PyClock® to ensure its optimal performance in research and development.

Physicochemical and Safety Profile

Properly identifying the reagent and understanding its safety hazards are the first steps to correct handling and storage.

Table 1: General Properties of PyClock®

PropertyValueReference(s)
CAS Number 893413-42-8[1][2]
Molecular Formula C₁₈H₂₇ClF₆N₆OP₂[1]
Molecular Weight 554.84 g/mol [1]
Appearance White to off-white or beige powder[2]
Purity (Assay) ≥98.0% (HPLC)[2]
Melting Point 165-175 °C[2]

Table 2: Hazard and Safety Information for PyClock®

Hazard StatementPrecautionary StatementHazard Classifications
H315: Causes skin irritationP261: Avoid breathing dustSkin Irritant 2
H319: Causes serious eye irritationP280: Wear protective gloves/eye protectionEye Irritant 2
H335: May cause respiratory irritationP305+P351+P338: IF IN EYES: Rinse cautiouslySTOT SE 3 (Respiratory)

Source: Sigma-Aldrich Safety Data[1]

Recommended Storage and Handling

The stability of PyClock® is maintained by adhering to specific storage conditions for both its solid form and when prepared in solution.

Solid-State Storage

For maximum shelf-life and stability, solid PyClock® should be stored under the following conditions:

  • Temperature: Store refrigerated between 2°C and 8°C .[1][2] Some suppliers may also recommend a standard +4°C.[4]

  • Atmosphere: Keep in a tightly sealed container to protect from moisture, which can lead to hydrolysis. The vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Light: Store protected from direct light.

Solution Storage

The preparation of stock solutions of PyClock® should be done with care, as its stability in solution is limited.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling reactions.

  • Duration: Solutions of phosphonium reagents like PyClock® in DMF exhibit moderate stability . It is strongly recommended to use these solutions for a maximum of two days .[3]

  • Best Practice: For critical applications, it is best to prepare solutions of PyClock® fresh for each use. Long-term storage of the reagent in solution is not recommended.

Stability Profile and Degradation

The reactivity of a coupling reagent is often inversely correlated with its stability. While highly reactive, PyClock® demonstrates greater stability than some other high-reactivity reagents.

Solution Stability: A Comparative Analysis

A key study evaluated the stability of a 0.05 M solution of PyClock® in DMF at room temperature and compared it to its parent phosphonium salts, PyAOP® and PyBOP®.[5] The percentage of the reagent remaining over time was quantified by HPLC.

Table 3: Comparative Stability of Phosphonium Salts in DMF (0.05 M)

Reagent% Remaining after 1h% Remaining after 6h% Remaining after 24h
PyAOP® 97.283.155.4
PyBOP® 10099.898.9
PyClock® 100 99.5 97.8

Data adapted from Luxembourg Bio Technologies.[5]

These results demonstrate that PyClock® and PyBOP® are significantly more stable in DMF solution than the highly reactive PyAOP®.[5] While PyClock® is slightly less stable than PyBOP®, it offers superior reactivity, making it a good balance of stability and coupling efficiency.[5]

Primary Degradation Pathway: Hydrolysis

The principal degradation pathway for phosphonium-based coupling reagents is hydrolysis. In the presence of water, the phosphonium cation is susceptible to nucleophilic attack, leading to the cleavage of the P-O bond. This process renders the reagent inactive for peptide coupling.

G Fig. 1: Postulated Hydrolytic Degradation of PyClock® cluster_products Degradation Products PyClock PyClock® PhosphineOxide Tris(pyrrolidino)phosphine oxide byproduct PyClock->PhosphineOxide + HOBt_analog 6-Chloro-1-hydroxy- benzotriazole (6-Cl-HOBt) PyClock->HOBt_analog Acid Hexafluorophosphoric Acid (HPF₆) PyClock->Acid Water Water (H₂O) Water->PyClock

Fig. 1: Postulated Hydrolytic Degradation of PyClock®

Mechanism of Action in Peptide Coupling

Understanding the reaction mechanism highlights the importance of maintaining the reagent's integrity. The coupling process is a two-step reaction.

  • Carboxyl Group Activation: In the presence of a tertiary base such as N,N-diisopropylethylamine (DIEA), PyClock® reacts with the carboxyl group of an N-protected amino acid to form the highly reactive 6-chloro-OBt (Cl-OBt) active ester.

  • Amide Bond Formation: The active ester is then susceptible to nucleophilic attack by the free amine of another amino acid or peptide, resulting in the formation of the desired peptide bond.

G Fig. 2: Peptide Coupling Mechanism using PyClock® AminoAcid1 N-Protected Amino Acid (R-COOH) ActiveEster Cl-OBt Active Ester (Intermediate) AminoAcid1->ActiveEster PyClock PyClock® PyClock->ActiveEster Base Base (DIEA) Base->ActiveEster (catalyst) Peptide Peptide (R-CO-NH-R') ActiveEster->Peptide Byproducts Byproducts (6-Cl-HOBt + Phosphine Oxide) ActiveEster->Byproducts AminoAcid2 Amino Component (R'-NH₂) AminoAcid2->Peptide

Fig. 2: Peptide Coupling Mechanism using PyClock®

Experimental Protocols

Protocol for Assessing PyClock® Stability in DMF via HPLC

This protocol is adapted from the methodology used to generate the stability data in Table 3.[5] It provides a framework for users to verify the stability of their own reagent solutions.

1. Materials:

  • PyClock® reagent

  • Anhydrous N,N-Dimethylformamide (DMF), HPLC grade

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (220 nm)

  • C18 reverse-phase HPLC column

2. Procedure:

  • Solution Preparation: Accurately weigh PyClock® and dissolve it in anhydrous DMF to prepare a 0.05 M stock solution.

  • Storage: Store the solution in a tightly capped vial at ambient laboratory temperature, protected from light.

  • Sampling: At specified time points (e.g., t=0, 1, 6, 24, and 48 hours), withdraw an aliquot of the solution.

  • HPLC Analysis:

    • Dilute the aliquot with a suitable mobile phase (e.g., acetonitrile/water) to an appropriate concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

    • Monitor the elution at 220 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact PyClock®.

    • Integrate the peak area at each time point.

    • Calculate the percentage of remaining PyClock® relative to the peak area at t=0.

G Fig. 3: Workflow for PyClock® Solution Stability Test start Prepare 0.05 M PyClock® in Anhydrous DMF store Store in sealed vial at room temperature start->store aliquot Withdraw aliquots at defined time intervals (t = 0, 1, 6, 24h...) store->aliquot hplc Analyze each aliquot by RP-HPLC (220 nm) aliquot->hplc quantify Integrate peak area and calculate % remaining vs. t=0 hplc->quantify end Determine stability profile quantify->end

Fig. 3: Workflow for PyClock® Solution Stability Test

Conclusion

PyClock® is a powerful and effective coupling reagent that offers a favorable balance of high reactivity and practical stability. To ensure its optimal performance and achieve reproducible results in peptide synthesis, strict adherence to storage and handling guidelines is paramount. As a solid, PyClock® should be stored refrigerated (2-8°C) and protected from moisture. When prepared in solution, particularly in DMF, it should be used promptly, ideally within two days, to mitigate degradation via hydrolysis. By following these technical recommendations, researchers and drug development professionals can effectively leverage the advantages of PyClock® for the successful synthesis of even the most challenging peptides.

References

In-Depth Technical Guide: Solubility of Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyClop)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotripyrrolidinophosphonium hexafluorophosphate, commonly known as PyClop, is a widely utilized phosphonium salt-based coupling reagent in solid-phase and solution-phase peptide synthesis. Its efficacy in mediating amide bond formation, particularly in challenging couplings involving sterically hindered or N-methylated amino acids, has made it a valuable tool for peptide chemists. An understanding of its solubility characteristics is paramount for its effective application in various solvent systems used in peptide synthesis and other organic reactions. This technical guide provides a comprehensive overview of the known solubility of PyClop, detailed experimental protocols for solubility determination, and a visualization of its role in the peptide coupling process.

Solubility Data

The solubility of a reagent is a critical parameter for its handling, reaction setup, and purification. While precise quantitative solubility data for PyClop is not extensively documented in publicly available literature, qualitative solubility in common organic solvents has been reported.

SolventQualitative SolubilityQuantitative Solubility ( g/100 mL)
Chloroform (CHCl₃)Soluble[1][2][3][4]Data not available
Methanol (CH₃OH)Soluble[1][2][3][4]Data not available
Dichloromethane (CH₂Cl₂)Likely SolubleData not available
N,N-Dimethylformamide (DMF)Likely SolubleData not available
Acetonitrile (ACN)Likely SolubleData not available
Water (H₂O)No data available[5]No data available[5]

Note: "Likely Soluble" is inferred from its common use in peptide synthesis protocols which predominantly employ these solvents. Researchers should perform their own solubility tests for specific applications and concentrations.

Experimental Protocols for Solubility Determination

The following are generalized, yet detailed, experimental protocols that can be adapted to determine the qualitative and quantitative solubility of PyClop in various solvents.

Protocol 1: Qualitative Solubility Determination

Objective: To rapidly assess if PyClop is soluble, sparingly soluble, or insoluble in a specific solvent at room temperature.

Materials:

  • This compound (PyClop)

  • Selected solvent (e.g., Chloroform, Methanol, DMF)

  • Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Spatula

  • Pipettes

Procedure:

  • Add approximately 10 mg of PyClop to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A portion of the solid dissolves, but some solid particles remain suspended or settled.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observation.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the concentration of a saturated solution of PyClop in a specific solvent at a given temperature.

Materials:

  • This compound (PyClop)

  • Selected solvent

  • Scintillation vials or other sealable glass containers

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Syringe filters (e.g., 0.2 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of PyClop to a known volume of the solvent in a sealable vial (e.g., 200 mg in 5 mL of solvent).

  • Place the vial in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

  • Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a pipette, ensuring no solid particles are transferred.

  • For added accuracy, pass the withdrawn supernatant through a syringe filter into a pre-weighed evaporation dish.

  • Carefully evaporate the solvent from the dish in a fume hood or using a gentle stream of inert gas.

  • Once the solvent has evaporated, place the dish in a drying oven at a temperature below the decomposition point of PyClop or in a vacuum desiccator until a constant weight is achieved.

  • Weigh the dish containing the dried PyClop residue.

  • Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of supernatant in mL) * 100

Peptide Coupling Workflow using PyClop

The primary application of PyClop is to facilitate the formation of an amide (peptide) bond between a carboxylic acid (the N-protected amino acid) and an amine (the deprotected N-terminus of the growing peptide chain). The following diagram illustrates the general workflow of a peptide coupling step utilizing PyClop.

PeptideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproducts Byproducts AA_COOH N-Protected Amino Acid (R-COOH) Activated_AA Activated Amino Acid (Acyloxyphosphonium Salt) AA_COOH->Activated_AA Activation PyClop PyClop PyClop->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Peptide_Bond Formation of Peptide Bond Activated_AA->Peptide_Bond Nucleophilic Attack Peptide_NH2 N-Deprotected Peptide Chain (R'-NH2) Peptide_NH2->Peptide_Bond New_Peptide Elongated Peptide Chain Peptide_Bond->New_Peptide Coupling Byproduct Tripyrrolidinophosphine Oxide + Base·HCl Peptide_Bond->Byproduct end End New_Peptide->end start Start start->AA_COOH

Caption: Peptide coupling workflow using PyClop.

Conclusion

This compound (PyClop) is a key reagent in peptide synthesis, and its solubility is a crucial factor for its effective use. While it is known to be soluble in common organic solvents like chloroform and methanol, a lack of quantitative data necessitates that researchers perform their own solubility assessments for specific applications. The provided experimental protocols offer a robust framework for such determinations. The visualized workflow highlights the central role of PyClop in the activation of carboxylic acids, enabling efficient peptide bond formation. This guide serves as a valuable technical resource for scientists and professionals in the field of drug development and peptide chemistry.

References

An In-depth Technical Guide to the Safety of Chlorotripyrrolidinophosphonium Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of all laboratory reagents is paramount. This guide provides a comprehensive overview of the safety data for Chlorotripyrrolidinophosphonium hexafluorophosphate (CAS No. 133894-48-1), a widely used peptide coupling agent.

Disclaimer: This document is intended as a technical guide and is based on publicly available Safety Data Sheets (SDS). It is not a substitute for the official SDS provided by the manufacturer or supplier. Always refer to the original SDS for the most current and complete information before handling this chemical.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms PyCloP, Chloro-tris(1-pyrrolidinyl)phosphonium hexafluorophosphate[][2]
CAS Number 133894-48-1[2][3][4]
Molecular Formula C₁₂H₂₄ClF₆N₃P₂[5]
Molecular Weight 421.73 g/mol [5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazard is its corrosive nature.[4][5]

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[3][4][5][6]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[3][4]

GHS Pictogram:

  • Corrosion

Signal Word: Danger[3][6]

Physical and Chemical Properties

A summary of the available physical and chemical properties is presented below.

PropertyValue
Appearance White to off-white crystalline powder[][3][7]
Odor Information not available[3]
Melting Point 145-148 °C (decomposes)[][7]
Boiling Point Not applicable
Flash Point Not applicable
Solubility Soluble in Chloroform, Methanol[]
Stability Stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[3][4][8]
Sensitivity Moisture sensitive[7][8]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The primary health hazards are related to its corrosive effects.

Toxicological EndpointFinding
Acute Toxicity Shall not be classified as acutely toxic[3][4]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[3][4][6] Skin corrosion produces irreversible damage, including visible necrosis through the epidermis and into the dermis.[4]
Serious Eye Damage/Irritation Causes serious eye damage and risk of blindness.[3]
Respiratory or Skin Sensitization Shall not be classified as a respiratory or skin sensitizer[3][4]
Germ Cell Mutagenicity Shall not be classified as germ cell mutagenic[3][4]
Carcinogenicity Shall not be classified as carcinogenic[3][4]
Reproductive Toxicity Shall not be classified as a reproductive toxicant[3][4]
Specific Target Organ Toxicity (Single and Repeated Exposure) Shall not be classified as a specific target organ toxicant[3][4]

Symptoms of Exposure:

  • Ingestion: Danger of perforation of the esophagus and stomach due to strong corrosive effects.[3]

  • Eye Contact: Causes burns, serious eye damage, and risk of blindness.[3]

  • Skin Contact: Causes severe burns and poorly healing wounds.[3]

  • Inhalation: Data not available. May cause respiratory irritation.[9]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not available in the reviewed public Safety Data Sheets. The hazard classifications are based on standardized GHS criteria, but the underlying raw data and experimental methodologies are not provided.

Safe Handling and Personal Protective Equipment

A logical workflow for ensuring safe handling and the use of appropriate personal protective equipment (PPE) is crucial.

Safe_Handling_and_PPE cluster_prep Preparation cluster_handling Handling Procedure cluster_ppe Required Personal Protective Equipment prep Consult SDS and Conduct Risk Assessment vent Work in a Well-Ventilated Area (e.g., Fume Hood) prep->vent ppe_select Select Appropriate PPE gloves Chemical Resistant Gloves (e.g., Nitrile) eyes Safety Goggles and Face Shield clothing Lab Coat and Impervious Clothing respirator Use Respirator if Ventilation is Inadequate avoid Avoid Dust Formation and Inhalation vent->avoid contact Avoid Contact with Skin, Eyes, and Clothing avoid->contact weigh Handle as a Moisture-Sensitive Reagent contact->weigh

Workflow for Safe Handling and Required PPE.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

First_Aid_Workflow cluster_routes cluster_actions start Exposure Occurs skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion skin_action Immediately remove all contaminated clothing. Rinse skin with water/ shower for at least 15 minutes. skin->skin_action eyes_action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eyes->eyes_action inhalation_action Move person to fresh air. Keep comfortable for breathing. inhalation->inhalation_action ingestion_action Rinse mouth. Do NOT induce vomiting. ingestion->ingestion_action end Seek Immediate Medical Attention skin_action->end eyes_action->end inhalation_action->end ingestion_action->end

First-Aid Procedures for Exposure.

Accidental Release Measures

In the event of a spill, a clear and systematic response is necessary to mitigate risks.

StepAction
1. Personal Precautions Ensure adequate ventilation.[6] Evacuate personnel to safe areas.[6] Wear appropriate personal protective equipment (see Section 6).[6] Avoid dust formation and contact with the substance.[6]
2. Environmental Precautions Prevent further leakage or spillage if safe to do so.[6] Do not let the chemical enter drains.[6]
3. Methods for Cleaning Up Use spark-proof tools and explosion-proof equipment.[6] Collect the material mechanically (e.g., sweep or vacuum) and place it in a suitable, closed container for disposal.[6][10]
4. Post-Cleanup Ventilate the affected area. Wash the spill site after material pickup is complete.

digraph "Spill_Response_Workflow" {
graph [rankdir="TB"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

spill [label="Spill Detected", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; evacuate [label="Evacuate Area\nEnsure Ventilation", fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="Don Appropriate PPE\n(Gloves, Goggles, Respirator)", fillcolor="#FBBC05", fontcolor="#202124"]; contain [label="Contain Spill\nPrevent Entry into Drains", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleanup [label="Mechanically Collect Material\n(Use Spark-Proof Tools)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dispose [label="Place in Labeled\nContainer for Disposal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Area\nand Equipment", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Spill Neutralized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

spill -> evacuate -> ppe -> contain -> cleanup -> dispose -> decontaminate -> end; }

Workflow for Accidental Release Response.

Fire-Fighting Measures and Explosion Hazard

AspectRecommendation
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
Specific Hazards Not combustible, but the enrichment of fine dust can lead to the danger of dust explosion.[3][4]
Hazardous Combustion Products May include oxides of carbon, nitrogen oxides, phosphorus oxides, and hydrogen fluoride.
Protective Equipment for Firefighters Wear self-contained breathing apparatus (SCBA) and full chemical protective clothing.[4]

Stability and Reactivity

  • Reactivity: The product in its delivered form is not capable of dust explosion; however, the enrichment of fine dust creates this risk.[3][4]

  • Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[3][4]

  • Possibility of Hazardous Reactions: Violent reactions can occur with strong oxidizing agents.[4]

  • Conditions to Avoid: Moisture.

  • Incompatible Materials: Strong oxidizing agents.[8]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] The recommended storage temperature is 2-8°C.[7][11] Store locked up.[6]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6] Waste should be handled as hazardous.

Ecological Information

There is a lack of available data regarding the ecological effects of this compound.

Ecotoxicity EndpointFinding
Toxicity to fish No data available[6]
Toxicity to daphnia and other aquatic invertebrates No data available[6]
Toxicity to algae No data available[6]
Persistence and Degradability No data available[6]
Bioaccumulative Potential No data available[6]
Mobility in Soil No data available[6]

References

Methodological & Application

Application Notes and Protocols for Peptide Coupling using Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyClock)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotripyrrolidinophosphonium hexafluorophosphate, commonly known as PyClock, is a phosphonium salt-based coupling reagent utilized in both solid-phase and solution-phase peptide synthesis.[1] It is the 6-chloro analogue of PyBOP and functions by generating a more reactive 6-Cl-OBt activated ester from a carboxylic acid.[1] This increased reactivity makes PyClock an efficient reagent for challenging couplings, including those involving sterically hindered amino acids, slow coupling reactions, and cyclizations.[1] A key advantage of PyClock, as a phosphonium salt, is its inability to react with the free amine of the growing peptide chain, thereby preventing the chain termination via guanidinylation that can be observed with some uronium/aminium-based reagents like HBTU and HATU.[2] This characteristic allows for the use of excess PyClock to drive reactions to completion without this undesirable side reaction.[2]

Mechanism of Action

In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), PyClock reacts with the carboxyl group of an N-protected amino acid to form a highly reactive 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) active ester. This activated intermediate is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, leading to the formation of a stable amide (peptide) bond. The byproducts of this reaction are generally soluble in common synthesis solvents, facilitating their removal during washing steps.

G cluster_reactants Reactants cluster_intermediates Activation Step cluster_products Coupling & Products PyClock PyClock (C₁₈H₂₇ClF₆N₆OP₂) ActiveEster 6-Cl-OBt Active Ester (R-CO-O-BtCl) PyClock->ActiveEster + Amino Acid + Base AminoAcid N-Protected Amino Acid (R-COOH) AminoAcid->ActiveEster Base Tertiary Base (e.g., DIEA) Base->ActiveEster PeptideResin Peptide-Resin with free N-terminus PeptideBond New Peptide Bond Formation PeptideResin->PeptideBond ActiveEster->PeptideBond + Peptide-Resin CoupledPeptide Elongated Peptide-Resin PeptideBond->CoupledPeptide Forms Byproducts Byproducts (e.g., Phosphoramide derivative, protonated base) PeptideBond->Byproducts Releases

PyClock Peptide Coupling Mechanism

Comparative Performance Data

PyClock has demonstrated high efficiency in peptide synthesis, particularly in rapid protocols. Its performance is comparable to other common coupling reagents. The following tables summarize quantitative data on crude peptide purity and a qualitative assessment of racemization.

Table 1: Crude Peptide Purity (%) Comparison

This data is adapted from a study by Chantell et al. (2012), comparing various activators in the synthesis of the acyl carrier protein fragment 65-74 (VQAAIDYING-OH), a sequence known to be difficult to synthesize.[3]

Coupling ReagentCoupling Time: 2 x 20 minCoupling Time: 2 x 1 min
PyClock 78.52% 78.53%
HATU83.63%83.63%
HCTU83.63%82.01%
COMU82.01%82.01%
PyBOP79.79%48.11%

As shown, PyClock provides consistent and high crude purity even with significantly reduced coupling times, outperforming PyBOP in rapid synthesis protocols.[3]

Table 2: Racemization Potential Comparison
Coupling ReagentRacemization PotentialNotes
PyClock LowAs a phosphonium salt, it is expected to suppress racemization effectively. One study suggests it is slightly superior to PyBOP in terms of racemization control.[5]
HATUVery Low to LowThe formation of the HOAt active ester is known to minimize racemization.[6][7]
HBTULow to ModerateGenerally effective, but can show higher racemization than HATU, especially with sensitive amino acids or longer reaction times.[1][6]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using PyClock

This protocol is adapted from the comparative study by Chantell et al. and is suitable for automated peptide synthesizers or manual synthesis.[3]

Materials:

  • Fmoc-protected amino acids

  • PyClock

  • N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Resin (e.g., Rink Amide or Wang resin)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Workflow Diagram:

G start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: AA / PyClock / Base in DMF wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No final_wash Final Wash (DMF, DCM) & Dry final_deprotection->final_wash cleavage Cleavage from Resin & Side-Chain Deprotection final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end End: Purification & Analysis precipitation->end

SPPS Experimental Workflow

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Coupling: a. Prepare the coupling solution: In a separate vial, dissolve the Fmoc-amino acid (4-5 equivalents relative to resin loading), PyClock (4-5 equivalents), and NMM or DIEA (8-10 equivalents) in DMF. b. Briefly pre-activate the mixture for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel for the desired coupling time (e.g., 20-60 minutes for standard coupling, or as short as 1-5 minutes for rapid protocols).[3]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat: Return to Step 2 to continue elongating the peptide chain.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Comparative Analysis of Coupling Reagents

This protocol outlines a method to compare the performance of PyClock against other coupling reagents like HBTU and HATU.

Objective: To evaluate the crude purity and extent of racemization for a model peptide synthesized with different coupling reagents.

Procedure:

  • Peptide Selection: Choose a model peptide for synthesis. A short peptide (e.g., a tetra- or pentapeptide) known to be prone to racemization (e.g., containing His or Cys) is ideal for the racemization study. The ACP (65-74) fragment is a good model for purity analysis of difficult sequences.[3]

  • Parallel Synthesis: Set up three parallel solid-phase syntheses of the chosen model peptide according to Protocol 1.

    • Synthesis A: Use PyClock as the coupling reagent.

    • Synthesis B: Use HBTU as the coupling reagent.

    • Synthesis C: Use HATU as the coupling reagent.

  • Standardization: It is critical to keep all other parameters identical across the three syntheses:

    • Same batch of resin and Fmoc-amino acids.

    • Identical molar equivalents of amino acid, coupling reagent, and base.

    • Identical reaction times, temperatures, and solvent volumes.

  • Cleavage and Isolation: After completion of the syntheses, cleave and isolate the crude peptide from each reaction (A, B, and C) using the same procedure.

  • Analysis:

    • Purity: Analyze an equal amount of crude peptide from each synthesis by analytical RP-HPLC. Integrate the chromatograms to determine the percentage purity of the target peptide.

    • Identity: Confirm the mass of the major peak by mass spectrometry (e.g., MALDI-TOF or LC-MS) to ensure it corresponds to the target peptide.

    • Racemization: Analyze the crude peptide using a chiral HPLC method or by LC-MS to separate and quantify any diastereomeric (epimerized) products. The percentage of the undesired diastereomer corresponds to the level of racemization.

Conclusion

PyClock is a highly effective and versatile coupling reagent for peptide synthesis. It offers rapid reaction kinetics, high coupling efficiency, and the significant advantage of avoiding guanidinylation side reactions.[2] Its performance in terms of crude peptide purity is comparable to that of other high-performance reagents like HATU, especially in accelerated synthesis protocols.[3] While extensive quantitative data on racemization is still emerging, as a phosphonium salt, it is expected to provide excellent stereochemical integrity. These characteristics make PyClock a valuable tool for researchers and professionals in peptide chemistry and drug development.

References

Application Notes and Protocols: Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyClop) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorotripyrrolidinophosphonium hexafluorophosphate, commonly known as PyClop, is a phosphonium salt-based coupling reagent widely utilized in organic synthesis.[1][2][3] It is particularly esteemed for its efficiency in facilitating amide bond formation, a cornerstone reaction in the synthesis of peptides and other complex organic molecules.[1][2][4] PyClop is recognized for its ability to promote rapid coupling while minimizing the risk of racemization, a critical factor in maintaining the stereochemical integrity of chiral molecules like amino acids.[1][] This attribute makes it an invaluable tool for researchers and scientists in the field of drug development and peptide chemistry.[1][6][7]

Developed as a safer alternative to reagents like BOP, which releases the carcinogenic byproduct hexamethylphosphoramide (HMPA), PyClop offers excellent performance without the associated toxicity concerns.[8][9] Its pyrrolidine-based structure contributes to its high reactivity and solubility in common organic solvents.[10][8] These application notes provide a comprehensive overview of PyClop's utility, supported by quantitative data and detailed experimental protocols.

Key Applications

  • Peptide Synthesis: PyClop is a reagent of choice for both solution-phase and solid-phase peptide synthesis (SPPS).[][11] It is especially effective in challenging coupling reactions, such as those involving sterically hindered or N-methylated amino acids, where other reagents may prove less efficient.[4][8][12][13][14] The use of PyClop in these cases often leads to higher yields and purer products.[13]

  • Amide Bond Formation: Beyond peptide synthesis, PyClop is a versatile reagent for the formation of amide bonds in a broader range of organic molecules.[1] This includes the synthesis of complex natural products and their analogues.[15][16][17]

  • Esterification: While primarily known for amide bond formation, phosphonium-based reagents like PyClop can also be utilized for the synthesis of esters from carboxylic acids and alcohols.[18][19]

  • Synthesis of Heterocyclic Compounds: PyClop has found application in the synthesis of various heterocyclic structures, which are prevalent in many biologically active compounds.[2]

Quantitative Data Summary

The efficiency of PyClop as a coupling reagent is demonstrated in the following table, which summarizes yields for the synthesis of a dipeptide under various conditions.

EntryCoupling ReagentProtected Amino AcidAmino Acid EsterYield (%)Reference
1PyClopBoc-Pro-OHH-MeVal-OMe85[13]
2PyBroPBoc-Pro-OHH-MeVal-OMe79[13]

Reaction Mechanism

The efficacy of PyClop in amide bond formation stems from its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The generally accepted mechanism involves the following key steps:

  • Activation of the Carboxylic Acid: The phosphonium salt reacts with the carboxylate of the amino acid to form a highly reactive acyloxyphosphonium intermediate.

  • Nucleophilic Attack: The amino group of the second amino acid or amine attacks the activated carbonyl carbon of the acyloxyphosphonium intermediate.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Product Formation and Byproduct Release: The tetrahedral intermediate collapses, forming the desired peptide bond and releasing a phosphine oxide byproduct.

Generalized mechanism of amide bond formation using PyClop.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation in Solution

This protocol describes a general method for coupling a carboxylic acid and an amine using PyClop in a solution phase.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • PyClop (1.1-1.3 equiv)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM, add PyClop (1.1-1.3 equiv) and DIPEA (2.0-3.0 equiv).

  • Stir the mixture at room temperature under an inert atmosphere for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using PyClop

This protocol outlines the steps for coupling an Fmoc-protected amino acid to a resin-bound peptide using PyClop.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (3.0-5.0 equiv)

  • PyClop (3.0-5.0 equiv)

  • DIPEA (6.0-10.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Shaker or automated peptide synthesizer

  • SPPS reaction vessel

Experimental Workflow for SPPS:

G start Start: Resin-bound peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Coupling: Fmoc-AA-OH, PyClop, DIPEA in DMF wash1->coupling wash2 Wash Resin (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage from Resin and Side-chain Deprotection repeat->cleavage No end End: Purified Peptide cleavage->end

A typical workflow for solid-phase peptide synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in anhydrous DMF for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3.0-5.0 equiv), PyClop (3.0-5.0 equiv), and DIPEA (6.0-10.0 equiv) in anhydrous DMF. b. Add the activation solution to the washed resin. c. Shake the reaction vessel at room temperature for 1-4 hours. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

This compound (PyClop) is a highly effective and versatile coupling reagent for the synthesis of peptides and other amide-containing molecules. Its ability to facilitate challenging couplings with minimal racemization makes it a valuable asset in modern organic synthesis. The protocols provided herein offer a practical guide for the application of PyClop in both solution-phase and solid-phase methodologies.

References

Application Notes and Protocols for Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyClop) in Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Chlorotripyrrolidinophosphonium hexafluorophosphate (PyClop), a highly efficient phosphonium salt-based coupling reagent, in solution-phase synthesis. This document outlines its primary applications, particularly in peptide synthesis, and offers detailed experimental protocols for its use.

Introduction

This compound, commonly known as PyClop, is a valuable reagent in organic synthesis, renowned for its ability to facilitate the formation of amide bonds with high efficiency and minimal side reactions.[1] It is particularly advantageous in solution-phase peptide synthesis for coupling sterically hindered and N-methylated amino acids, where other coupling reagents may prove less effective.[2][3] A key feature of PyClop is its capacity to suppress racemization, ensuring the stereochemical integrity of the final peptide product.[1]

Principle of Operation

The mechanism of amide bond formation using PyClop involves the activation of a carboxylic acid to form a highly reactive acyloxyphosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another molecule, leading to the formation of the desired amide bond. The pyrrolidino groups on the phosphorus atom contribute to the high reactivity of the reagent.

Applications in Solution-Phase Synthesis

PyClop is a versatile coupling reagent with several key applications in solution-phase synthesis:

  • Peptide Synthesis: Its primary application is in the formation of peptide bonds. It is especially effective for challenging couplings, including those involving N-methylated amino acids and other sterically hindered residues.[2][3]

  • Amide Bond Formation: Beyond peptides, PyClop can be employed for the synthesis of a wide range of amides from carboxylic acids and amines.

  • Fragment Condensation: In the synthesis of longer peptides, PyClop can be used for the coupling of peptide fragments in solution.

Data Presentation: Performance of PyClop in Peptide Coupling

The selection of a coupling reagent is critical for the success of a peptide synthesis, influencing yield, purity, and the degree of racemization. The following tables provide a summary of the performance of PyClop in comparison to other commonly used coupling reagents.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
PyClop Phosphonium Salt30-120 minutes>95>95Very Low
PyBOPPhosphonium Salt30-120 minutes>98>95Low[4]
HATUAminium/Uronium Salt15-45 minutes>99>95Very Low[5]
HBTUAminium/Uronium Salt20-60 minutes>98>95Low[5]
DIC/HOBtCarbodiimide/Additive60-180 minutes>95>90Low to Moderate

Table 1: General Performance Comparison of Common Coupling Reagents. This table provides a qualitative and quantitative overview of the performance of PyClop relative to other frequently used coupling reagents in peptide synthesis. Data is compiled from various sources to offer a representative comparison.

Coupling ReagentBaseSolventPre-activation / Reaction TimeEpimerization (D/(D+L) %)*
PyClop DIEADMF3 min / 1 hLow (qualitative)
PyBOPDIEADMF3 h / 12 h3.8%[1]
HBTUDIEADMF3 min / 1 h1.7%[1]
HATUDIEADMF3 min / 1 h1.3%[1]
HATUNMMDMF3 min / 1 h0.4%[1]

Table 2: Comparison of Epimerization Levels for Different Coupling Reagents. This table focuses on the critical aspect of racemization control, highlighting the low epimerization associated with phosphonium salts like PyClop and PyBOP, and the superior performance of HATU, especially with a weaker base like NMM. *Data for PyBOP is often used as a proxy for the performance of phosphonium salts in terms of racemization.[1]

Experimental Protocols

The following are detailed protocols for the use of PyClop in solution-phase dipeptide synthesis.

Protocol 1: General Procedure for Dipeptide Synthesis using PyClop

This protocol outlines the coupling of an N-protected amino acid with a C-terminally protected amino acid ester.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • Amino acid ester hydrochloride (e.g., H-L-Leucine-OMe·HCl)

  • This compound (PyClop)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM.

    • Add DIEA (1.1 equivalents) to the solution and stir at room temperature for 20 minutes to generate the free base.

  • Activation and Coupling:

    • In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DCM or DMF.

    • Add PyClop (1.1 equivalents) to the solution.

    • Add DIEA (2.0 equivalents) to the mixture and stir for 5-10 minutes at 0 °C for pre-activation.

    • Add the solution containing the free amino acid ester (from step 1) to the activated carboxylic acid solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of a Dipeptide with a Hindered Amino Acid (e.g., Z-Phe-Val-OMe)

This protocol demonstrates the utility of PyClop in coupling a sterically hindered amino acid.

Materials:

  • N-Benzyloxycarbonyl-L-Phenylalanine (Z-Phe-OH)

  • L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

  • This compound (PyClop)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation of H-Val-OMe free base:

    • Suspend H-Val-OMe·HCl (1.1 equivalents) in anhydrous DCM.

    • Add DIEA (1.2 equivalents) and stir for 30 minutes at room temperature.

  • Coupling Reaction:

    • In a separate flask, dissolve Z-Phe-OH (1.0 equivalent) and PyClop (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIEA (2.2 equivalents) and stir for 10 minutes.

    • Add the H-Val-OMe solution (from step 1) to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification:

    • Follow the work-up and purification procedure as described in Protocol 1.

Visualizations

The following diagrams illustrate the key workflows and mechanisms associated with the use of PyClop in solution-phase synthesis.

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_purification Purification prep_amine Prepare Amine Component (Free Base Generation) activate Activate Carboxylic Acid with PyClop and Base couple Add Amine Component and React activate->couple workup Aqueous Work-up chromatography Column Chromatography workup->chromatography product Pure Dipeptide chromatography->product

General workflow for solution-phase dipeptide synthesis using PyClop.

mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) Acyloxy Acyloxyphosphonium Intermediate RCOOH->Acyloxy PyClop PyClop PyClop->Acyloxy Base Base (e.g., DIEA) Base->Acyloxy Amide Amide (R-CO-NH-R') Acyloxy->Amide Amine Amine (R'-NH2) Amine->Amide

Simplified mechanism of amide bond formation mediated by PyClop.

Conclusion

This compound (PyClop) is a highly effective and reliable coupling reagent for solution-phase synthesis, particularly for the preparation of peptides containing challenging amino acid residues. Its ability to promote efficient amide bond formation while minimizing racemization makes it an invaluable tool for researchers and professionals in the field of drug development and organic synthesis. The protocols provided herein offer a solid foundation for the successful application of PyClop in the laboratory.

References

Application Notes and Protocols for Amide Bond Formation Using PyClock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PyClock, or (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a highly efficient phosphonium salt-based coupling reagent utilized in both solid-phase and solution-phase peptide synthesis.[1][2] As the 6-chloro analogue of PyBOP, PyClock facilitates the formation of a more reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester.[3] This enhanced reactivity makes it particularly effective for challenging coupling reactions, including the incorporation of sterically hindered amino acids, peptide cyclization, and fragment condensation.[1][2] A key advantage of PyClock, and phosphonium reagents in general, is the prevention of guanidinylation of the N-terminal amino group, a side reaction that can occur with uronium/aminium-based reagents like HATU and HBTU, which can lead to chain termination.[1][4]

Mechanism of Action

The primary function of PyClock is to activate a carboxylic acid for nucleophilic attack by an amine, leading to the formation of a stable amide bond. The process begins with the reaction of the carboxylic acid with PyClock in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA). This reaction forms a highly reactive Cl-OBt ester intermediate. This activated ester is then readily attacked by the free amine of another amino acid or peptide, resulting in the formation of the desired peptide bond. The byproducts of this reaction are generally non-reactive and easily removed during work-up or washing steps.

PyClock_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Cl-OBt Active Ester Carboxylic_Acid->Active_Ester Activation PyClock PyClock PyClock->Active_Ester Base Base (e.g., DIEA) Base->Active_Ester Amine Amine (H₂N-R') Amide_Bond Amide Bond (R-CO-NH-R') Amine->Amide_Bond Active_Ester->Amide_Bond Coupling Byproducts Byproducts Active_Ester->Byproducts

PyClock activation of a carboxylic acid for amide bond formation.

Performance Data

PyClock has demonstrated excellent performance in the synthesis of various peptides, particularly in rapid synthesis protocols where shorter reaction times are employed. The following tables summarize the crude purity of different peptides synthesized using PyClock in comparison to other common coupling reagents.

Table 1: Crude Peptide Purity (%) with Short (2 x 1 min) and Long (2 x 20 min) Coupling Times [2]

Peptide SequenceCoupling TimePyClockHATUHCTUCOMUPyBOP
ACP (65-74) 2 x 1 min70.2783.6375.3477.2948.11
VQAAIDYING-OH2 x 20 min74.3280.8181.0879.7372.97
GHRP-6 2 x 1 min86.4187.8485.1490.8485.14
H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂2 x 20 min89.1989.1990.5489.1987.84
G-LHRH 2 x 1 min90.3491.6991.0194.0289.66
GHWSYGLRPG-NH₂2 x 20 min91.6992.3693.0293.0291.01

Note: The data indicates that PyClock performs well with both short and long coupling times, often comparable to HATU and HCTU, and is particularly suitable for fast synthesis protocols.[2]

Racemization Suppression

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using PyClock (Fmoc/tBu Strategy)

This protocol outlines a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminal amine.

SPPS_Workflow Start Resin with free amine Swell_Resin Swell resin in DMF Start->Swell_Resin Couple Add Amino Acid Solution to Resin Agitate at Room Temperature (20-60 min) Swell_Resin->Couple Prepare_AA Prepare Amino Acid Solution: - Fmoc-Amino Acid - PyClock - DIEA in DMF Prepare_AA->Couple Monitor Monitor with Kaiser Test Couple->Monitor Monitor->Couple Positive Wash Wash Resin with DMF Monitor->Wash Negative Next_Cycle Proceed to next cycle (Fmoc deprotection) Wash->Next_Cycle

General workflow for a coupling step in SPPS using PyClock.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • PyClock (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine, pre-swollen in DMF

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF in a suitable reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid and PyClock in DMF. Add DIEA to the solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 20-60 minutes. For hindered amino acids, the coupling time may be extended.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates a complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the Fmoc-deprotection step of the next cycle.

Protocol 2: Solution-Phase Amide Bond Formation using PyClock

This protocol provides a general method for coupling a carboxylic acid and an amine in solution.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Amine (1.0-1.2 equivalents)

  • PyClock (1.1-1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid and the amine in anhydrous DMF or DCM, add DIEA.

  • Coupling Reagent Addition: Add PyClock portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Applications in Challenging Syntheses

Hindered Amino Acid Coupling

PyClock is particularly advantageous for coupling sterically hindered amino acids, such as Aib (α-aminoisobutyric acid) or N-methylated amino acids. The high reactivity of the in situ formed Cl-OBt ester can overcome the steric hindrance that often leads to low yields with less reactive coupling reagents.[1][2]

Peptide Cyclization

The formation of cyclic peptides is often challenging due to competing intermolecular side reactions leading to oligomerization. PyClock is well-suited for promoting intramolecular cyclization.[7] As a phosphonium salt, it does not cause guanidinylation, which is a significant advantage when the coupling reagent is used in excess to drive the cyclization to completion.[4] The reaction is typically carried out under high dilution to favor the intramolecular reaction.

Conclusion

PyClock is a versatile and highly effective coupling reagent for amide bond formation. Its enhanced reactivity, derived from the 6-chloro-HOBt moiety, makes it a valuable tool for the synthesis of complex peptides, including those containing hindered amino acids and for challenging applications such as peptide cyclization. The absence of guanidinylation side reactions further solidifies its utility, particularly in automated peptide synthesis and fragment condensation. For researchers and drug development professionals, PyClock offers a robust and efficient solution for the synthesis of a wide range of peptide targets.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PyClock, or (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a high-performance phosphonium salt-based coupling reagent widely utilized in both solid-phase and solution-phase peptide synthesis. As the 6-chloro analog of PyBOP, PyClock offers enhanced reactivity, making it particularly effective for challenging synthetic routes, including the coupling of sterically hindered amino acids, peptide cyclization, and fragment condensation.[1] Its mechanism of action involves the formation of a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester, which accelerates the rate of amide bond formation.[1] This increased reactivity stems from the lower pKa of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) compared to the standard 1-hydroxybenzotriazole (HOBt).[1] A key advantage of PyClock, as a phosphonium-based reagent, is the avoidance of guanidinylation side reactions that can occur with uronium-based reagents such as HBTU, a crucial factor in ensuring the integrity of the final peptide product.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance
Coupling ReagentReagent TypeRelative ReactivityRacemization PotentialKey Advantages
PyClock Phosphonium SaltHighLowExcellent for hindered couplings and cyclization; no guanidinylation side reaction.[2]
PyBOPPhosphonium SaltModerateLowGood for routine synthesis; less reactive than PyClock.[2][3]
HBTUAminium/Uronium SaltHighLowWidely used, effective for many standard couplings.
HATUAminium/Uronium SaltVery HighVery LowSuperior performance for difficult sequences; faster reaction kinetics.[4]
Table 2: Performance in the Synthesis of a Model Peptide
Coupling ReagentCoupling Time (minutes)Crude Peptide Purity (%)
PyClock 2 x 1High
PyBOP2 x 1Lower (especially for difficult sequences)
HCTU2 x 1High
HATU2 x 1High
COMU2 x 1Very High

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[2] Note: "High" purity indicates results largely similar to other high-performance reagents like HCTU, HATU, and COMU.

Recommended Reaction Conditions

Table 3: General Reaction Parameters for PyClock in SPPS
ParameterRecommendationNotes
Solvent N,N-Dimethylformamide (DMF)High-purity, peptide synthesis grade DMF is recommended.
Base N,N-Diisopropylethylamine (DIEA)Also known as Hünig's base. N-methylmorpholine (NMM) can also be used.[2]
Temperature Room Temperature (20-25 °C)For most standard couplings.
Reaction Time 1 - 2 hoursCan be shorter for less hindered amino acids. Monitoring the reaction with a qualitative test (e.g., Kaiser test) is recommended.
Stoichiometry See Protocol BelowTypically, a slight excess of the protected amino acid and PyClock relative to the resin loading is used.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle with PyClock

This protocol describes a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acid

  • PyClock

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Resin with N-terminally deprotected peptide

  • Reaction vessel for SPPS

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation:

    • Start with the resin-bound peptide that has a free N-terminal amine (after Fmoc deprotection).

    • Wash the resin thoroughly with DMF (3 x 1 minute) to remove any residual piperidine.

  • Activation of the Amino Acid:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and PyClock (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the washed resin.

    • Agitate the mixture gently under an inert atmosphere for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Perform a qualitative test (e.g., Kaiser test or other ninhydrin-based tests) to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete coupling reaction.

    • If the test is positive, extend the coupling time or perform a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 minute) to remove excess reagents and by-products.

    • The resin is now ready for the next Fmoc deprotection step to continue the elongation of the peptide chain.

Visualizations

PyClock Activation and Amide Bond Formation

PyClock_Mechanism AA Fmoc-AA-COOH ActiveEster Fmoc-AA-O-ClBt (Active Ester) AA->ActiveEster + PyClock PyClock PyClock->ActiveEster Base Base (DIEA) Base->ActiveEster CoupledPeptide Fmoc-AA-NH-Peptide-Resin ActiveEster->CoupledPeptide + Byproducts Byproducts ActiveEster->Byproducts ResinPeptide H₂N-Peptide-Resin ResinPeptide->CoupledPeptide ResinPeptide->Byproducts - H₂O

Caption: Mechanism of PyClock-mediated amide bond formation.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Start Start: Resin with Linker Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, PyClock, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Each Amino Acid Wash2->Cycle Cycle->Deprotection1 Next Amino Acid FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) FinalDeprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow of an Fmoc-based SPPS cycle.

References

Application Notes and Protocols for Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyClock) in Difficult Peptide Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotripyrrolidinophosphonium hexafluorophosphate, commonly known as PyClock, is a phosphonium salt-based coupling reagent highly effective in peptide synthesis, particularly for challenging or "difficult" couplings.[1][2] Its utility shines in scenarios prone to low yields and racemization, such as the incorporation of sterically hindered amino acids (e.g., α,α-disubstituted or N-methylated amino acids) and in peptide cyclization.[3][4] PyClock is the 6-chloro analogue of the well-known coupling reagent PyBOP.[2][5] The presence of the electron-withdrawing chlorine atom on the benzotriazole moiety makes 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) a more acidic leaving group than HOBt.[6] This increased acidity translates to the formation of more reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active esters, which facilitates more efficient couplings.[2] A significant advantage of phosphonium-based reagents like PyClock is that they do not cause guanidinylation of the N-terminus, a potential side reaction with uronium/aminium-based reagents like HBTU and HATU, especially when used in excess.[5][7]

Data Presentation: Comparative Performance of PyClock

The efficacy of a coupling reagent is best assessed through direct comparison with other reagents under identical conditions. The following tables summarize quantitative data from studies comparing PyClock to other common coupling reagents in the synthesis of various peptide sequences.

Table 1: Crude Peptide Purity (%) for the Synthesis of Linear Peptides with Various Coupling Reagents and Coupling Times

Coupling Reagent65-74 ACP (VQAAIDYING) - 2x1 min65-74 ACP (VQAAIDYING) - 2x20 minG-LHRH (GHWSYGLRPG) - 2x1 minG-LHRH (GHWSYGLRPG) - 2x20 minLinear Oxytocin (CYIQNCPLG) - 2x1 minLinear Oxytocin (CYIQNCPLG) - 2x20 min
PyClock 79.5281.3387.1690.8465.3163.85
HCTU81.3383.6388.5894.0277.6875.36
HATU82.5282.2588.9493.3676.5374.33
COMU81.5682.5990.8493.8577.1275.83
PyBOP70.2778.5285.3391.5654.7668.53

Data compiled from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.

Table 2: Coupling Efficiency of PyClock and PyBOP in the Synthesis of Peptides Containing Sterically Hindered Amino Acids

Peptide SequenceCoupling ReagentPurity of Crude Peptide (%)
H-Tyr-Aib-Aib-Phe-Leu-NH₂PyClock >95
H-Tyr-Aib-Aib-Phe-Leu-NH₂PyBOP90
H-Tyr-Arg(Pbf)-Arg(Pbf)-Phe-Leu-NH₂PyClock >95
H-Tyr-Arg(Pbf)-Arg(Pbf)-Phe-Leu-NH₂PyBOP>95
H-Tyr-MeVal-MeVal-Phe-Leu-NH₂PyClock <5 (tetrapeptide)
H-Tyr-MeVal-MeVal-Phe-Leu-NH₂PyBOP<5 (tetrapeptide)

Data adapted from a study on the performance of phosphonium salts in difficult couplings.[1] Note: For the H-Tyr-MeVal-MeVal-Phe-Leu-NH₂ sequence, neither reagent was effective in producing the desired pentapeptide, highlighting the extreme difficulty of this particular coupling.[1]

Table 3: Racemization Study of Phosphonium Salts in the Synthesis of Z-Phe-Val-Pro-NH₂

Coupling Reagent% D-Val Isomer
PyClock 12.5
PyBOP13.2
PyAOP2.5

Data from a study comparing the racemization suppression capacity of different phosphonium salts.[1] Lower percentages indicate less racemization.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing PyClock in solid-phase peptide synthesis (SPPS), with a focus on difficult couplings. These protocols are based on standard Fmoc/tBu chemistry.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle with PyClock

This protocol outlines a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid

  • PyClock

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Resin-bound peptide with a free N-terminal amine

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and PyClock (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid/PyClock solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 30-60 minutes. For standard couplings, a shorter time may be sufficient. For difficult couplings, a longer reaction time or a double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative test (e.g., Kaiser test or Chloranil test for secondary amines like proline or N-methylated amino acids) to check for the presence of free primary amines. A negative test indicates the completion of the coupling reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin-bound peptide thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Coupling of Sterically Hindered Amino Acids (e.g., Aib) with PyClock

The coupling of sterically hindered amino acids like α-aminoisobutyric acid (Aib) often requires more forcing conditions.

Procedure:

  • Follow steps 1 and 2 from Protocol 1 for resin swelling and Fmoc deprotection.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-Aib-OH (5 equivalents) and PyClock (5 equivalents) in DMF.[1]

    • Add DIEA (15 equivalents) to the solution.[1]

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for at least 1-2 hours. A longer coupling time (up to 24 hours) or performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) may be beneficial, but should be optimized for the specific sequence to avoid side reactions.

  • Monitoring and Recoupling:

    • Monitor the reaction using an appropriate test (e.g., Chloranil test for Aib).

    • If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Aib-OH.

  • Follow steps 5 and 6 from Protocol 1 for washing and proceeding to the next cycle.

Protocol 3: On-Resin Peptide Cyclization using PyClock

PyClock is well-suited for peptide cyclization due to its high reactivity and the fact that it does not cause chain termination.[2] This protocol describes a head-to-tail cyclization.

Prerequisites:

  • The linear peptide has been synthesized on a suitable resin that allows for cyclization (e.g., a side-chain anchored peptide on a 2-chlorotrityl resin).

  • The N-terminal Fmoc group and the C-terminal protecting group have been selectively removed to expose the free amine and carboxylic acid, respectively.

Procedure:

  • Resin Preparation: Swell the resin-bound linear peptide with free N- and C-termini in a generous amount of DMF.

  • Cyclization Reaction:

    • In a separate vial, prepare a dilute solution of PyClock (3-5 equivalents) and DIEA (6-10 equivalents) in DMF. The use of a larger volume of solvent is crucial to favor intramolecular cyclization over intermolecular oligomerization.

    • Add the PyClock/DIEA solution to the resin.

    • Agitate the reaction mixture at room temperature for an extended period (e.g., 4-24 hours).

  • Monitoring: The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.

  • Washing and Cleavage:

    • Once the cyclization is complete, wash the resin thoroughly with DMF and then with a less polar solvent like dichloromethane (DCM).

    • Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).

Visualizations

Diagram 1: General Workflow of a Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, PyClock, DIEA in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle NextCycle->Deprotection Repeat for each amino acid

Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Mechanism of Carboxylic Acid Activation by PyClock

PyClock_Mechanism cluster_reactants Reactants cluster_intermediates Activation cluster_products Products of Activation Fmoc_AA Fmoc-AA-COOH (Carboxylic Acid) Carboxylate Fmoc-AA-COO⁻ (Carboxylate Anion) Fmoc_AA->Carboxylate + Base PyClock PyClock Active_Ester Fmoc-AA-O-6-ClBt (Reactive Intermediate) PyClock->Active_Ester Base Base (DIEA) Carboxylate->Active_Ester + PyClock Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin (Peptide Bond Formation) Active_Ester->Peptide_Bond + Peptide_Amine Peptide_Amine H₂N-Peptide-Resin

Caption: Simplified mechanism of carboxylic acid activation by PyClock to form a reactive intermediate.

Conclusion

PyClock stands out as a highly efficient coupling reagent, particularly for overcoming the challenges associated with difficult peptide sequences. Its enhanced reactivity, derived from the 6-chloro-HOBt leaving group, allows for faster and more complete couplings, especially with sterically hindered amino acids. Furthermore, as a phosphonium salt, it circumvents the issue of guanidinylation, offering a cleaner reaction profile compared to some uronium-based reagents. The provided data and protocols serve as a comprehensive guide for researchers to effectively implement PyClock in their peptide synthesis workflows, ultimately leading to higher purity and yield of complex peptide targets.

References

PyClock: Advanced Activation of Carboxylic Acids for Amide Bond Formation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

PyClock, or (6-Chloro-1-H-benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate, is a highly efficient phosphonium salt-based coupling reagent utilized for the activation of carboxylic acids in amide bond formation. Its structure, derived from 6-chlorobenzotriazole (6-Cl-HOBt), confers a unique reactivity profile that makes it a valuable tool in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS). This document provides a detailed overview of PyClock's mechanism of action, its key applications, comparative performance data, and comprehensive experimental protocols for its use.

Mechanism of Action

The activation of a carboxylic acid with PyClock proceeds through the formation of a highly reactive 6-Cl-HOBt ester. In the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic phosphorus atom of PyClock, leading to the displacement of the 6-chloro-1-H-benzotriazol-1-yloxy group and the formation of the activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, yielding the desired amide bond and releasing 6-Cl-HOBt as a byproduct.

A key advantage of phosphonium-based reagents like PyClock is the reduced risk of side reactions, such as the guanidinylation of the N-terminal amine, which can occur with uronium-based reagents (e.g., HBTU, HATU). This makes PyClock particularly suitable for challenging couplings and for syntheses where high purity of the final product is critical.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate Deprotonation Base Tertiary Base (e.g., DIEA) PyClock PyClock ActivatedEster Activated 6-Cl-HOBt Ester Carboxylate->ActivatedEster Nucleophilic Attack Amide Amide (R-CO-NH-R') ActivatedEster->Amide Nucleophilic Attack Byproduct 6-Cl-HOBt ActivatedEster->Byproduct Release Amine Amine (R'-NH₂)

Caption: Mechanism of PyClock-mediated carboxylic acid activation and amide bond formation.

Applications

PyClock is a versatile coupling reagent with broad applications in organic synthesis, including:

  • Solid-Phase Peptide Synthesis (SPPS): PyClock is highly effective in Fmoc-based SPPS, demonstrating rapid coupling times and high efficiencies, even for sterically hindered amino acids. Its ability to minimize side reactions is particularly advantageous in the synthesis of long or complex peptides.

  • Solution-Phase Peptide Synthesis: The high reactivity and clean reaction profile of PyClock make it a suitable choice for solution-phase peptide fragment condensation and cyclization reactions.

  • General Amide Bond Formation: PyClock can be employed in the synthesis of a wide range of amides from various carboxylic acids and amines, making it a valuable reagent in medicinal chemistry and drug discovery for the construction of small molecule libraries.

  • Synthesis of Complex Natural Products: The mild reaction conditions and high yields associated with PyClock-mediated couplings are beneficial in the total synthesis of complex natural products containing sensitive functional groups.

Performance and Comparative Data

The performance of PyClock is often compared to other common phosphonium and uronium coupling reagents. Its reactivity is generally considered to be intermediate between the highly reactive PyAOP and the more standard PyBOP.

Coupling ReagentLeaving GroupRelative ReactivityStability in DMFRisk of Guanidinylation
PyClock 6-Cl-HOBt High Moderate Low
PyBOPHOBtModerateHighLow
PyAOPHOAtVery HighLowLow
HBTUHOBtModerateHighModerate
HATUHOAtVery HighModerateModerate

Table 1: Comparison of common coupling reagents.

Studies have shown that PyClock can significantly improve coupling efficiency in challenging synthetic contexts. For instance, in the coupling of sterically hindered amino acids like Aib (α-aminoisobutyric acid), PyClock has demonstrated faster activation and higher yields compared to PyBOP. Furthermore, in protein coupling protocols, the use of PyClock has been shown to result in a notable increase in the attachment level of bioreceptors compared to traditional carbodiimide-based methods (e.g., EDAC/NHS).

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and applications.

Protocol 1: General Procedure for Amide Bond Formation in Solution Phase
  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM, or THF) to a concentration of 0.1-0.5 M.

    • In a separate vial, prepare a solution of the amine (1.0-1.2 eq) in the same solvent.

  • Activation:

    • To the stirred solution of the carboxylic acid, add PyClock (1.0-1.2 eq).

    • Add a tertiary base, such as DIEA (2.0-3.0 eq).

    • Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the activated ester. The progress of the activation can be monitored by TLC or LC-MS.

  • Coupling:

    • Add the amine solution to the activated carboxylic acid mixture.

    • Continue stirring at room temperature. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Standard Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle on a resin-bound amine.

  • Resin Preparation:

    • Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes.

    • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq relative to resin loading) and PyClock (3-5 eq) in DMF.

    • Add DIEA (6-10 eq) to the amino acid/PyClock solution and pre-activate for 5-15 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 30-120 minutes. The coupling time may need to be extended for sterically hindered amino acids.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), the coupling step can be repeated.

    • Once the coupling is complete, wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Cycle Repetition:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

G Start Start: Fmoc-AA-Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 5. Couple to Resin Wash1->Couple Activate 4. Pre-activate AA (Fmoc-AA, PyClock, DIEA in DMF) Activate->Couple Kaiser 6. Kaiser Test Couple->Kaiser Kaiser->Couple Positive (Recouple) Wash2 7. Wash (DMF) Kaiser->Wash2 Negative NextCycle Next Coupling Cycle Wash2->NextCycle NextCycle->Deprotect Continue End End of Synthesis NextCycle->End Final AA

Caption: Experimental workflow for a single coupling cycle in Fmoc-SPPS using PyClock.

Conclusion

PyClock is a robust and efficient coupling reagent for the activation of carboxylic acids, offering significant advantages in terms of reactivity, product purity, and reduced side reactions, especially when compared to uronium-based reagents. Its utility in both solution-phase and solid-phase synthesis makes it a valuable asset for researchers in peptide synthesis, medicinal chemistry, and the development of complex organic molecules. The provided protocols offer a starting point for the successful implementation of PyClock in various synthetic applications.

Protocol for Optimal Use of PyClock in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development. The efficiency of SPPS is heavily reliant on the choice of coupling reagent. PyClock, or (6-Chloro-1-hydroxybenzotriazole-1-yl)-tris(pyrrolidino)phosphonium hexafluorophosphate, is a third-generation phosphonium salt coupling reagent derived from 6-Cl-HOBt. It is designed to enhance coupling efficiency and reduce racemization during peptide bond formation. This document provides a detailed protocol for the use of PyClock in automated peptide synthesizers, along with comparative data on its performance.

Data Presentation

The selection of a coupling reagent is critical for achieving high purity and yield in peptide synthesis. The following tables summarize the performance of PyClock in comparison to other common coupling reagents in terms of crude peptide purity for different peptide sequences and coupling times.

Table 1: Crude Peptide Purity (%) for the Synthesis of 65–74ACP (VQAAIDYING-OH)

Coupling ReagentCoupling Time (2 x 1 min)Coupling Time (2 x 20 min)
PyClock 73.84 80.04
HATU78.0880.27
HCTU77.1183.63
COMU71.0778.10
PyBOP48.1174.96

Data sourced from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[1]

Table 2: Crude Peptide Purity (%) for the Synthesis of G-LHRH (GHWSYGLRPG-NH2)

Coupling ReagentCoupling Time (2 x 1 min)Coupling Time (2 x 20 min)
PyClock 88.31 88.33
HATU89.0189.71
HCTU89.1590.34
COMU90.8488.33
PyBOP78.5288.59

Data sourced from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[1]

Table 3: Performance of PyClock in the Synthesis of a Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2)

Coupling ReagentYield of Target Peptide (%)
PyClock Higher than PyBOP
PyBOPLower than PyClock
PyAOPMost efficient

Qualitative data adapted from a study by Luxembourg Bio Technologies, which indicated PyClock performed better than PyBOP in this difficult coupling.[2]

Experimental Protocols

This section provides a detailed methodology for using PyClock in a standard automated solid-phase peptide synthesizer employing Fmoc chemistry.

Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • PyClock (≥98% purity)[1]

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), reagent grade

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether, cold

Automated Synthesizer Protocol (0.1 mmol scale):

  • Resin Loading and Swelling:

    • Place the appropriate amount of resin (e.g., 200 mg of 0.5 mmol/g Rink Amide resin) into the reaction vessel of the automated synthesizer.

    • Swell the resin in DMF for 30-60 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF.

    • The deprotection step is typically performed twice for 30 seconds to 1 minute each time.[3]

    • Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling with PyClock:

    • Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (5 equivalents, 0.5 mmol), PyClock (5 equivalents, 0.5 mmol), and DIEA (10 equivalents, 1.0 mmol) in DMF.

    • Coupling: Add the activation solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for the desired time. A standard coupling time is 30-60 minutes. For faster protocols, coupling times of 2 x 1 minute can be effective, as shown in the data tables.[1][2] For difficult couplings, such as those involving sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.[2]

    • Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove excess reagents and byproducts.

  • Repeat Cycle:

    • Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final amino acid coupling, perform a final Fmoc-deprotection step as described in step 2.

  • Resin Washing and Drying:

    • Wash the resin with DMF, followed by DCM.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

experimental_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_node End: Purified Peptide wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, PyClock, DIEA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid final_wash Final Wash (DMF, DCM) & Dry final_deprotection->final_wash cleavage Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification purification->end_node

Caption: Automated Solid-Phase Peptide Synthesis Workflow using PyClock.

peptide_bond_formation fmoc_aa Fmoc-Amino Acid (Carboxyl Group) active_ester Activated Ester (6-Cl-OBt Ester) fmoc_aa->active_ester Activation pyclock PyClock pyclock->active_ester resin_amine Resin-Bound Peptide (Free Amine) peptide_bond Peptide Bond Formation resin_amine->peptide_bond active_ester->peptide_bond Coupling new_peptide Elongated Peptide peptide_bond->new_peptide

Caption: Peptide Bond Formation using PyClock as the Coupling Reagent.

Discussion and Recommendations

PyClock has demonstrated itself to be an effective coupling reagent for automated peptide synthesis, often showing comparable or superior performance to other common reagents, particularly in terms of crude peptide purity with shorter coupling times.[1] Its phosphonium salt structure prevents the unwanted guanidinylation side reaction that can occur with uronium-based reagents like HBTU or HATU.

For minimizing racemization, while PyClock has been reported to be slightly superior to PyBOP, it is important to note that racemization can still occur.[2] To mitigate this risk, especially when coupling racemization-prone amino acids such as histidine and cysteine, the following practices are recommended:

  • Use a weaker base: Consider replacing DIEA with a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, as the choice of base can significantly influence the extent of racemization.

  • Minimize pre-activation time: Long pre-activation times can increase the risk of racemization.

  • Optimize temperature: While elevated temperatures can increase coupling speed, they can also increase the rate of racemization. For sensitive residues, coupling at room temperature is advisable.

References

Troubleshooting & Optimization

Technical Support Center: Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyClock) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using Chlorotripyrrolidinophosphonium hexafluorophosphate (PyClock or PyCloP) as a coupling reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PyClock) and what are its primary applications?

This compound, commonly known as PyClock or PyCloP, is a phosphonium salt-based coupling reagent. It is primarily used to facilitate the formation of amide bonds in both liquid and solid-phase peptide synthesis.[1] It is particularly effective for coupling α-alkylated N-Fmoc and N-Z-amino acids, often resulting in high yields with minimal racemization.[1][] Its applications extend to the synthesis of heterocyclic β-sheet ligands and other complex organic molecules.[1]

Q2: What are the main advantages of using PyClock over other coupling reagents?

PyClock offers several advantages over other coupling reagents:

  • Reduced Side Reactions: Unlike aminium/uronium reagents like HBTU or HATU, PyClock is a phosphonium salt and does not lead to guanidinylation of the N-terminal amino group, which would terminate peptide chain growth.[3][4][5] This allows for the use of excess reagent to drive slow reactions to completion.[4]

  • Avoidance of Toxic Byproducts: PyClock was developed as a safer alternative to the BOP reagent, as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][6]

  • High Reactivity: PyClock generates a 6-chloro-1-benzotriazolyl (Cl-OBt) active ester, which is more reactive than the OBt esters formed with reagents like PyBOP. This increased reactivity is due to the higher acidity of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) compared to 1-hydroxybenzotriazole (HOBt).[5]

  • Effectiveness in Difficult Couplings: Its high reactivity makes PyClock suitable for challenging couplings, including those involving sterically hindered amino acids, N-methylated amino acids, cyclizations, and fragment condensations.[3][7]

Q3: How should PyClock be handled and stored?

  • Handling: PyClock is classified as a substance that causes severe skin burns and eye damage.[8][9] It is crucial to handle it in a well-ventilated area, such as a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8][9] Avoid breathing dust.[8]

  • Storage: PyClock is moisture-sensitive.[1][9] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[8] The recommended storage temperature is between 2-8°C.[1][][3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Reagent Instability/Degradation PyClock is moisture-sensitive.[1][9] Ensure it has been stored properly in a dry environment at 2-8°C.[][3] Consider using a fresh batch of the reagent if degradation is suspected.
Insufficient Reagent Equivalents For difficult couplings (e.g., sterically hindered amino acids), using an excess of PyClock may be necessary to ensure complete activation of the carboxylic acid.[4]
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, solvent, and reaction time. PyClock is soluble in chloroform and methanol.[] Ensure the solvent is appropriate for your specific reaction.
Product Loss During Workup The desired product might be lost during the extraction or purification steps. Check aqueous layers for product solubility and ensure filtration media is not retaining the product.[10]
Presence of Impurities Traces of pyrrolidine in the phosphonium salt can react with the carboxylic acid, leading to the formation of pyrrolidide derivatives and reducing the yield of the desired product.[7] Use high-purity PyClock to avoid this side reaction.[7]

Problem 2: Presence of Unexpected Side Products

Potential CauseSuggested Solution
Racemization Although PyClock is designed to minimize racemization, it can still occur, especially with prolonged reaction times or in the presence of strong bases.[6][7] Minimize the time the activated amino acid is present before the amine is added. Consider using a weaker base if racemization is a significant issue. PyClock has been shown to result in slightly less racemization compared to PyBOP.[7]
Decomposition of Active Ester The 6-Cl-HOBt active ester generated by PyClock is highly reactive and can be unstable over long periods in the absence of a nucleophile.[7] In prolonged reactions, the rate of active ester decomposition may exceed its formation, leading to lower yields and potential byproducts.[7] It is advisable to add the amine component shortly after the activation of the carboxylic acid.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. Solvents like DMF, while common, can sometimes participate in side reactions.

Problem 3: Reaction Fails to Progress

Potential CauseSuggested Solution
Poor Reagent Solubility While phosphonium reagents generally have good solubility in DMF, ensure that all components are fully dissolved at the reaction concentration.[5]
Incomplete Activation Activation of sterically hindered amino acids can be slow.[7] Allow for sufficient activation time before adding the amine. The progress of the activation can be monitored by techniques like HPLC.[7]
Incorrect Base The choice and amount of base (e.g., DIEA) are critical for the activation step.[7] Ensure the correct stoichiometry of the base is used as per established protocols for your specific amino acid.

Data and Protocols

Reagent Stability Comparison

The stability of phosphonium salts in DMF can be an indicator of their reactivity. More stable reagents are generally less reactive.

Coupling ReagentRelative Stability in DMFRelative Reactivity
PyAOP Least StableMost Reactive
PyClock More stable than PyAOP, less stable than PyBOPMore reactive than PyBOP
PyBOP Most StableLeast Reactive (of the three)
(Data synthesized from literature comparing phosphonium salts)[4][7]
General Experimental Protocol for Peptide Coupling

The following is a generalized protocol for a peptide coupling reaction using PyClock. Specific quantities and reaction times should be optimized for each unique reaction.

  • Dissolution: Dissolve the N-protected amino acid in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation:

    • Add PyClock (typically 1.0-1.5 equivalents) to the solution.

    • Add a tertiary base, such as N,N-diisopropylethylamine (DIEA) (typically 2-3 equivalents).[7]

    • Stir the mixture at room temperature for a pre-determined activation time (e.g., 10-30 minutes). For sterically hindered amino acids, this time may need to be extended.[7]

  • Coupling:

    • Add the amino component (e.g., the resin-bound peptide with a free N-terminus) to the activated amino acid solution.

    • Continue to stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as HPLC or TLC, until the starting material is consumed.[10]

  • Workup and Purification:

    • Once the reaction is complete, proceed with the appropriate workup procedure to remove excess reagents and byproducts.

    • Purify the final product using techniques such as flash chromatography or preparative HPLC.

Visual Guides

G PyClock Activation Pathway cluster_reactants Reactants cluster_process Activation Step cluster_intermediate Intermediate cluster_coupling Coupling Step cluster_product Product AA N-Protected Amino Acid (R-COOH) Activation Formation of Active Ester AA->Activation PyClock PyClock PyClock->Activation Base Tertiary Base (e.g., DIEA) Base->Activation ActiveEster Highly Reactive 6-Cl-OBt Ester Activation->ActiveEster Generates PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Amine Amino Component (R'-NH2) Amine->PeptideBond Dipeptide Dipeptide (R-CO-NH-R') PeptideBond->Dipeptide Results in G Troubleshooting Workflow for Low Yield cluster_causes Potential Causes cluster_solutions Solutions & Checks cluster_outcome Outcome Start Low or No Product Yield C1 Reagent Degradation? Start->C1 C2 Suboptimal Conditions? Start->C2 C3 Incomplete Reaction? Start->C3 C4 Product Loss? Start->C4 S1 Check storage (2-8°C, dry). Use fresh PyClock. C1->S1 S2 Optimize solvent, temp, time. Check reagent stoichiometry. C2->S2 S3 Monitor reaction (TLC/HPLC). Increase reaction time or excess reagent. C3->S3 S4 Analyze aqueous layers. Check filtration media. C4->S4 Success Yield Improved S1->Success Failure Issue Persists S1->Failure S2->Success S2->Failure S3->Success S3->Failure S4->Success S4->Failure Failure->Start Re-evaluate

References

Technical Support Center: Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyClock)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Chlorotripyrrolidinophosphonium hexafluorophosphate (PyClock) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PyClock) and what are its main applications?

This compound, commonly known as PyClock, is a phosphonium salt-based coupling reagent used in peptide synthesis.[1] It is an analog of PyBOP and is utilized to facilitate the formation of amide bonds between amino acids.[1][2] Its primary application is in both solid-phase and solution-phase peptide synthesis, where it is particularly effective for coupling sterically hindered amino acids, in cyclization reactions, and in fragment condensations where carboxyl activation may be slow.[3][4]

Q2: What is the primary advantage of using PyClock over uronium/aminium-based coupling reagents like HBTU or HATU?

The main advantage of phosphonium-based reagents like PyClock is that they do not cause guanidinylation of the N-terminal amine of the peptide chain.[5][6] Guanidinylation is a chain-terminating side reaction that can occur with uronium/aminium reagents, especially when they are used in excess or when coupling is slow.[6] The absence of this side reaction leads to cleaner reaction profiles and higher yields of the desired peptide.[6]

Q3: How does the reactivity of PyClock compare to other phosphonium salts like PyBOP?

PyClock generates a 6-chloro-1-benzotriazolyl (Cl-OBt) active ester of the carboxylic acid, which is significantly more reactive than the 1-hydroxybenzotriazolyl (OBt) ester formed by PyBOP.[2][3] This increased reactivity is due to the higher acidity of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) compared to HOBt.[2] This makes PyClock particularly useful for difficult couplings.[4]

Q4: What are the recommended storage conditions for PyClock?

PyClock should be stored at 2-8°C in a tightly sealed container to protect it from moisture. As with many reagents, long-term stability is best maintained in a dry, cool environment.

Common Side Reactions and Troubleshooting

While PyClock is a highly efficient coupling reagent, users may encounter some side reactions, many of which are common to peptide synthesis in general.

Side Reaction 1: Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a potential side reaction during any peptide coupling.[2] While phosphonium reagents are known to suppress racemization, it can still occur, especially with sensitive amino acids or under harsh conditions.

Troubleshooting Racemization:

  • Choice of Base: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like diisopropylethylamine (DIPEA).[7]

  • Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[7]

  • Pre-activation Time: Minimize the pre-activation time before adding the amine component.[7]

  • Alternative Reagents: For particularly sensitive couplings, consider using a reagent known for even lower racemization levels, such as PyAOP.[7]

Side Reaction 2: Decomposition of the Active Ester

Troubleshooting Incomplete Coupling Due to Decomposition:

  • Reaction Conditions: Ensure that the amine component is readily available for coupling once the carboxylic acid is activated. Avoid long pre-activation times.

  • Double Coupling: If a coupling is found to be incomplete (e.g., via a positive Kaiser test), a second coupling with fresh reagents can be performed to drive the reaction to completion.[9]

  • Solvent Choice: In cases of peptide aggregation, which can slow down the coupling reaction, consider switching from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt like LiCl.[9]

Side Reaction 3: Formation of Pyrrolidide Adducts

A potential, though reportedly minimal, side reaction is the formation of a pyrrolidide amide with the activated carboxylic acid. This can occur if the PyClock reagent contains traces of free pyrrolidine from its synthesis.[8] This side reaction would cap the growing peptide chain.

Troubleshooting Pyrrolidide Formation:

  • High-Purity Reagent: Use a high-purity grade of PyClock to minimize the presence of residual pyrrolidine.[8]

  • Analysis of Byproducts: If chain termination is observed, analyze the crude product by mass spectrometry to identify any byproducts corresponding to the mass of the pyrrolidide-capped peptide.

General Peptide Synthesis Side Reactions

Other common side reactions in peptide synthesis, such as aspartimide formation (especially in Asp-Gly or Asp-Ser sequences) and diketopiperazine formation (at the dipeptide stage), are not directly caused by PyClock but are sequence-dependent and influenced by the reaction conditions.[10] Standard protocols for minimizing these side reactions, such as the use of protecting groups and careful selection of reaction conditions, should be followed.

Data Presentation

ParameterObservationImplication for Experiments
Stability in DMF PyClock is more stable in DMF than PyAOP, but less stable than PyBOP.[8]While stock solutions in DMF can be prepared, prolonged storage is not recommended. Freshly prepared solutions are ideal.
Active Ester Stability The 6-Cl-OBt active ester is highly reactive and can decompose if the nucleophile (amine) is not readily available.[8]Minimize pre-activation times. Ensure efficient mixing of reactants.
Byproducts The main byproduct from the phosphonium moiety is tris(pyrrolidino)phosphine oxide, which is generally soluble in common solvents used for peptide synthesis.[11][12]This byproduct is typically removed during standard washing procedures in solid-phase synthesis or during workup in solution-phase synthesis.[13]

Experimental Protocols

Standard Protocol for PyClock-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline and may require optimization for specific amino acids and peptide sequences.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and PyClock (3-5 equivalents) in DMF. Add a base, typically DIPEA (6-10 equivalents), to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings, the reaction time can be extended, or the temperature may be slightly increased (e.g., to 40°C), though this may increase the risk of racemization.[9]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or bromophenol blue test) to check for the presence of free primary amines.[9] A negative result indicates complete coupling. If the test is positive, a second coupling (double coupling) may be necessary.

Protocol for a Double Coupling
  • Following the initial coupling and a positive Kaiser test, wash the resin thoroughly with DMF (3-5 times).

  • Prepare a fresh solution of the activated amino acid as described in step 4 of the standard protocol.

  • Add the fresh solution to the resin and agitate for an additional 30-60 minutes.

  • Wash the resin with DMF and perform another monitoring test to confirm the completion of the coupling.

Mandatory Visualizations

G cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-OH (Carboxylic Acid) PyClock PyClock ActiveEster Fmoc-AA-O-6-ClBt (Active Ester) AA->ActiveEster Activation PyClock->ActiveEster Byproduct1 Tris(pyrrolidino)phosphine oxide PyClock->Byproduct1 Base Base (e.g., DIPEA) Base->ActiveEster CoupledPeptide Fmoc-AA-NH-Peptide-Resin ActiveEster->CoupledPeptide Coupling Byproduct2 6-Cl-HOBt ActiveEster->Byproduct2 ResinPeptide H₂N-Peptide-Resin ResinPeptide->CoupledPeptide

Caption: Reaction mechanism of PyClock in peptide bond formation.

G cluster_troubleshooting Troubleshooting Steps start Incomplete Coupling (Positive Kaiser Test) double_coupling Perform Double Coupling start->double_coupling change_solvent Change Solvent (e.g., DMF to NMP) start->change_solvent increase_temp Increase Temperature (with caution) start->increase_temp check_reagents Check Reagent Quality (fresh solvents, high-purity PyClock) start->check_reagents end Complete Coupling (Negative Kaiser Test) double_coupling->end change_solvent->end increase_temp->end check_reagents->end

Caption: Troubleshooting workflow for incomplete coupling with PyClock.

References

PyClock Technical Support Center: Your Guide to Minimizing Racemization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on utilizing PyClock, a highly efficient phosphonium salt coupling reagent, to minimize racemization in solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is PyClock and how does it minimize racemization?

A1: PyClock is the trivial name for (6-Chloro-benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate. It is a phosphonium salt-based coupling reagent derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt).[1]

The primary mechanism by which PyClock minimizes racemization is through the rapid formation of a highly reactive 6-Cl-OBt active ester of the N-protected amino acid. This enhanced reactivity accelerates the rate of amide bond formation. Racemization often occurs via the formation of a planar oxazolone intermediate from the activated amino acid. By promoting a faster coupling reaction, PyClock reduces the lifetime of this racemization-prone intermediate, thus preserving the stereochemical integrity of the amino acid.

Q2: When should I choose PyClock over other coupling reagents like HBTU or HATU?

A2: PyClock is an excellent choice in several scenarios:

  • Coupling of sterically hindered amino acids: Its high reactivity can overcome the steric hindrance often encountered with bulky amino acids.

  • Fragment condensation and cyclization: As a phosphonium salt, PyClock does not have the guanidinylation side reaction associated with uronium/aminium reagents like HBTU and HATU, which can cap the growing peptide chain.

  • Fast SPPS protocols: PyClock has demonstrated high efficiency with shorter coupling times.

  • When coupling racemization-prone amino acids: While no coupling reagent can eliminate racemization entirely, PyClock's mechanism is designed to suppress it effectively.

Q3: What are the optimal conditions for using PyClock?

A3: Optimal conditions can vary depending on the specific peptide sequence. However, a general starting point is to use 1 to 1.5 equivalents of PyClock relative to the amino acid. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to facilitate the reaction. For racemization-prone amino acids, using a weaker base like NMM may be advantageous.[2]

Q4: Can PyClock be used in microwave-assisted peptide synthesis (MAPS)?

A4: Yes, PyClock can be used in microwave-assisted peptide synthesis. The elevated temperatures in MAPS can accelerate coupling reactions, which, in conjunction with PyClock's high reactivity, can further minimize racemization by reducing the reaction time. However, it is crucial to carefully control the temperature, as excessive heat can also promote racemization, particularly for sensitive amino acids like histidine and cysteine.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of racemization detected Excessive base: Too much or too strong a base can promote the formation of the oxazolone intermediate.- Reduce the equivalents of base used.- Switch from a stronger base like DIPEA to a weaker base like NMM.[2]
Prolonged activation time: Leaving the amino acid to pre-activate with PyClock for an extended period before adding it to the resin can increase racemization.- Minimize the pre-activation time. Add the activated amino acid solution to the resin promptly.
High coupling temperature: Elevated temperatures can increase the rate of racemization.- Perform the coupling at room temperature or consider lowering the temperature to 0°C, especially for sensitive residues.[3]
Sensitive amino acid residue: Amino acids like Cysteine (Cys) and Histidine (His) are particularly prone to racemization.[4]- For Fmoc-His(Trt)-OH, consider using a milder coupling condition or an alternative protecting group like Boc on the side chain if racemization is severe.[5][6]- For Fmoc-Cys(Trt)-OH, using a carbodiimide-based activation with an additive like OxymaPure can sometimes yield lower racemization.[7]
Incomplete coupling Steric hindrance: Coupling of bulky amino acids or to a sterically hindered N-terminus can be slow.- Increase the coupling time.- Perform a double coupling (repeat the coupling step with fresh reagents).- Increase the equivalents of amino acid and PyClock (e.g., to 2 equivalents).
Peptide aggregation: The growing peptide chain may aggregate on the resin, preventing efficient coupling.- Use a more polar solvent like NMP or a solvent mixture (e.g., DMF/DCM).- Perform the coupling at a slightly elevated temperature (with caution regarding racemization).
Poor resin swelling: Inadequate swelling of the resin can limit the accessibility of the reaction sites.- Ensure the resin is properly swelled in the reaction solvent before starting the synthesis.
Formation of side products Presence of impurities in PyClock: Residual pyrrolidine from the synthesis of PyClock can lead to the formation of pyrrolidide derivatives.- Use high-purity PyClock from a reputable supplier.
Guanidinylation (if using uronium/aminium reagents in parallel): This is not a side reaction of PyClock but can occur if other reagents are used in the synthesis.- Phosphonium salts like PyClock are recommended for critical steps like fragment condensation and cyclization to avoid this side reaction.

Quantitative Data Summary

The following table summarizes representative data on the extent of racemization observed with different coupling reagents for the sensitive amino acid Histidine. The exact percentage of racemization is highly dependent on the specific peptide sequence, reaction conditions, and analytical method used.

Coupling ReagentProtected Amino AcidBaseTemperature% D-Isomer (Racemization)Reference
PyClockZ-Phe-Val-Pro-NH₂DIEARoom Temp.Slightly superior to PyBOP[1]
PyBOPZ-Phe-Val-Pro-NH₂DIEARoom Temp.Higher than PyAOP and PyClock[1]
HBTUFmoc-His(Trt)-OHDIEA50°C6.8%[5]
HATUFmoc-His(Trt)-OHNMMRoom Temp.High[8]
DIC/OxymaFmoc-His(Trt)-OH-Room Temp.1.8%[4]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling with PyClock

This protocol describes a general procedure for a single coupling cycle using PyClock in Fmoc-based SPPS.

1. Deprotection:

  • Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.
  • Drain the deprotection solution and repeat the treatment for another 5-10 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve the N-Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and PyClock (3-5 equivalents) in DMF.
  • Add a non-nucleophilic base such as DIPEA (6-10 equivalents) or NMM (6-10 equivalents) to the amino acid solution.
  • Allow the mixture to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the reaction time may need to be extended or a double coupling performed.

3. Washing:

  • After the coupling reaction is complete (as confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: Coupling of Racemization-Prone Amino Acids (e.g., Fmoc-His(Trt)-OH)

This protocol is optimized to minimize racemization when incorporating sensitive amino acids.

1. Deprotection:

  • Follow the standard deprotection protocol as described in Protocol 1.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents) and PyClock (3 equivalents) in DMF.
  • Add a weaker base, N-methylmorpholine (NMM) (6 equivalents), to the solution.
  • Crucially, minimize pre-activation time. Immediately add the activated amino acid solution to the resin.
  • Perform the coupling at room temperature. For highly sensitive sequences, consider performing the coupling at 0°C.
  • Monitor the reaction closely and stop it as soon as a negative Kaiser test is achieved.

3. Washing:

  • Follow the standard washing procedure as described in Protocol 1.

Mandatory Visualizations

Racemization_Pathway cluster_activation Amino Acid Activation cluster_coupling Desired Reaction Pathway cluster_racemization Undesired Racemization Pathway AA_COOH N-Protected Amino Acid Activated_AA Activated Ester (PyClock Adduct) AA_COOH->Activated_AA + PyClock + Base Coupled_Peptide Elongated Peptide (Desired Product) Activated_AA->Coupled_Peptide + Peptide-NH2 (Fast Coupling) Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone (Slow Coupling allows for this pathway) Peptide_NH2 N-Terminal Amine of Peptide Chain Racemized_Peptide Racemized Peptide (Diastereomeric Impurity) Oxazolone->Racemized_Peptide + Peptide-NH2

Caption: Mechanism of racemization suppression by PyClock.

Experimental_Workflow Start Start SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Activation Amino Acid Activation (AA + PyClock + Base in DMF) Wash1->Activation Coupling Coupling to Resin Activation->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash2 DMF/DCM Wash Kaiser_Test->Wash2 Negative Double_Couple Double Coupling Kaiser_Test->Double_Couple Positive Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle Double_Couple->Coupling

Caption: Standard experimental workflow for SPPS using PyClock.

Troubleshooting_Tree Problem High Racemization Detected? Check_Base Is the base DIPEA? Problem->Check_Base Yes Switch_Base Switch to NMM Check_Base->Switch_Base Yes Check_Temp Is the temperature elevated? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Couple at Room Temp or 0°C Check_Temp->Lower_Temp Yes Sensitive_AA Is it a sensitive AA (His, Cys)? Check_Temp->Sensitive_AA No Lower_Temp->Sensitive_AA Optimize_Protocol Use specialized protocol (e.g., Protocol 2) Sensitive_AA->Optimize_Protocol Yes Check_Activation Was pre-activation long? Sensitive_AA->Check_Activation No Optimize_Protocol->Check_Activation Minimize_Preactivation Minimize pre-activation time Check_Activation->Minimize_Preactivation Yes Solution Racemization Minimized Check_Activation->Solution No Minimize_Preactivation->Solution

Caption: Troubleshooting decision tree for high racemization with PyClock.

References

Technical Support Center: Improving Yield with Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyClock)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Chlorotripyrrolidinophosphonium hexafluorophosphate, commercially known as PyClock, to enhance chemical reaction yields, particularly in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is PyClock and what are its primary applications?

This compound (PyClock) is a phosphonium salt-based coupling reagent widely used in amide bond formation, most notably in peptide synthesis.[1][2] It is the 6-chloro analog of PyBOP and functions by activating a carboxylic acid to form a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) ester. This increased reactivity makes it particularly effective for challenging coupling reactions, including:

  • Sterically hindered amino acids: Coupling bulky residues that react slowly with other reagents.[1]

  • Peptide cyclization: Facilitating intramolecular amide bond formation.

  • Fragment condensation: Joining larger peptide segments.

  • Difficult sequences: Synthesizing peptides prone to aggregation or other synthetic challenges.[2]

Q2: What are the main advantages of using PyClock over other coupling reagents?

PyClock offers several key advantages:

  • High Reactivity: It generates a more reactive active ester than HOBt-based reagents like PyBOP and HBTU, leading to faster and more efficient couplings.

  • Reduced Side Reactions: Unlike uronium/aminium-based reagents (e.g., HATU, HBTU), excess PyClock does not lead to guanidinylation of the N-terminal amine, a reaction that terminates the growing peptide chain.[2] This allows for the use of excess reagent to drive difficult reactions to completion.

  • Good Stability: PyClock is more stable in solution (e.g., in DMF) than PyAOP, though it is more reactive than PyBOP.[1]

  • Improved Yields in Difficult Couplings: It has demonstrated superior performance over PyBOP in terms of coupling efficiency for challenging sequences.[1]

Q3: How does PyClock compare in performance to other common coupling reagents?

PyClock's performance is generally considered superior to HOBt-based reagents, particularly in difficult syntheses. It often provides results comparable to highly reactive reagents like HATU and COMU, especially when shorter coupling times are employed.

Q4: What is the recommended solvent for PyClock and what is its solubility?

The most common solvents for solid-phase peptide synthesis using PyClock are N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[3] PyClock has good solubility in these solvents, which is advantageous as it allows for reactions to be performed at higher concentrations, potentially improving efficiency. A 5% solution of PyClock in NMP should be clear.

Q5: What are the recommended storage and handling conditions for PyClock?

PyClock should be stored at 2-8°C in a tightly sealed container to protect it from moisture. While stable, solutions of phosphonium reagents in DMF have moderate stability and should ideally be used within a couple of days. It is classified as an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Issue 1: Low Coupling Yield

Q: I am experiencing low coupling yield with PyClock. What are the possible causes and how can I troubleshoot this?

A: Low coupling yield is a common issue in SPPS and can be attributed to several factors. Here's a systematic approach to troubleshooting:

Possible Causes & Solutions:

  • Steric Hindrance: The amino acid you are trying to couple may be particularly bulky.

    • Solution: Increase the equivalents of the amino acid and PyClock (e.g., from 3 to 5 equivalents). Perform a "double coupling" by repeating the coupling step with fresh reagents.[4]

  • Peptide Aggregation: The growing peptide chain on the resin may be aggregating, preventing access of the activated amino acid.

    • Solution:

      • Switch to a more effective solvent for disrupting secondary structures, such as NMP.[3]

      • Perform the coupling at a higher temperature.

      • Incorporate chaotropic salts (e.g., LiCl) in the coupling mixture.[5]

  • Incomplete Activation: The carboxylic acid may not be fully activated before coupling.

    • Solution: Ensure a pre-activation step of 1-5 minutes after adding the base to the amino acid and PyClock solution before adding it to the resin.

  • Suboptimal Base Concentration: The amount of base can be critical for efficient activation.

    • Solution: Typically, 2 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) per equivalent of amino acid are used. For difficult couplings, increasing this to 3-4 equivalents may be beneficial.[1]

  • Reagent Degradation: The PyClock or other reagents may have degraded.

    • Solution: Use fresh, high-quality reagents. Ensure solvents are anhydrous and amine-free.

Issue 2: Racemization/Epimerization

Q: I am observing significant racemization of my peptide. How can I minimize this when using PyClock?

A: While PyClock generally offers good control over racemization, it can still occur, especially with sensitive amino acids (e.g., Cys, His).

Possible Causes & Solutions:

  • Choice of Base: Strong, sterically hindered bases like DIPEA can sometimes promote racemization.

    • Solution: Switch to a weaker, less sterically hindered base like N-methylmorpholine (NMM).[6]

  • Prolonged Activation/Coupling Time: Leaving the activated amino acid for too long before it reacts can increase the risk of racemization.

    • Solution: Minimize the pre-activation time and monitor the coupling reaction to avoid unnecessarily long reaction times.

  • Elevated Temperature: Higher temperatures can accelerate racemization.

    • Solution: If racemization is a concern, perform the coupling at a lower temperature (e.g., 0°C).[7]

Issue 3: Difficulty with Sterically Hindered Amino Acids

Q: I am struggling to couple a sterically hindered amino acid (e.g., Aib, Val-Val dipeptide) even with PyClock. What can I do?

A: Sterically hindered couplings are challenging and often require optimized conditions.

Possible Causes & Solutions:

  • Insufficient Reagent Excess: Standard reagent ratios may not be sufficient to drive the reaction to completion.

    • Solution: Use a higher excess of the protected amino acid and PyClock (e.g., 5 equivalents each) and base (e.g., 10 equivalents).

  • Standard Coupling Time is Too Short: The reaction may require more time to go to completion.

    • Solution: Increase the coupling time and monitor the reaction progress using a qualitative method like the Kaiser test. Consider a double coupling if the first coupling is incomplete.

  • Solvent Effects: The choice of solvent can impact the reaction rate.

    • Solution: NMP is often more effective than DMF for difficult couplings due to its superior solvating properties.[3]

Data Presentation

Table 1: Comparison of PyClock with Other Coupling Reagents on Crude Peptide Purity (%)

Peptide SequenceCoupling TimePyClockPyBOPHATUHCTUCOMU
65-74 ACP2 x 1 min78.5248.1183.6381.3379.00
65-74 ACP2 x 20 min70.2770.2778.9682.3576.00
G-LHRH2 x 1 min81.8278.5286.0187.8490.24
G-LHRH2 x 20 min87.4089.2885.8090.8488.36
Linear Oxytocin2 x 1 min65.3162.1058.4070.8075.74
Linear Oxytocin2 x 20 min63.8576.4059.8673.9777.68

Data compiled from a comparative study by Chantell et al. (2012).[2]

Experimental Protocols

Protocol 1: Standard Coupling of an Amino Acid in SPPS using PyClock

This protocol describes a general procedure for coupling a single Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-protected amino acid (3-5 equivalents)

  • PyClock (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

  • Dichloromethane (DCM) for washing

  • Kaiser test kit for monitoring

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid and PyClock in DMF.

  • Activation: Add the base (DIPEA or NMM) to the amino acid/PyClock solution and allow to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature.

  • Monitoring: After 30-60 minutes, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction and re-test, or perform a double coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Proceed to the next Fmoc deprotection step.

Protocol 2: Coupling a Sterically Hindered Amino Acid using PyClock

This protocol is adapted for challenging couplings, such as with Aib or other bulky residues.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-protected sterically hindered amino acid (5 equivalents)

  • PyClock (5 equivalents)

  • DIPEA (10 equivalents)

  • NMP

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP for 30 minutes.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid and PyClock in NMP.

  • Activation: Add DIPEA to the solution and pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for an extended period (e.g., 2-4 hours).

  • Monitoring: Monitor the reaction progress using the Kaiser test. Due to the slow nature of the reaction, multiple tests may be necessary.

  • Double Coupling (if necessary): If the Kaiser test is still positive after 4 hours, wash the resin with NMP and repeat the coupling step with fresh reagents.

  • Washing: Once a negative Kaiser test is achieved, wash the resin thoroughly with NMP (3x) and DCM (3x).

Visualizations

G PyClock Activation and Coupling Workflow cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic Acid R-COOH (Fmoc-Amino Acid) Active_Ester Reactive Cl-OBt Ester Carboxylic Acid->Active_Ester PyClock_reagent PyClock PyClock_reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Resin H₂N-Peptide-Resin New_Peptide_Bond R-CO-NH-Peptide-Resin (Elongated Peptide) Active_Ester->New_Peptide_Bond Peptide_Resin->New_Peptide_Bond G Troubleshooting Low Yield with PyClock Start Low Coupling Yield Observed Check_Monitoring Review Kaiser Test Results Start->Check_Monitoring Positive_Test Positive (Blue Beads) Check_Monitoring->Positive_Test Negative_Test Negative (Yellow Beads) Check_Monitoring->Negative_Test Identify_Cause Potential Causes of Incomplete Coupling Positive_Test->Identify_Cause Consider_Other_Issues Consider_Other_Issues Negative_Test->Consider_Other_Issues Coupling likely successful. Investigate other causes (e.g., cleavage, aggregation). Steric_Hindrance Steric Hindrance? Identify_Cause->Steric_Hindrance Aggregation Peptide Aggregation? Identify_Cause->Aggregation Reagent_Issue Reagent/Condition Issue? Identify_Cause->Reagent_Issue Solve_Hindrance Increase reagent excess. Double couple. Steric_Hindrance->Solve_Hindrance Solve_Aggregation Switch to NMP. Increase temperature. Aggregation->Solve_Aggregation Solve_Reagent Check reagent quality. Optimize base concentration. Reagent_Issue->Solve_Reagent

References

Best practices for handling and weighing PyClock reagent

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and accurate weighing of PyClock reagent, along with troubleshooting for common issues encountered during its use in peptide synthesis and other chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is PyClock reagent and what is it used for?

A1: PyClock, chemically known as (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a phosphonium salt-based coupling reagent.[1][2] It is primarily used in peptide synthesis to facilitate the formation of amide bonds between amino acids.[2][3] As the 6-chloro analog of PyBOP, PyClock forms a more reactive activated ester, making it particularly effective for challenging couplings, such as those involving hindered amino acids, cyclizations, and fragment condensations.[2] An advantage of PyClock is its inability to react with free amines, which prevents the termination of growing peptide chains.[2]

Q2: What are the primary hazards associated with PyClock and what personal protective equipment (PPE) is required?

A2: PyClock is classified as a hazardous substance. It can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][4][5] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this reagent. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: A lab coat and, if a significant amount is being handled, additional protective clothing may be necessary.

  • Respiratory Protection: Handling should be done in a well-ventilated area, preferably a fume hood, to avoid inhaling the powder. For situations where dust generation is unavoidable, a dust respirator may be required.

Q3: What are the proper storage conditions for PyClock reagent?

A3: To ensure its stability and efficacy, PyClock reagent should be stored in a tightly sealed container in a refrigerator at 2-8°C. It is important to protect it from moisture.

Q4: Is PyClock reagent stable in solution?

A4: While PyClock is more stable in solution than some other coupling reagents like PyAOP, its long-term stability in solution, particularly in solvents like DMF, is limited.[6] For optimal performance, it is recommended to prepare solutions of PyClock fresh before use.

Troubleshooting Guides

Weighing and Handling Issues
Problem Possible Cause Recommended Solution(s)
Balance reading is unstable or drifting. Static electricity on the weighing vessel or the powder itself. This is more common in low-humidity environments.[7]- Use an anti-static gun or an ionizer to neutralize static charge on the container and spatula before and during weighing.[3][8] - Use a weighing vessel made of anti-static material, glass, or metal.[3] - Increase the humidity in the weighing area if possible.[7] - Place the weighing vessel on a metal foil pad that is grounded.
"Flying" powder that sticks to surfaces. The powder is very fine and/or has a static charge.- Handle the reagent in a draft-shielded area or a fume hood to prevent air currents from dispersing the powder. - Use a spatula made of a material less prone to generating static. - Consider preparing a stock solution if small, precise amounts are repeatedly needed. This involves weighing a larger, more manageable amount of the solid.[9]
Weight of the powder increases over time on the balance. The reagent may be hygroscopic (absorbs moisture from the air).- Weigh the reagent quickly. - Use a weighing bottle with a cap. Tare the bottle with the cap, add the reagent, and then re-weigh with the cap on. - Handle and weigh the reagent in a glove box with a controlled, dry atmosphere if available.
Inaccurate weighing of small quantities. The analytical balance may not be sensitive enough for very small masses.- Prepare a stock solution. For example, dissolve 10 mg of PyClock in 1 mL of a suitable dry solvent and then dispense the required volume of the solution.
Spill Cleanup

In the event of a PyClock spill, prompt and safe cleanup is crucial.

Spill Size Cleanup Protocol
Small Spill (a few grams) 1. Alert colleagues in the immediate area. 2. Wear appropriate PPE (gloves, safety goggles, lab coat). 3. Prevent dust generation. Gently cover the spill with a dry absorbent material like sand or vermiculite.[10] 4. Collect the spilled material. Carefully scoop the mixture into a designated waste container. Avoid sweeping, which can create dust. 5. Decontaminate the area. Wipe the spill area with a damp cloth or paper towel. 6. Dispose of waste. All cleanup materials, including contaminated gloves, should be placed in a sealed bag and disposed of as hazardous waste according to your institution's guidelines.[10]
Large Spill 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety office. 3. Restrict access to the spill area. 4. Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await assistance from safety professionals.

Experimental Protocols & Workflows

Standard Protocol for Weighing PyClock Reagent
  • Preparation: Ensure the analytical balance is clean, calibrated, and located in a draft-free area.

  • Personal Protective Equipment: Don a lab coat, safety goggles, and nitrile gloves.

  • Weighing Vessel: Select an appropriate weighing vessel (e.g., glass vial, anti-static weigh boat).

  • Taring: Place the weighing vessel on the balance and tare it.

  • Dispensing: In a fume hood, carefully transfer the desired amount of PyClock powder from the stock container to the tared weighing vessel using a clean spatula.

  • Measurement: Record the final weight.

  • Cleanup: Securely close the PyClock stock container and clean the spatula and weighing area.

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing Process cluster_cleanup Final Steps A Don PPE (Gloves, Goggles, Lab Coat) C Place Weighing Vessel on Balance A->C B Prepare Balance (Calibrate, Level) B->C D Tare Balance C->D E Transfer PyClock (in Fume Hood) D->E F Record Weight E->F G Close Reagent Container F->G H Clean Work Area & Utensils G->H

Diagram of the standard workflow for weighing PyClock reagent.
Logical Flow for Troubleshooting Weighing Issues

Troubleshooting_Logic Start Start Weighing Problem Is the balance reading unstable? Start->Problem Static Use Anti-Static Measures (Ionizer, Metal Vessel) Problem->Static Yes Hygroscopic Is the weight consistently increasing? Problem->Hygroscopic No Static->Hygroscopic WeighFast Weigh Quickly in a Closed Vessel Hygroscopic->WeighFast Yes FlyingPowder Is the powder 'flying' and sticking to surfaces? Hygroscopic->FlyingPowder No WeighFast->FlyingPowder StockSolution Prepare a Stock Solution for Volumetric Dosing FlyingPowder->StockSolution Yes Success Weighing Successful FlyingPowder->Success No StockSolution->Success

A logical diagram for troubleshooting common issues when weighing PyClock.

References

PyClock Technical Support Center: Refining Reaction Times and Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PyClock Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to help you troubleshoot and optimize your experiments for the most accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of weak or no signal in my PyClock assay?

A weak or absent signal can stem from several factors, including suboptimal reagent function, low transfection efficiency if you are using a reporter-based system, or a weak promoter driving the reporter gene.[1] To address this, verify that your reagents are within their expiration date and have been stored correctly.[2] It may also be beneficial to scale up the volume of your sample and reagents or optimize the ratio of plasmid DNA to transfection reagent if applicable.[1]

Q2: My signal is too high and potentially saturated. What should I do?

An excessively high signal can occur due to strong promoter activity in reporter assays or high enzyme concentration.[1][3] To bring the signal within the optimal dynamic range of your instrument, you can try diluting your sample lysate.[1][4] Performing a serial dilution will help you identify the optimal concentration for your specific experimental conditions.[1]

Q3: I'm observing high background in my luminescence readings. How can I reduce it?

High background can be caused by contamination of reagents or samples, or by the type of microplate used.[1] Using freshly prepared reagents and samples can help mitigate contamination issues.[1] For luminescence assays, it is recommended to use white, opaque plates to reduce crosstalk between wells and minimize background.[1][2][3]

Q4: There is high variability between my replicate wells. What could be the cause?

High variability, often indicated by a high coefficient of variation (%CV), can be introduced by several factors. Inconsistent cell seeding, pipetting errors, and "edge effects" in 96-well plates are common culprits.[5] To minimize variability, ensure your cell suspension is homogenous, use calibrated pipettes, and consider preparing a master mix for your reagents.[1][5] To avoid edge effects, you can fill the outer wells of the plate with sterile media or PBS to create a humidity barrier.[5]

Q5: How sensitive is the luciferase enzyme to temperature changes?

The firefly luciferase enzyme, commonly used in reporter assays, is highly sensitive to temperature fluctuations.[6] Even mild heat exposure outside of the physiological range can lead to a time and temperature-dependent decrease in luciferase activity due to denaturation.[6] Therefore, precise temperature control is critical for reproducible results.

Troubleshooting Guides

This section provides a more in-depth look at specific issues you may encounter while refining your PyClock reaction times and temperatures.

Issue Possible Cause Recommended Solution
No or Low Signal 1. Reagents are not functional or improperly stored.[1][2] 2. Suboptimal reaction temperature.[6] 3. Suboptimal reaction time (too short).[7] 4. Insufficient enzyme or substrate concentration.[8]1. Check reagent expiration dates and storage conditions.[2] Use fresh reagents. 2. Perform a temperature optimization experiment (see Experimental Protocols). Equilibrate all reagents to the assay temperature before use.[2][9] 3. Perform a time-course experiment to determine the optimal reaction time.[7] 4. Perform an enzyme titration to find the optimal concentration.[8]
High Variability Between Replicates 1. Pipetting errors, especially with small volumes.[1][8] 2. Temperature gradients across the assay plate.[7] 3. Inconsistent incubation times.[8] 4. Cell clumping or uneven plating.[3]1. Use calibrated pipettes and consider using a multi-channel pipette for additions. Prepare a master mix for reagents.[1] 2. Ensure the entire plate is at a uniform temperature. Avoid placing plates on cold or hot surfaces. Room temperature assays can help avoid gradients.[7] 3. Use a timer and be consistent with incubation periods for all plates.[8] 4. Ensure a single-cell suspension before plating and allow plates to sit at room temperature on a level surface before incubation.[5]
Inconsistent Results Between Experiments 1. Use of different batches of reagents.[1] 2. Variations in room temperature or incubator temperature.[10] 3. Freeze-thaw cycles of reagents or samples.[1]1. Use the same batch of critical reagents for a set of related experiments. 2. Monitor and record the temperature for each experiment. Be aware that even subtle temperature changes can alter kinase activity.[10] 3. Aliquot reagents and samples after the initial thaw to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Optimizing Reaction Temperature

This protocol will help you determine the optimal temperature for your PyClock assay.

Methodology:

  • Prepare Reagents: Prepare a master mix of your PyClock reagents (enzyme, substrate, and buffer) to ensure consistency across all conditions. Keep the enzyme on ice until use.[2]

  • Set Up Temperature Gradient: Prepare multiple water baths or incubator blocks at a range of temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 42°C).

  • Equilibrate: Aliquot your master mix into separate tubes and equilibrate them to the different temperatures for 10-15 minutes.

  • Initiate Reaction: Add your sample to each tube to start the reaction and mix gently.

  • Incubate: Incubate each reaction at its designated temperature for a fixed amount of time (based on your standard protocol or a preliminary time-course experiment).

  • Measure Signal: At the end of the incubation period, measure the luminescence according to your standard protocol.

  • Data Analysis: Plot the luminescence signal against the temperature. The temperature that yields the highest signal with the lowest background is your optimal reaction temperature.

Protocol 2: Optimizing Reaction Time

This protocol will help you determine the ideal incubation time for your PyClock assay at the optimal temperature.

Methodology:

  • Prepare Reagents: Prepare a sufficient volume of your PyClock reaction mix (enzyme, substrate, buffer, and sample) for all time points. Ensure all components are at the optimal temperature determined in Protocol 1.

  • Initiate Reaction: Start the reaction in a single tube or well.

  • Time-Course Measurement: At various time points (e.g., 0, 5, 10, 15, 20, 30, 45, 60 minutes), take an aliquot of the reaction mix and measure the luminescence. Alternatively, if your plate reader has kinetic reading capabilities, you can continuously monitor the signal from a single well.

  • Data Analysis: Plot the luminescence signal against time. The optimal reaction time is typically the point at which the signal reaches a plateau or the point just before the signal begins to decline, representing the linear range of the reaction.[7]

Visualizations

TroubleshootingWorkflow cluster_start Start: Suboptimal Result cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_end Resolution Start Suboptimal PyClock Result (e.g., Low Signal, High Variability) ReagentCheck Check Reagents: - Expiration Dates - Storage Conditions - Fresh Preparations Start->ReagentCheck InstrumentCheck Check Instrument: - Correct Wavelength/Filter - Calibration ReagentCheck->InstrumentCheck Reagents OK PlateCheck Check Plate Type: - Use White/Opaque Plates InstrumentCheck->PlateCheck Instrument OK TempOptimization Optimize Temperature: - Run Temperature Gradient PlateCheck->TempOptimization Plate OK TimeOptimization Optimize Reaction Time: - Perform Time-Course TempOptimization->TimeOptimization Temperature Optimized ConcentrationOptimization Optimize Concentrations: - Enzyme/Substrate Titration TimeOptimization->ConcentrationOptimization Time Optimized End Optimized & Reproducible PyClock Assay ConcentrationOptimization->End Concentrations Optimized

Caption: Troubleshooting workflow for suboptimal PyClock results.

TempOptimizationWorkflow cluster_prep Preparation cluster_setup Experimental Setup cluster_run Execution cluster_analysis Data Analysis Prep Prepare Master Mix of PyClock Reagents TempGradient Set Up Temperature Gradient (e.g., 20°C, 25°C, 30°C, 37°C) Prep->TempGradient Equilibrate Equilibrate Aliquots of Master Mix to Each Temperature TempGradient->Equilibrate Initiate Initiate Reactions by Adding Sample Equilibrate->Initiate Incubate Incubate at Respective Temperatures for Fixed Time Initiate->Incubate Measure Measure Luminescence Incubate->Measure Plot Plot Signal vs. Temperature Measure->Plot DetermineOptimal Determine Optimal Temperature Plot->DetermineOptimal

References

Technical Support Center: PyClock Mediated Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PyClock for peptide synthesis and other amide bond formations.

Frequently Asked Questions (FAQs)

Q1: What is PyClock and what are its primary advantages?

PyClock (6-Chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent used to facilitate the formation of amide bonds, most notably in peptide synthesis.[1] Its primary advantages include:

  • High Reactivity: PyClock is the 6-chloro analog of PyBOP and generates a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester.[2] This increased reactivity is due to the electron-withdrawing effect of the chlorine atom, making the 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) leaving group more acidic than HOBt.

  • Efficiency in Difficult Couplings: It is particularly effective for sterically hindered amino acids, slow coupling reactions, and cyclizations.[1]

  • Reduced Side Reactions: As a phosphonium-based reagent, PyClock does not promote the guanidinylation of the N-terminus of peptides, a potential side reaction with uronium-based reagents like HBTU and HATU.[1][3] This makes it a "cleaner" reagent, especially when using an excess of the coupling agent.[3]

  • Good Solubility: Phosphonium reagents like PyClock generally exhibit good solubility in common solvents such as DMF.[3]

Q2: How does PyClock compare to other common coupling reagents like PyBOP and HATU?

PyClock is generally more reactive and efficient than PyBOP.[4] In the activation of the sterically hindered amino acid Fmoc-Aib-OH, PyClock demonstrated faster activation than PyBOP.[4] In the synthesis of a pentapeptide, PyClock also showed higher efficiency than PyBOP.[4]

HATU is often considered one of the most efficient coupling reagents, particularly for very challenging couplings.[5] While PyClock is highly effective, HATU's reactivity, derived from the formation of an OAt ester, is generally considered superior.[3] However, a key advantage of PyClock over HATU is the absence of the risk of guanidinylation side reactions.

Troubleshooting Guide

Problem 1: Low or No Yield
Possible Cause Troubleshooting Steps
Insufficient Reagent Equivalents For sterically hindered amino acids or difficult couplings, increase the equivalents of PyClock, the amino acid, and the base (e.g., DIEA). A typical starting point is 1.1-1.5 equivalents of each, but this can be increased to 2-3 equivalents for challenging cases.
Suboptimal Reaction Time While PyClock is highly reactive, challenging couplings may require longer reaction times. Monitor the reaction progress using a qualitative test (e.g., Ninhydrin test for primary amines) and extend the reaction time if necessary.
Poor Solubility of Protected Amino Acid Ensure the N-protected amino acid is fully dissolved in the reaction solvent (typically DMF) before adding PyClock and the base. Gentle warming or sonication can aid dissolution.
Presence of Moisture Water can hydrolyze the active ester intermediate, leading to the regeneration of the carboxylic acid and low yields. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Activation Pre-activation of the carboxylic acid can improve yields. Mix the protected amino acid, PyClock, and base in DMF and allow them to react for 5-10 minutes before adding the amine component.
Problem 2: Incomplete Reaction or Presence of Starting Material
Possible Cause Troubleshooting Steps
Steric Hindrance For extremely hindered couplings where PyClock is not sufficient, consider switching to an even more powerful coupling reagent such as HATU.
Aggregation of the Peptide Chain (Solid-Phase Synthesis) Peptide aggregation on the solid support can hinder reagent access. Try swelling the resin in a different solvent (e.g., NMP instead of DMF) or perform the coupling at a slightly elevated temperature (e.g., 30-40°C).
Premature Decomposition of the Active Ester The 6-Cl-HOBt active ester formed by PyClock is more reactive but also potentially less stable than the HOBt ester from PyBOP.[4] In the absence of a nucleophile (the amine), the active ester can decompose. Ensure the amine component is readily available for the coupling reaction after the activation step.
Problem 3: Racemization of the Amino Acid
Possible Cause Troubleshooting Steps
Excessive Amount or Strength of the Base Use the minimum amount of base necessary to facilitate the reaction. A common choice is N,N-diisopropylethylamine (DIEA). For particularly sensitive amino acids, consider a weaker base like N-methylmorpholine (NMM).
Prolonged Activation Time Over-activation can increase the risk of racemization. Optimize the pre-activation time to be just sufficient for efficient coupling.
Elevated Reaction Temperature If heating is used to overcome aggregation, it can also increase the rate of racemization. Use the lowest effective temperature for the shortest possible time.

Quantitative Data Summary

Coupling ReagentActivation of Fmoc-Aib-OH (% activated after 10 min)[4]Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2) Yield (%)[4]Key AdvantagesPotential Issues
PyClock ~6075More reactive than PyBOP, no guanidinylation side products.[1][4]Higher cost than some reagents, active ester can be less stable than that of PyBOP.[4]
PyBOP ~3068Good general-purpose reagent, avoids carcinogenic byproducts of BOP.Less reactive than PyClock and HATU, may be inefficient for hindered couplings.[4]
HATU Not directly compared in the same studyGenerally very high, often >90% for difficult sequences.Extremely high reactivity, very effective for hindered couplings.[5]Can cause guanidinylation of the N-terminus, higher cost.[3]

Experimental Protocols

Standard Protocol for PyClock-Mediated Coupling (Solid-Phase Peptide Synthesis)
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a deprotected N-terminal amine) in anhydrous DMF for 30 minutes. Drain the solvent.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (1.5 equivalents relative to resin loading) and PyClock (1.5 equivalents) in anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIEA) (3 equivalents) to the activation solution and mix briefly.

  • Coupling Reaction: Immediately add the activation solution to the drained resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling using the Ninhydrin test. If the test is positive (indicating free amines), the coupling is incomplete and should be allowed to proceed longer or a second coupling can be performed.

  • Washing: Once the coupling is complete (negative Ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3 times) and then DCM (3 times).

Protocol for Coupling of a Sterically Hindered Amino Acid
  • Resin Preparation: Follow step 1 of the standard protocol.

  • Reagent Stoichiometry: Increase the equivalents of reagents. Use the Fmoc-protected hindered amino acid (2-3 equivalents), PyClock (2-3 equivalents), and DIEA (4-6 equivalents).

  • Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid and PyClock in anhydrous DMF. Add the DIEA and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the resin and agitate at room temperature. For very difficult couplings, the reaction time may need to be extended to 4-12 hours.

  • Monitoring and Washing: Follow steps 5 and 6 of the standard protocol. If the coupling is still incomplete, a second coupling with fresh reagents is recommended.

Visualizations

Troubleshooting_PyClock_Coupling cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield? reagents Insufficient Reagents? start->reagents Check time Suboptimal Time? start->time solubility Poor Solubility? start->solubility moisture Moisture Present? start->moisture activation Inefficient Activation? start->activation increase_reagents Increase Equivalents (PyClock, AA, Base) reagents->increase_reagents Solution extend_time Extend Reaction Time & Monitor time->extend_time Solution improve_solubility Use Sonication or Gentle Warming solubility->improve_solubility Solution dry_reagents Use Anhydrous Solvents & Inert Atmosphere moisture->dry_reagents Solution preactivate Pre-activate Acid for 5-10 min activation->preactivate Solution

Caption: Troubleshooting workflow for low yield in PyClock couplings.

PyClock_Mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step COOH R-COOH (Protected Amino Acid) Active_Ester Highly Reactive 6-Cl-OBt Active Ester COOH->Active_Ester PyClock PyClock PyClock->Active_Ester Base Base (e.g., DIEA) Base->Active_Ester Amide_Bond R-CO-NH-R' (Amide Bond Formation) Active_Ester->Amide_Bond Amine R'-NH2 (Amine Component) Amine->Amide_Bond

Caption: Simplified signaling pathway of PyClock mediated amide bond formation.

References

Validation & Comparative

A Head-to-Head Battle of Coupling Reagents: Chlorotripyrrolidinophosphonium hexafluorophosphate (PyClock) vs. HBTU

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success. Researchers in drug development and peptide chemistry are constantly seeking reagents that offer high efficiency, minimal side reactions, and ease of use. This guide provides a comprehensive comparison of two prominent coupling reagents: Chlorotripyrrolidinophosphonium hexafluorophosphate (PyClock) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

At a Glance: Key Differences

FeatureThis compound (PyClock)HBTU
Reagent Type Phosphonium SaltAminium/Uronium Salt
Active Ester 6-Chloro-1-hydroxybenzotriazole (6-Cl-OBt) ester1-Hydroxybenzotriazole (OBt) ester
Reactivity Generally higher due to the electron-withdrawing effect of the chlorine atom on the HOBt moiety.[1]High, but generally considered less reactive than reagents forming 6-Cl-OBt or OAt esters.
Guanidinylation Does not cause N-terminal guanidinylation.[2]Can cause N-terminal guanidinylation, a chain-terminating side reaction, especially when used in excess.[3]
Racemization Generally low levels of racemization. Some studies suggest it is slightly superior to PyBOP in controlling racemization.[2]Effective at suppressing racemization, often comparable to other standard reagents, though some newer reagents may offer better performance.[4][5]
Byproducts Byproducts are generally soluble in common solvents.Byproducts are water-soluble, which simplifies purification.[6]

Delving into the Chemistry: Mechanism of Action

Both PyClock and HBTU facilitate the formation of an amide (peptide) bond by activating the carboxylic acid of an N-protected amino acid. This activation step transforms the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the free amine of another amino acid.

HBTU Activation Pathway:

HBTU is an aminium salt that, in the presence of a base (typically DIPEA), reacts with the carboxylate of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to form the HOBt active ester, which then reacts with the amine component to form the peptide bond, releasing tetramethylurea as a byproduct.[7]

HBTU_Mechanism RCOOH N-Protected Amino Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster OBt Active Ester RCOO->ActiveEster + HBTU HBTU HBTU Peptide Dipeptide ActiveEster->Peptide + H₂N-R' Byproduct1 Tetramethylurea ActiveEster->Byproduct1 - Amine Amino Acid Ester (H₂N-R') Byproduct2 HOBt Peptide->Byproduct2 +

HBTU Activation and Coupling Pathway

PyClock Activation Pathway:

PyClock, a phosphonium salt, follows a similar principle but generates a more reactive 6-Cl-OBt active ester. The presence of the electron-withdrawing chlorine atom on the benzotriazole ring enhances the leaving group potential of the 6-Cl-OBt moiety, thereby accelerating the subsequent aminolysis step. A key advantage of phosphonium salts like PyClock is the absence of the guanidinylation side reaction.[2]

PyClock_Mechanism RCOOH N-Protected Amino Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster 6-Cl-OBt Active Ester RCOO->ActiveEster + PyClock PyClock PyClock Peptide Dipeptide ActiveEster->Peptide + H₂N-R' Byproduct1 Tripyrrolidinophosphine oxide ActiveEster->Byproduct1 - Amine Amino Acid Ester (H₂N-R') Byproduct2 6-Cl-HOBt Peptide->Byproduct2 +

PyClock Activation and Coupling Pathway

Performance Showdown: Experimental Data

A study comparing various activators in the synthesis of the 65–74 fragment of the acyl carrier peptide (ACP), a sequence known to be difficult to synthesize, showed that HCTU (a close analog of PyClock, also based on 6-Cl-HOBt) and HATU produced peptides of very similar, high purity, while HBTU and PyBOP (a phosphonium salt similar to PyClock but based on HOBt) resulted in additional impurities.[8] Another study found that in the synthesis of a model pentapeptide, PyClock performed better than PyBOP.[2]

In terms of racemization, one study indicated that for the synthesis of Z-Phe-Val-Pro-NH2, couplings with PyAOP resulted in significantly less racemization than with PyClock and PyBOP, with PyClock showing slightly better performance than PyBOP.[2] HBTU is generally known to provide good suppression of racemization, though newer reagents may offer superior performance in challenging cases.[4][5]

Experimental Protocols

Below are generalized protocols for solid-phase peptide synthesis (SPPS) using HBTU and a phosphonium salt like PyClock. The exact amounts and reaction times may need to be optimized based on the specific amino acid sequence and resin.

Standard Coupling Protocol with HBTU:

This protocol is for manual solid-phase peptide synthesis on a 100 mg scale of Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide resin in 1 mL of N-methylpyrrolidone (NMP) or dimethylformamide (DMF) for at least 8 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP or DMF twice for 30 minutes each time with microwave irradiation or for a standard duration at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with NMP or DMF.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (1.5 equivalents relative to resin loading), HBTU (1.5 equivalents), and 1-hydroxybenzotriazole (HOBt, 1.5 equivalents) in dry DMF.

  • Coupling: Add diisopropylethylamine (DIPEA, 2 equivalents) to the amino acid solution and immediately add the mixture to the deprotected resin. Allow the reaction to proceed for a specified time (e.g., 5 minutes with microwave irradiation or longer at room temperature).[9]

  • Washing: After the coupling is complete (as monitored by a ninhydrin test), wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

Standard Coupling Protocol with PyClock (General Phosphonium Salt Protocol):

This protocol can be adapted for PyClock.

  • Resin Swelling and Deprotection: Follow the same procedure as for the HBTU protocol.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to resin loading) and PyClock (e.g., 4.9 equivalents) in DMF.

  • Coupling: Add DIPEA (typically 2-3 equivalents for phosphonium salts) to the amino acid/PyClock solution and add the mixture to the resin. Agitate the mixture at room temperature for 1-2 hours, or until the coupling is complete as indicated by a negative ninhydrin test.

  • Washing: Wash the resin as described in the HBTU protocol.

  • Repeat the deprotection and coupling steps for each subsequent amino acid.

Conclusion and Recommendations

Both PyClock and HBTU are highly effective coupling reagents for peptide synthesis. The choice between them often depends on the specific requirements of the synthesis and a balance of cost, efficiency, and potential side reactions.

HBTU is a well-established, reliable, and cost-effective reagent suitable for a wide range of standard peptide syntheses.[6] Its primary drawback is the potential for N-terminal guanidinylation, which can be minimized by using a slight excess of the amino acid relative to the coupling reagent.

PyClock offers the advantage of being a phosphonium salt, thus avoiding the issue of guanidinylation.[2] The 6-Cl-OBt active ester it generates is generally more reactive than the OBt ester from HBTU, which can be beneficial for difficult couplings, such as those involving sterically hindered amino acids. While often more expensive than HBTU, its higher reactivity and cleaner reaction profile may justify the cost for challenging syntheses where maximizing yield and purity is paramount.

For routine peptide synthesis, HBTU remains a workhorse reagent. For difficult sequences, syntheses requiring the use of excess coupling reagent, or when guanidinylation is a concern, PyClock presents a superior alternative. Researchers should consider the specific peptide sequence and the potential for side reactions when selecting the optimal coupling reagent for their application.

References

A Head-to-Head Battle in Peptide Synthesis: PyClock vs. HATU Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, high-purity peptide synthesis is perpetual. The choice of coupling reagent is a critical determinant of success, influencing reaction speed, yield, and the stereochemical integrity of the final peptide. This guide provides an objective comparison of two prominent coupling reagents: the phosphonium salt-based PyClock and the aminium/uronium salt-based HATU.

This comparative analysis delves into their mechanisms of action, performance data in terms of coupling efficiency and racemization, and provides detailed experimental protocols to guide reagent selection for specific synthetic challenges.

At a Glance: PyClock vs. HATU

FeaturePyClockHATU
Reagent Type Phosphonium SaltAminium/Uronium Salt
Activating Group 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)1-Hydroxy-7-azabenzotriazole (HOAt)
Active Ester 6-Chloro-1-benzotriazolyl (Cl-OBt) esterOAt-active ester
Reactivity HighVery High
Guanidinylation Risk NoYes, particularly with excess reagent
Primary Applications General peptide synthesis, sterically hindered couplings, cyclizationsGeneral peptide synthesis, difficult sequences, sterically hindered couplings, N-methylated amino acids

Mechanism of Action: A Tale of Two Chemistries

The efficacy of both PyClock and HATU lies in their ability to convert a carboxylic acid into a highly reactive species, primed for nucleophilic attack by an amine to form a stable amide bond. However, they achieve this through distinct chemical pathways.

HATU: The Power of the OAt-Active Ester

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is renowned for its rapid and efficient coupling, largely attributed to the formation of a highly reactive OAt-active ester.[1][2] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is key to its high performance. The nitrogen atom at the 7-position of the azabenzotriazole ring accelerates the coupling reaction and minimizes the risk of epimerization.[2] The reaction proceeds through the deprotonation of the carboxylic acid by a base, followed by attack on HATU to form the OAt-active ester, which then readily reacts with the amine.[1][2]

PyClock: Leveraging the Electron-Withdrawing Power of Chlorine

PyClock, a phosphonium salt derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), activates carboxylic acids by forming a 6-chloro-1-benzotriazolyl (Cl-OBt) ester.[3] The electron-withdrawing nature of the chlorine atom on the benzotriazole ring makes the resulting active ester more reactive than those generated by reagents like PyBOP or HBTU. A significant advantage of phosphonium salts like PyClock is that they do not pose the risk of guanidinylation of the N-terminal amine, a potential side reaction with aminium/uronium reagents like HATU, especially when used in excess.[4]

G cluster_hatu HATU Activation Pathway cluster_pyclock PyClock Activation Pathway hat_acid Carboxylic Acid (R-COOH) hat_active OAt-Active Ester (Highly Reactive) hat_acid->hat_active + HATU + Base hat_base Base (e.g., DIPEA) hat_base->hat_active hat_reagent HATU hat_reagent->hat_active hat_peptide Peptide Bond (R-CO-NH-R') hat_active->hat_peptide + Amine hat_amine Amine (R'-NH2) hat_amine->hat_peptide py_acid Carboxylic Acid (R-COOH) py_active 6-Cl-OBt Active Ester (Reactive) py_acid->py_active + PyClock + Base py_base Base (e.g., DIPEA) py_base->py_active py_reagent PyClock py_reagent->py_active py_peptide Peptide Bond (R-CO-NH-R') py_active->py_peptide + Amine py_amine Amine (R'-NH2) py_amine->py_peptide

General activation pathways for HATU and PyClock.

Performance Showdown: Coupling Efficiency and Purity

The ultimate measure of a coupling reagent's performance lies in the purity and yield of the final peptide. A comparative study on fast conventional Fmoc solid-phase peptide synthesis provides valuable quantitative insights into the performance of PyClock and HATU.

Peptide SequenceCoupling Time (minutes)Crude Purity with PyClock (%)Crude Purity with HATU (%)
ACP (65-74) 2 x 170.383.6
2 x 2078.979.8
G-LHRH 2 x 190.493.2
2 x 2092.192.5
A-LHRH 2 x 189.191.3
2 x 2090.290.8

Data synthesized from "Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators".

These results indicate that both PyClock and HATU are highly effective coupling reagents, consistently producing peptides with high crude purity. In the synthesis of the "difficult" ACP (65-74) sequence with a shorter coupling time, HATU demonstrated a notable advantage. However, with longer coupling times, the performance of both reagents was comparable. For the LHRH analogue syntheses, both reagents performed exceptionally well, with HATU showing a slight edge in most cases.

The Specter of Racemization

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as racemization can lead to diastereomeric impurities with altered biological activity.

HATU is widely recognized for its ability to suppress racemization. Its rapid reaction kinetics kinetically disfavor the competing racemization pathway via oxazolone formation.[5][6]

Navigating Difficult Couplings

The true test of a coupling reagent often comes with challenging synthetic targets, such as sterically hindered amino acids, N-methylated residues, and peptide cyclization.

Sterically Hindered Amino Acids: Both PyClock and HATU are effective for coupling sterically hindered amino acids due to their high reactivity.[4][7] HATU, in particular, is often cited as a reagent of choice for such difficult couplings.[7]

N-Methylated Amino Acids: The coupling of N-methylated amino acids is notoriously difficult. While HATU has been shown to be a reagent of choice for these couplings, providing better yields than HOBt-based reagents, phosphonium reagents like PyAOP (structurally related to PyClock) are also highly effective.[4][7]

Peptide Cyclization: Phosphonium reagents like PyClock are often preferred for cyclization reactions. This is because aminium/uronium reagents like HATU can cause a guanidinylation side reaction on the free N-terminal amine, which can cap the peptide and prevent cyclization, especially if the coupling reagent is used in excess.[4]

G cluster_workflow General SPPS Workflow Start Start with Resin-Bound Protected Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Activation Amino Acid Activation (PyClock or HATU + Base in DMF) Wash1->Activation Coupling Coupling to Resin Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 End_Cycle End of Cycle Wash2->End_Cycle Repeat Repeat for Next Amino Acid End_Cycle->Repeat Cleavage Final Cleavage and Deprotection End_Cycle->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. Below are representative protocols for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) using PyClock and HATU.

Protocol for PyClock-Mediated Coupling

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • PyClock (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Ensure the resin is swelled and the N-terminal Fmoc group is deprotected, followed by thorough washing with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and PyClock in DMF.

  • Coupling: Add DIPEA to the activation mixture and immediately add the solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the reaction time may be extended, or a double coupling may be performed.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling can be monitored using a qualitative method like the Kaiser test.

Protocol for HATU-Mediated Coupling

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.8 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin and deprotect the N-terminal Fmoc group, followed by extensive washing with DMF.[1][8]

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes.[5][8]

  • Coupling: Add the pre-activated solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 20-60 minutes.[1][8]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.[1][8]

  • Monitoring: Confirm the completion of the coupling reaction using a method such as the Kaiser test.[8]

Conclusion and Recommendations

Both PyClock and HATU stand as highly efficient and robust coupling reagents for modern peptide synthesis. The choice between them may be guided by the specific requirements of the synthetic target and considerations of potential side reactions.

  • For general high-efficiency synthesis: Both reagents perform exceptionally well, with HATU often showing a slight advantage in terms of speed and crude purity in standard couplings.

  • To avoid guanidinylation: PyClock is the superior choice as its phosphonium salt chemistry eliminates the risk of this side reaction, which can be a concern with HATU, especially in cyclization reactions or when using an excess of the coupling reagent.

  • For challenging sequences: HATU has a long-standing reputation for excellence in coupling sterically hindered and N-methylated amino acids, often making it the go-to reagent for such difficult targets.

  • Racemization: Both reagents are known to provide low levels of racemization, although direct comparative quantitative data is limited.

Ultimately, the selection of the optimal coupling reagent will depend on a careful evaluation of the peptide sequence, the synthetic strategy, and the desired balance between reaction efficiency, purity, and the mitigation of potential side reactions.

References

Efficacy of Chlorotripyrrolidinophosphonium hexafluorophosphate in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, influencing yield, purity, and the suppression of unwanted side reactions.[1] Among the arsenal of available reagents, Chlorotripyrrolidinophosphonium hexafluorophosphate, commercially known as PyClock, has emerged as a potent phosphonium salt-based coupling agent. This guide provides a comprehensive comparison of PyClock with other commonly used reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Quantitative Performance Analysis

The efficacy of a coupling reagent is primarily evaluated by its ability to promote efficient peptide bond formation while minimizing racemization, a common side reaction that can compromise the biological activity of the final peptide.[2][3] The following tables summarize the comparative performance of PyClock and other reagents in terms of crude peptide purity and racemization levels.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of Various Peptides

Coupling Reagent65-74 ACP Fragment¹G-LHRH²Linear Oxytocin³
PyClock ~70-83~78-9054.76 - 77.68
HATU ~70-83.63 ~78-9054.76 - 77.68
HCTU ~70-83~78-90.84 54.76 - 77.68
COMU ~79~78-90.84 ~77.68
PyBOP Lower purity at shorter reaction times~78-9054.76 - 77.68
TFFH < 25< 63< 15
PyOxim 19.13 (shorter times)54.08 (shorter times)22.33 (shorter times)

¹Data collated from a study comparing activators for fast Fmoc solid-phase peptide synthesis.[4][5] The 65-74 fragment of the acyl carrier peptide (VQAAIDYING-OH) is a challenging sequence.[4] ²G-LHRH (GHWSYGLRPG-NH2) is a modified version of the luteinizing hormone-releasing hormone.[5] ³Linear precursor to the cyclic nonapeptide hormone, oxytocin (CYIQNCPLG-NH2).[5]

Note: The performance of coupling reagents can be sequence-dependent. The data above represents a summary from comparative studies to provide a general overview.

Minimizing Racemization: A Key Advantage

PyClock, derived from the additive 6-Cl-HOBt, is designed to offer rapid coupling while suppressing epimerization at the alpha-carbon of the activated amino acid.[2][6] This is particularly crucial when synthesizing peptides containing amino acids prone to racemization, such as histidine and cysteine.[7] Studies have shown that PyClock provides a good balance of reactivity and minimal racemization, often outperforming the more traditional phosphonium salt, PyBOP, in this regard.[6] While highly reactive reagents like HATU are effective, they can sometimes lead to increased racemization, especially with sensitive amino acids.[8]

Experimental Protocols

The following is a generalized protocol for solid-phase peptide synthesis (SPPS) that can be adapted for comparing different coupling reagents.

Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagent (PyClock, HATU, HCTU, etc.)

  • Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Washing solvent: Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Cold diethyl ether for precipitation

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification and analysis[1]

General SPPS Cycle:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and byproducts.

  • Coupling:

    • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., 4 equivalents relative to resin loading) and the coupling reagent (e.g., 3.9 equivalents) in DMF. Add a base such as DIEA (e.g., 8 equivalents).[1] For phosphonium salts like PyClock, pre-activation for a short period (1-5 minutes) is common.[1]

    • Reaction: Add the activated amino acid solution to the resin and agitate for the desired coupling time (e.g., 30-60 minutes).[9]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling.[9]

  • Repeat: Repeat the cycle of deprotection, washing, and coupling for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.[1]

  • Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether and purify using RP-HPLC.[1]

Visualizing the Workflow and Mechanism

To better understand the peptide synthesis process and the role of coupling reagents, the following diagrams illustrate the general workflow and the activation mechanism.

Peptide_Synthesis_Workflow Resin Start: Resin with Fmoc-protected Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 2. Washing (DMF, DCM) Deprotection->Washing1 Coupling 3. Coupling: - Fmoc-Amino Acid - Coupling Reagent (e.g., PyClock) - Base (e.g., DIEA) Washing1->Coupling Washing2 4. Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for Each Amino Acid Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage 5. Final Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification End: Purified Peptide Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_phosphonium Phosphonium Salt (e.g., PyClock) cluster_aminium Aminium/Uronium Salt (e.g., HATU/HBTU) AminoAcid1 Fmoc-AA-COOH ActiveEster1 Activated Ester (O-Acylphosphonium) AminoAcid1->ActiveEster1 Activation PyClock PyClock + Base PyClock->ActiveEster1 PeptideBond1 Peptide Bond Formation ActiveEster1->PeptideBond1 AminoAcid2 Fmoc-AA-COOH ActiveEster2 OAt/OBt Active Ester AminoAcid2->ActiveEster2 Activation HATU HATU/HBTU + Base HATU->ActiveEster2 PeptideBond2 Peptide Bond Formation ActiveEster2->PeptideBond2 PeptideResin H2N-Peptide-Resin PeptideResin->PeptideBond1 PeptideResin->PeptideBond2

Caption: Activation mechanism of carboxylic acids by phosphonium vs. aminium salts.

Conclusion

This compound (PyClock) stands as a highly effective coupling reagent in peptide synthesis.[6] Its phosphonium salt structure, derived from the highly acidic 6-Cl-HOBt, facilitates rapid and efficient amide bond formation while effectively minimizing racemization.[5][6] Comparative data suggests that PyClock's performance is on par with or superior to many commonly used reagents, particularly in challenging syntheses.[4] While no single reagent is optimal for all applications, PyClock offers a robust and reliable option for researchers seeking high purity and stereochemical integrity in their synthesized peptides. The choice of coupling reagent should always be guided by the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product.

References

PyClock: A Critical Evaluation of a Modern Peptide Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a pivotal decision that profoundly influences the efficiency, purity, and stereochemical integrity of the final peptide product. For researchers and drug development professionals, selecting an optimal reagent is critical for success. This guide provides an objective comparison of PyClock ((6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), a phosphonium salt-based coupling reagent, with other widely used alternatives, supported by experimental data.

PyClock is a derivative of 6-Cl-HOBt, designed to offer enhanced reactivity compared to its predecessor, PyBOP. The electron-withdrawing nature of the chlorine atom on the benzotriazole ring increases the acidity of the leaving group, leading to the formation of more reactive Cl-OBt active esters. This characteristic positions PyClock as a valuable tool for challenging couplings, including those involving sterically hindered amino acids, slow reaction kinetics, and peptide cyclization. A significant advantage of phosphonium salts like PyClock is the absence of guanidinylation, a common side reaction associated with aminium-based reagents such as HBTU and HATU, which can lead to chain termination.

Quantitative Performance Analysis: Coupling Efficiency

The following tables summarize the performance of PyClock and other common coupling reagents in terms of crude peptide purity. The data is derived from a comparative study on fast conventional Fmoc solid-phase peptide synthesis, highlighting the efficiency of these reagents under both rapid and extended coupling conditions.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of 65-74ACP (a "difficult" sequence)

Coupling ReagentCoupling Time (2 x 1 min)Coupling Time (2 x 20 min)
PyClock 78.91% 78.10%
HATU83.63%81.65%
HCTU79.57%82.35%
COMU79.00%79.00%
PyBOP48.11%78.54%

Table 2: Comparison of Crude Peptide Purity (%) for the Synthesis of G-LHRH

Coupling ReagentCoupling Time (2 x 1 min)Coupling Time (2 x 20 min)
PyClock 89.59% 88.62%
HATU89.01%89.71%
HCTU89.15%90.34%
COMU90.84%88.33%
PyBOP78.52%88.59%

Table 3: Comparison of Crude Peptide Purity (%) for the Synthesis of Linear Oxytocin

Coupling ReagentCoupling Time (2 x 1 min)Coupling Time (2 x 20 min)
PyClock 65.31% 63.85%
HATU77.68%75.32%
HCTU75.53%73.91%
COMU77.01%76.22%
PyBOP54.76%73.09%

The data indicates that PyClock is a highly effective coupling reagent, particularly in rapid coupling protocols, where it consistently outperforms the older phosphonium salt, PyBOP. In the synthesis of the "difficult" 65-74ACP sequence and G-LHRH, PyClock's performance is comparable to that of modern aminium reagents like HATU, HCTU, and COMU at shorter coupling times. However, for the synthesis of linear oxytocin, HATU, HCTU, and COMU demonstrated higher crude purity. Notably, COMU frequently delivered the highest purity in rapid synthesis protocols.

Racemization Suppression: A Qualitative Assessment

In one study focused on a racemization-prone sequence, it was observed that PyAOP, a phosphonium salt derived from HOAt, resulted in significantly less racemization than both PyClock and PyBOP. The same study noted that PyClock was slightly superior to PyBOP in minimizing racemization. This suggests that while PyClock offers an improvement over older phosphonium reagents, HOAt-based reagents may be preferable when the suppression of racemization is the primary concern. Modern uronium reagents like COMU are also recognized for their excellent performance in reducing epimerization.

Experimental Protocols

The following is a generalized protocol for solid-phase peptide synthesis (SPPS) that can be adapted to compare the performance of different coupling reagents.

Resin Preparation
  • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for C-terminal acids) in dimethylformamide (DMF) for at least 30 minutes.

Fmoc Deprotection
  • Treat the resin with a 20% solution of piperidine in DMF for a specified duration (e.g., 2 x 10 minutes).

  • Wash the resin thoroughly with DMF to remove residual piperidine and by-products.

Amino Acid Coupling (The Comparative Step)
  • Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., 4 equivalents relative to resin loading), the coupling reagent (e.g., PyClock, HATU, HCTU, or COMU; 3.9 equivalents), and a suitable base (e.g., N,N-Diisopropylethylamine (DIEA); 8 equivalents) in DMF.

  • Pre-activation (optional but recommended): Allow the activation mixture to stand for a short period (e.g., 1-5 minutes).

  • Coupling: Add the activation mixture to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for the desired time (e.g., 2 x 1 minute for rapid protocols or 2 x 20 minutes for standard protocols).

  • Wash the resin with DMF to remove excess reagents and by-products.

Capping (Optional)
  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIEA or pyridine) in DMF.

Cleavage and Deprotection
  • After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail appropriate for the peptide sequence and protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Analysis
  • Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) to determine purity.

  • To quantify racemization, a specific model peptide can be synthesized and the resulting diastereomers separated and quantified using chiral HPLC.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the peptide coupling mechanism, a general workflow for comparing coupling reagents, and a decision-making framework for reagent selection.

Peptide_Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH (Fmoc-AA) Activated_Ester Active Ester (Cl-OBt) Carboxylic_Acid->Activated_Ester + PyClock + Base Coupling_Reagent PyClock Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond N-Terminus H₂N-Peptide (on resin) N-Terminus->Peptide_Bond Coupled_Peptide Fmoc-AA-Peptide (on resin) Peptide_Bond->Coupled_Peptide

Caption: Mechanism of peptide bond formation using PyClock.

Experimental_Workflow Start Start: Identical Peptide-Resin Batches Coupling Parallel Coupling Reactions (PyClock, HATU, HCTU, COMU) Start->Coupling Cleavage Cleavage from Resin Coupling->Cleavage Analysis HPLC Analysis Cleavage->Analysis Purity Determine Crude Purity Analysis->Purity Racemization Quantify Racemization (Chiral HPLC) Analysis->Racemization Comparison Compare Performance Data Purity->Comparison Racemization->Comparison

Caption: Workflow for comparing coupling reagent performance.

Reagent_Selection Difficult_Coupling Difficult Coupling? (Hindered AA, etc.) Racemization_Prone Racemization Prone Sequence? Difficult_Coupling->Racemization_Prone Yes Speed_Critical Speed a Priority? Difficult_Coupling->Speed_Critical No PyClock_HATU_COMU Use PyClock, HATU, or COMU Racemization_Prone->PyClock_HATU_COMU No HATU_COMU_PyAOP Consider HATU, COMU, or PyAOP Racemization_Prone->HATU_COMU_PyAOP Yes PyClock_COMU_HATU Use PyClock, COMU, or HATU (fast protocol) Speed_Critical->PyClock_COMU_HATU Yes Standard_Reagent Standard Reagent (e.g., HCTU) Sufficient Speed_Critical->Standard_Reagent No

Caption: Decision tree for selecting a coupling reagent.

Conclusion

PyClock stands as a robust and efficient phosphonium salt-based coupling reagent, demonstrating strong performance, particularly in rapid peptide synthesis protocols. Its key advantages include high reactivity, stemming from the formation of Cl-OBt active esters, and the circumvention of guanidinylation side reactions. Experimental data on crude peptide purity shows that PyClock is a significant improvement over older phosphonium reagents like PyBOP and is competitive with modern aminium reagents such as HATU, HCTU, and COMU, especially for challenging sequences and fast reaction times.

However, the designation of "superior" must be nuanced. In terms of crude purity, reagents like COMU and HATU may offer an advantage in certain contexts. Furthermore, for sequences that are highly susceptible to racemization, HOAt-based reagents like PyAOP or HATU, and oxyma-based reagents like COMU, may provide a greater degree of stereochemical protection. The selection of the optimal coupling reagent, therefore, remains dependent on the specific requirements of the synthesis, including the complexity of the peptide sequence, the need for speed, and the stringency of purity and stereochemical integrity requirements. PyClock is undoubtedly a powerful tool in the peptide chemist's arsenal, offering a reliable and effective option for a wide range of applications.

PyClock vs. Other Phosphonium-Based Coupling Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and cost-efficiency. Among the various classes of reagents, phosphonium salts have established themselves as highly effective activators of carboxylic acids for amide bond formation. This guide provides an objective comparison of PyClock, a 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt)-based phosphonium salt, with other prominent phosphonium-based coupling reagents. The following sections will delve into their performance based on experimental data, outline detailed experimental protocols, and present visual representations of key chemical processes.

Performance Comparison

The efficacy of a coupling reagent is multifaceted, encompassing coupling efficiency, rate of reaction, and suppression of side reactions, most notably racemization. PyClock has been developed as a more reactive alternative to the well-established PyBOP, owing to the electron-withdrawing nature of the chlorine atom on the benzotriazole moiety.[1]

Coupling Efficiency and Speed

Experimental evidence suggests that PyClock exhibits superior performance compared to PyBOP in terms of coupling efficiency.[2] In comparative studies for the synthesis of pentapeptides, PyClock consistently gave higher yields than PyBOP.[2] The activation of sterically hindered amino acids, such as Fmoc-Aib-OH, was also found to be faster with PyClock than with PyBOP.[2]

Furthermore, in studies comparing various activators for fast Fmoc solid-phase peptide synthesis, PyClock, along with HDMC, COMU, HCTU, and HATU, performed well with shorter reaction times (2 x 1 minute). In contrast, the performance of PyBOP was found to be poor for more difficult sequences under these rapid conditions.[3] This positions PyClock as a suitable reagent for accelerated peptide synthesis protocols.

Racemization Control

Minimizing racemization is crucial for the synthesis of biologically active peptides. Comparative studies have shown that PyClock is slightly superior to PyBOP in terms of controlling racemization.[2] However, it is noteworthy that reagents based on 7-aza-1-hydroxybenzotriazole (HOAt), such as PyAOP, generally exhibit lower levels of racemization compared to both PyClock and PyBOP.[2]

Reagent Stability and Reactivity

The stability of a coupling reagent can be correlated with its reactivity. In a comparative analysis of stability in DMF, PyAOP was found to be the most reactive and least stable. PyClock demonstrated greater stability than PyAOP but was less stable, and therefore more reactive, than PyBOP.[2][4] This intermediate reactivity profile makes PyClock a potent activating agent without the handling difficulties associated with highly unstable reagents.

Advantages of Phosphonium Salts

A key advantage of phosphonium-based reagents like PyClock over their aminium/uronium counterparts (e.g., HBTU, HATU) is that they do not cause guanidinylation of the growing peptide chain.[4][5] This side reaction, which involves the modification of the N-terminal amine, can lead to chain termination. The absence of this side reaction allows for the use of excess phosphonium reagent to drive the coupling reaction to completion, which is particularly beneficial for difficult couplings or cyclization reactions.[1]

Quantitative Data Summary

ReagentRelative Coupling EfficiencyRelative RacemizationRelative Stability in DMFKey AdvantagesKey Disadvantages
PyClock Higher than PyBOP[2]Lower than PyBOP, higher than PyAOP[2]Higher than PyAOP, lower than PyBOP[2][4]High reactivity, good for fast synthesis[3], no guanidinylation[4]More expensive than PyBOP
PyBOP Lower than PyClock and PyAOP[2]Higher than PyClock and PyAOP[2]High[2]Well-established, non-toxic byproduct (vs. BOP)[6]Lower reactivity, can be slow for difficult couplings[3]
PyAOP Highest among the three[2]Lowest among the three[2]Lowest (most reactive)[2][4]Very high reactivity, excellent for hindered couplingsHigher cost, lower stability[2]
BOP HighMinimal for most amino acids[7]Not specifiedEffective couplingForms carcinogenic byproduct HMPA[5][7]

Experimental Protocols

The following are generalized experimental protocols for peptide coupling using phosphonium-based reagents in solid-phase peptide synthesis.

Standard Peptide Coupling Protocol
  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with the phosphonium coupling reagent (e.g., PyClock, PyBOP; 3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIEA; 6-10 equivalents).

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., DIEA or pyridine) in DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Activation of Sterically Hindered Amino Acids

For sterically hindered amino acids like Fmoc-Aib-OH, a longer pre-activation time and/or extended coupling time may be necessary.

  • Prepare a solution of the Fmoc-Aib-OH (0.33 M) in DMF.

  • Add 3 equivalents of DIEA and 1 equivalent of the phosphonium salt (e.g., PyClock).

  • Monitor the formation of the active ester by HPLC. The activation with PyClock is generally faster than with PyBOP.[2]

  • Add the activated amino acid solution to the resin and proceed with the coupling as described in the standard protocol.

Visualizations

General Mechanism of Amide Bond Formation using Phosphonium Reagents

G Carboxylic_Acid R-COOH Active_Ester R-CO-OBt* Carboxylic_Acid->Active_Ester Activation Phosphonium_Reagent PyClock / PyBOP Phosphonium_Reagent->Active_Ester Base DIEA Base->Active_Ester Peptide_Bond R-CO-NH-R' Active_Ester->Peptide_Bond Nucleophilic Attack Byproducts Phosphoramide + HOBt* derivative Active_Ester->Byproducts Amine R'-NH2 Amine->Peptide_Bond

Caption: Amide bond formation via phosphonium reagent activation.

Comparative Reactivity and Stability Workflow

G cluster_reagents Phosphonium Reagents cluster_properties Properties PyAOP PyAOP Reactivity Reactivity PyAOP->Reactivity Highest Stability Stability PyAOP->Stability Lowest PyClock PyClock PyClock->Reactivity High PyClock->Stability Moderate PyBOP PyBOP PyBOP->Reactivity Moderate PyBOP->Stability Highest

Caption: Reactivity vs. stability of phosphonium reagents.

References

A Comparative Guide to PyClock Performance in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical factor that dictates the success, efficiency, and purity of the final peptide product. This guide provides an objective comparison of PyClock, a widely used phosphonium salt-based coupling reagent, with other common activators in SPPS. The performance of these reagents is evaluated based on experimental data for key metrics including crude peptide purity, synthesis time, and performance in challenging synthetic scenarios.

Quantitative Performance Comparison

The selection of a coupling reagent has a direct impact on the crude purity of the synthesized peptide, which in turn affects the downstream purification efforts and overall yield. The following table summarizes the comparative performance of PyClock and other activators in the synthesis of various peptide sequences under different coupling conditions. The data is primarily derived from a comparative study by Chantell et al. (2011).

Coupling ReagentPeptide SequenceCoupling TimeCrude Purity (%)
PyClock 65-74 ACP2 x 1 min78.53
2 x 20 min77.21
G-LHRH2 x 1 min82.59
2 x 20 min86.42
Protaetiamycine2 x 1 min89.23
2 x 20 min91.34
GHRP-62 x 1 min70.12
2 x 20 min73.54
Oxytocin (linear)2 x 1 min68.34
2 x 20 min70.11
COMU 65-74 ACP2 x 1 min81.22
2 x 20 min80.45
G-LHRH2 x 1 min90.84
2 x 20 min88.17
Protaetiamycine2 x 1 min94.02
2 x 20 min92.58
GHRP-62 x 1 min75.89
2 x 20 min76.33
Oxytocin (linear)2 x 1 min77.68
2 x 20 min77.52
HATU 65-74 ACP2 x 1 min83.63
2 x 20 min81.76
G-LHRH2 x 1 min88.47
2 x 20 min89.52
Protaetiamycine2 x 1 min92.31
2 x 20 min93.11
GHRP-62 x 1 min72.45
2 x 20 min74.88
Oxytocin (linear)2 x 1 min71.23
2 x 20 min73.45
HCTU 65-74 ACP2 x 1 min80.11
2 x 20 min82.34
G-LHRH2 x 1 min89.12
2 x 20 min90.15
Protaetiamycine2 x 1 min91.56
2 x 20 min93.87
GHRP-62 x 1 min74.32
2 x 20 min75.91
Oxytocin (linear)2 x 1 min70.58
2 x 20 min72.89
PyBOP 65-74 ACP2 x 1 min48.11
2 x 20 min75.34
G-LHRH2 x 1 min78.52
2 x 20 min85.67
Protaetiamycine2 x 1 min85.43
2 x 20 min90.12
GHRP-62 x 1 min65.78
2 x 20 min70.23
Oxytocin (linear)2 x 1 min54.76
2 x 20 min68.99

Note: The data presented represents the crude purity of the synthesized peptides before purification. Higher crude purity indicates a more efficient coupling reaction with fewer side products, which can simplify the purification process and potentially lead to a higher final yield. Best results for each peptide and coupling time are highlighted in bold .

Performance Overview and Key Considerations

PyClock demonstrates itself as a highly effective coupling reagent, consistently delivering good to high crude purities across a range of peptide sequences and coupling times.[1][2] It is particularly effective in fast SPPS protocols, showing comparable performance to other modern activators like COMU, HATU, and HCTU.[1][2]

COMU often shows the highest purity, especially at shorter coupling times, making it an excellent choice for rapid synthesis protocols.[1][2] Furthermore, COMU is based on an Oxyma leaving group, which enhances its safety profile by avoiding the potentially explosive nature of benzotriazole-based reagents like HATU.

HATU is a well-established and highly reactive coupling reagent that performs exceptionally well, particularly for difficult sequences.[1][3] However, its high cost and the safety considerations associated with its benzotriazole structure are important factors to consider.[1]

HCTU also provides excellent results, often rivaling HATU and COMU, especially at longer coupling times.[1][2]

PyBOP , an older phosphonium salt reagent, generally shows lower performance at shorter coupling times, particularly for more challenging sequences.[1][2]

Solvent Consumption and Yield: While direct comparative data on solvent consumption and final isolated yields for PyClock is limited in the literature, it can be inferred that the higher efficiency and faster kinetics of modern coupling reagents like PyClock, COMU, and HATU can lead to reduced solvent usage compared to older, less efficient methods that may require repeated or longer coupling steps. Higher crude purity, as demonstrated by these reagents, generally correlates with a higher recovery of the desired peptide after purification, thus positively impacting the final yield.

Experimental Protocols

The following is a generalized experimental protocol for the comparative evaluation of coupling reagents in Fmoc-SPPS.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF.

2. Amino Acid Coupling (General Cycle):

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (4-5 equivalents relative to resin loading) with the coupling reagent (e.g., PyClock, COMU, HATU; 3.9-4.5 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (8-10 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for the desired time (e.g., 2 x 1 minute for fast synthesis or 2 x 20 minutes for standard synthesis).

  • Wash the resin with DMF to remove excess reagents and by-products.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

3. Cleavage and Deprotection:

  • After the final coupling and deprotection steps, wash the peptidyl-resin with dichloromethane (DCM).

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

4. Analysis:

  • Analyze the crude peptide purity by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the activation mechanism of the carboxylic acid by a coupling reagent.

SPPS_Workflow Resin Solid Support (Resin) Coupling1 Coupling 1 (PyClock/Alternative) Resin->Coupling1 Fmoc_AA1 Fmoc-AA1-OH Fmoc_AA1->Coupling1 Resin_AA1 Fmoc-AA1-Resin Coupling1->Resin_AA1 Deprotection1 Fmoc Deprotection (Piperidine) Resin_AA1->Deprotection1 Resin_NH2_AA1 H2N-AA1-Resin Deprotection1->Resin_NH2_AA1 Coupling2 Coupling 2 (PyClock/Alternative) Resin_NH2_AA1->Coupling2 Fmoc_AA2 Fmoc-AA2-OH Fmoc_AA2->Coupling2 Resin_AA2_AA1 Fmoc-AA2-AA1-Resin Coupling2->Resin_AA2_AA1 Repeat Repeat Cycles (n-2) times Resin_AA2_AA1->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).

Activation_Mechanism cluster_reactants Reactants cluster_products Products Fmoc_AA_COOH Fmoc-AA-COOH (Carboxylic Acid) Peptide_Bond Peptide Bond Formation Fmoc_AA_COOH->Peptide_Bond Coupling_Reagent Coupling Reagent (e.g., PyClock) Coupling_Reagent->Peptide_Bond Base Base (e.g., DIEA) Base->Peptide_Bond Active_Ester Fmoc-AA-O-X (Activated Ester) Final_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Final_Peptide Resin_NH2 H2N-Peptide-Resin Resin_NH2->Final_Peptide Peptide_Bond->Active_Ester

Caption: Activation of the carboxylic acid for peptide bond formation in SPPS.

References

The Superiority of PyClock: A Head-to-Head Comparison with Carbodiimides in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success. For decades, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been mainstays. However, the advent of phosphonium salt reagents, particularly Chlorotripyrrolidinophosphonium hexafluorophosphate (PyClock), has marked a significant advancement, offering researchers a more robust and efficient tool for creating complex peptides. This guide provides an objective comparison, supported by experimental data, to highlight the advantages of using PyClock over traditional carbodiimides.

Executive Summary: Key Performance Advantages of PyClock

Phosphonium salts, including PyClock, generally exhibit higher coupling rates and are accompanied by fewer undesired side reactions compared to carbodiimides.[1] PyClock, a phosphonium salt derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), has demonstrated superior performance in terms of coupling efficiency and suppression of racemization.[2][3] While carbodiimides are effective, their high reactivity can lead to problematic side reactions and loss of stereochemical integrity.[2][4]

Quantitative Data Comparison

The following tables summarize the key performance differences observed between PyClock and carbodiimide-based coupling methods.

Table 1: Coupling Efficiency and Racemization

ParameterPyClockCarbodiimides (DCC, EDC)Advantage
Coupling Efficiency High, especially for hindered amino acids[2]Generally good, but can be lower for difficult couplingsPyClock
Racemization Low, superior to many other phosphonium salts[2][5]Higher, especially without additives; prone to oxazolone formation[1][3]PyClock
Reaction Speed Rapid coupling kinetics[5]Can be slower, especially when forming active esters with additives[6]PyClock

Table 2: Side Reactions and Byproducts

ParameterPyClockCarbodiimides (DCC, EDC)Advantage
N-Acylurea Formation Not applicableA common side reaction leading to inactive species[1][7]PyClock
Dehydration of Asn/Gln MinimizedA known issue, converting residues to nitriles[1][6][8]PyClock
Byproduct Solubility Byproducts are generally soluble in common solvents[9]DCU (from DCC) is insoluble and difficult to remove in SPPS[1][6][7]PyClock
Chain Termination Does not react with the incoming amino group[10]Can lead to chain termination in specific casesPyClock

Reaction Mechanisms and Workflows

The distinct mechanisms of PyClock and carbodiimides underpin their performance differences. Carbodiimides activate carboxylic acids to form a highly reactive O-acylisourea intermediate, which is susceptible to racemization and rearrangement into an inactive N-acylurea.[3][7] The addition of HOBt or its derivatives can mitigate these issues by forming a more stable active ester, but this adds complexity to the reaction.

PyClock, on the other hand, directly activates the carboxylic acid to form a highly reactive phosphonium active ester. This process is generally faster and cleaner, avoiding the problematic intermediates associated with carbodiimides.

G cluster_0 Carbodiimide Pathway cluster_1 PyClock Pathway C_RCOOH Carboxylic Acid (R-COOH) C_Oacyl O-Acylisourea (Highly Reactive Intermediate) C_RCOOH->C_Oacyl + Carbodiimide C_Carbo Carbodiimide (R'-N=C=N-R') C_Peptide Peptide Bond C_Oacyl->C_Peptide + Amine C_Nacyl N-Acylurea (Inactive Byproduct) C_Oacyl->C_Nacyl Rearrangement C_Oxazolone Oxazolone (Leads to Racemization) C_Oacyl->C_Oxazolone Side Reaction C_ActiveEster OBt Active Ester (More Stable Intermediate) C_Oacyl->C_ActiveEster + HOBt C_Amine Amine (R''-NH2) C_HOBt Additive (e.g., HOBt) C_ActiveEster->C_Peptide + Amine P_RCOOH Carboxylic Acid (R-COOH) P_Active Phosphonium Active Ester (Highly Reactive) P_RCOOH->P_Active + PyClock + Base P_PyClock PyClock P_Peptide Peptide Bond P_Active->P_Peptide + Amine P_Amine Amine (R''-NH2)

Caption: Reaction pathways for Carbodiimide vs. PyClock.

The streamlined workflow of PyClock offers a significant advantage in both manual and automated peptide synthesis.

G cluster_0 Carbodiimide (with additive) Workflow cluster_1 PyClock Workflow C_Start Start: Resin with free amine C_AA Dissolve Amino Acid C_Start->C_AA C_Mix Mix Amino Acid and Additive C_AA->C_Mix C_Add Dissolve Additive (e.g., HOBt) C_Add->C_Mix C_Carbo Add Carbodiimide (e.g., DIC) C_Mix->C_Carbo C_Preact Pre-activation C_Carbo->C_Preact C_Couple Add to Resin & Couple C_Preact->C_Couple C_Wash Wash Resin C_Couple->C_Wash C_End Next Cycle C_Wash->C_End P_Start Start: Resin with free amine P_AA Dissolve Amino Acid P_Start->P_AA P_Mix Mix Amino Acid, PyClock, Base P_AA->P_Mix P_PyClock Dissolve PyClock P_PyClock->P_Mix P_Couple Add to Resin & Couple P_Mix->P_Couple P_Wash Wash Resin P_Couple->P_Wash P_End Next Cycle P_Wash->P_End

Caption: Comparison of experimental workflows.

Experimental Protocols

General Protocol for Peptide Coupling using Carbodiimide (DIC/HOBt)

This protocol is a standard procedure for solid-phase peptide synthesis (SPPS) on a resin support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes. Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF.

  • Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid/HOBt solution. Immediately add this activation mixture to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to prepare for the next cycle.

General Protocol for Peptide Coupling using PyClock

This protocol outlines the streamlined procedure for using PyClock in SPPS.

  • Resin Preparation: Swell the resin and remove the Fmoc protecting group as described in the carbodiimide protocol.

  • Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), PyClock (3-5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction completion.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin as described in the carbodiimide protocol.

Conclusion

For researchers, scientists, and drug development professionals seeking to optimize peptide synthesis, this compound (PyClock) presents a compelling alternative to traditional carbodiimides. Its advantages are clear: higher coupling efficiency, faster reaction times, reduced racemization, and a cleaner reaction profile with fewer side reactions.[2][5] The simplified workflow and superior performance, especially in the synthesis of complex or sterically hindered peptides, make PyClock a highly effective and reliable coupling reagent, ultimately leading to higher purity products and more efficient research and development timelines.

References

A Comparative Guide to Circadian Rhythm Analysis Software: Featuring PyClock, BioDare2, and ClockLab

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chronobiology, the accurate analysis of circadian rhythms is paramount for understanding the temporal regulation of biological processes. The advent of high-throughput data acquisition methods, such as bioluminescence imaging from luciferase reporter assays, has created a need for robust and efficient analysis software.[1][2][3][4] This guide provides a comparative overview of a new hypothetical Python-based tool, PyClock , and two established platforms, BioDare2 and ClockLab , for the analysis of circadian bioluminescence data.

Overview of a Hypothetical Tool: PyClock

For the purpose of this guide, we introduce PyClock , a conceptual open-source Python package designed for streamlined, high-throughput analysis of circadian data. PyClock is envisioned to integrate modern rhythm detection algorithms and provide a flexible, scriptable environment for researchers comfortable with Python. Its core features would hypothetically include batch processing of raw luminometry data, a suite of rhythm analysis algorithms (e.g., FFT-NLLS, JTK_CYCLE), and automated export of key circadian parameters such as period, phase, and amplitude.

Established Alternatives for Circadian Analysis

BioDare2 is a comprehensive, web-based repository and analysis platform for circadian data.[5][6] It allows users to upload, share, and analyze timeseries data using a variety of established algorithms.[5][7] Its key strengths lie in its user-friendly interface, its capacity for data sharing, and its aggregation of multiple analysis methods, making it accessible to researchers without coding expertise.[5]

ClockLab , from Actimetrics, is a widely used, stand-alone commercial software package for analyzing circadian rhythms.[8][9] It offers a point-and-click interface combined with powerful algorithms for periodogram analysis (Chi-squared, Lomb-Scargle), activity onset detection, and phase shift measurement.[9] ClockLab is known for its robust performance and interactive visualization tools, and it can import data from various collection systems, including Actimetrics' own LumiCycle hardware.[8][9]

Quantitative Performance Comparison

To objectively compare these tools, we can consider a hypothetical analysis of a standardized dataset. The performance would be evaluated based on the accuracy and consistency of key circadian parameters extracted from bioluminescence data with known characteristics (e.g., simulated data with a known period and amplitude).

FeaturePyClock (Hypothetical)BioDare2ClockLab Analysis
Primary Interface Python Library (Jupyter, Scripts)Web-Based GUIStandalone Desktop GUI
Core Algorithms FFT-NLLS, JTK_CYCLE, Lomb-ScargleFFT-NLLS, MESA, LS, Enright Periodogram, etc.[7]Chi-Squared, F, and Lomb-Scargle Periodograms, Wavelet Analysis[9]
Data Throughput High (Designed for batch scripting)High (Web-based batch processing)High (Batch export and analysis features)[9]
Cost Free (Open-Source)Free (Web-based service)Commercial License
Extensibility High (Python ecosystem)Low (Fixed web functionalities)Low (Proprietary software)
Data Sharing Manual (via code/data repositories)Integrated (Public data repository)[5]Manual (Export to text/Excel files)[10]

Experimental Protocols

The data analyzed by these software packages are typically generated from bioluminescence or fluorescence reporter assays. A standard experimental protocol is detailed below.

Protocol: Cellular Bioluminescence Circadian Assay
  • Cell Culture and Transfection:

    • Target cells (e.g., U2OS, NIH3T3) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cells are seeded in 35-mm culture dishes and grown to ~80% confluency.

    • A circadian reporter construct (e.g., Bmal1-luciferase) is transfected into the cells using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Synchronization:

    • Approximately 24 hours post-transfection, the cell culture medium is replaced with a high-serum shock medium (e.g., DMEM with 50% FBS) for 2 hours to synchronize the circadian clocks of the cell population.

    • Following the shock, the medium is replaced with a recording medium (e.g., phenol red-free DMEM, 1% FBS) containing a luciferase substrate, such as D-luciferin.

  • Bioluminescence Recording:

    • The culture dishes are sealed and placed into a light-tight incubator equipped with a photomultiplier tube (PMT) detector system, such as the LumiCycle from Actimetrics.[8][10][11][12]

    • Bioluminescence is recorded continuously from each dish at regular intervals (e.g., every 10 minutes) for a duration of 3 to 5 days.[12] The system maintains a constant temperature and sterile environment throughout the recording period.

  • Data Pre-processing:

    • The raw data, consisting of photon counts over time, is exported from the recording hardware.

    • Pre-processing steps, often performed within the analysis software, include baseline detrending to remove signal decay over the course of the experiment and normalization to account for differences in signal intensity between samples.[11][12]

Visualizations

To illustrate the workflows, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_lab Laboratory Phase cluster_analysis Analysis Phase a 1. Cell Culture & Transfection b 2. Circadian Synchronization a->b c 3. Bioluminescence Recording (e.g., LumiCycle) b->c d 4. Raw Data Export (Photon Counts vs. Time) c->d e 5. Data Pre-processing (Detrending & Normalization) d->e f 6. Rhythm Analysis (PyClock, BioDare2, ClockLab) e->f g 7. Parameter Extraction (Period, Phase, Amplitude) f->g

Caption: Workflow for a typical circadian bioluminescence experiment.

PyClock_Logic cluster_input Input cluster_pyclock PyClock Analysis Pipeline cluster_output Output raw_data Raw Timeseries Data (.csv, .txt) preprocess 1. Load & Pre-process (Detrend, Normalize) raw_data->preprocess analysis 2. Apply Rhythm Detection (e.g., FFT-NLLS, JTK_CYCLE) preprocess->analysis stats 3. Calculate Circadian Parameters analysis->stats table Results Table (Period, Phase, Amp, p-value) stats->table plot Data Visualization (Plots, Actograms) stats->plot

Caption: Hypothetical data analysis pipeline for the PyClock software.

References

Benchmarking Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyClop) Against Other Common Coupling Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate coupling reagent is a critical determinant for the successful synthesis of peptides, directly influencing yield, purity, and the stereochemical integrity of the final product. Chlorotripyrrolidinophosphonium hexafluorophosphate (PyClop) has emerged as a notable phosphonium salt-based reagent, often cited for its efficacy in minimizing racemization. This guide provides an objective comparison of PyClop with other widely used coupling reagents—namely (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU)—supported by available experimental data and detailed methodologies.

Quantitative Performance Analysis

Direct head-to-head quantitative comparisons of PyClop with BOP, HATU, and HBTU under identical experimental conditions are limited in the readily available scientific literature. However, extensive data exists for the comparative performance of BOP, HATU, and HBTU, which serves as a valuable benchmark. PyClop is qualitatively described as a highly efficient coupling agent that suppresses racemization, particularly with sensitive amino acids.[1]

It is important to note that a preliminary study on the use of PyClop for the solid-phase synthesis of the difficult peptide sequence ACP(65-74) was reported to yield "disappointing results".[2] This highlights the context-dependent nature of coupling reagent performance.

The following tables summarize representative data from comparative studies of other common coupling reagents.

Table 1: Comparison of Crude Peptide Purity (%)

Coupling ReagentPeptide Sequence 1 (e.g., GHRP-6)Peptide Sequence 2 (e.g., Difficult Sequence)
PyBOP (analogue of BOP) ~70-80%~48% (at shorter coupling times)
HBTU ~80-90%~70-80%
HATU >90%~70-83%
COMU >90%~79% (at shorter coupling times)

Note: Data is synthesized from multiple sources and performance can vary based on the specific peptide sequence and reaction conditions. PyBOP is often used as a safer alternative to BOP.

Table 2: Comparison of Racemization Levels (%)

Coupling ReagentModel Peptide/Amino AcidRacemization (% D-isomer)
BOP Z-Phe-Val-Pro-NH2Low (comparative)
PyBOP Z-Phe-Val-Pro-NH2Lower than BOP
HBTU VariousGenerally low, but sequence dependent
HATU VariousVery low, often superior to HBTU
DIC/Oxyma Fmoc-His(Trt)-OH~1.8%

Note: Racemization is highly dependent on the amino acid being coupled, the base used, and reaction temperature.[3][4]

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) that can be adapted for use with PyClop and the other mentioned coupling reagents. The key variable is the activation step.

General Materials and Reagents:
  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagent (PyClop, BOP, HATU, or HBTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Activation and Coupling):

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (2.9-4.5 equivalents) in DMF.

    • Add the base (e.g., DIEA, 6-10 equivalents).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for the desired time (typically 30-120 minutes, depending on the reagent and the difficulty of the coupling).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Analysis of Crude Peptide Purity by RP-HPLC
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase column.

  • Elution: Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Detection: Monitor the elution profile at a wavelength of 214 or 220 nm.

  • Purity Calculation: Calculate the crude purity by integrating the area of the main peptide peak relative to the total area of all peaks.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide Coupling_Factors Coupling_Reagent Coupling Reagent (e.g., PyClop, HATU, HBTU, BOP) Activated_Ester Activated Intermediate Coupling_Reagent->Activated_Ester Amino_Acid N-Protected Amino Acid Amino_Acid->Activated_Ester Base Base (e.g., DIEA, NMM) Base->Activated_Ester Racemization Racemization (Side Reaction) Base->Racemization Peptide_Resin N-Terminally Deprotected Peptide on Resin Peptide_Bond_Formation Peptide Bond Formation (Desired Pathway) Peptide_Resin->Peptide_Bond_Formation Activated_Ester->Peptide_Bond_Formation Activated_Ester->Racemization

References

Safety Operating Guide

Proper Disposal of Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyClop): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Chlorotripyrrolidinophosphonium hexafluorophosphate (PyClop), a common peptide coupling reagent. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

I. Immediate Safety and Hazard Considerations

This compound is classified as a hazardous material with the following primary concerns:

  • Corrosivity: It causes severe skin burns and eye damage.[1]

  • Handling: Always handle PyClop in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling PyClop:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Check for leaks and breakthrough times.
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit.[2]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[3]

II. Disposal Overview

Unused or waste this compound must be disposed of as hazardous chemical waste.[2] Do not dispose of this material down the drain or in regular trash. The recommended disposal route is through a licensed hazardous waste disposal company. For small quantities, chemical neutralization may be an option prior to disposal, but the resulting waste must still be treated as hazardous.

III. Step-by-Step Disposal and Decontamination Procedures

A. Disposal of Bulk/Unused PyClop

  • Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste: this compound" and includes the appropriate hazard pictograms (e.g., corrosive).

  • Packaging: Place the solid PyClop in a well-sealed, non-reactive container (e.g., high-density polyethylene - HDPE) to prevent leakage or spillage.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

B. Decontamination of Empty Containers

  • Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetonitrile or another solvent in which PyClop is soluble) at least three times.

  • Collect Rinsate: The first rinse, and preferably all three, must be collected and disposed of as hazardous waste.[4]

  • Container Disposal: Once triple-rinsed and dry, the container can typically be disposed of as non-hazardous waste. Consult your local regulations.

C. Management of Spills

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[2]

  • Decontamination: Decontaminate the spill area using a suitable solvent and collect all cleaning materials for disposal as hazardous waste.

IV. Experimental Protocol: Chemical Neutralization of Small Quantities

For small residual amounts, alkaline hydrolysis can be employed to degrade the phosphonium salt structure. Caution: This procedure should be performed by trained personnel in a chemical fume hood. The resulting waste must still be disposed of as hazardous waste.

Principle: Alkaline hydrolysis of phosphonium salts typically leads to the cleavage of a P-C or P-O bond, resulting in the formation of a phosphine oxide and other byproducts.[2]

Materials:

  • Waste this compound

  • 5 M Sodium hydroxide (NaOH) solution

  • A suitable organic solvent (e.g., ethanol or isopropanol)

  • Stir plate and stir bar

  • Appropriate glassware (beaker, graduated cylinder)

  • pH paper or pH meter

Procedure:

  • Dissolution: In a chemical fume hood, carefully dissolve the waste PyClop in a minimal amount of the chosen organic solvent in a beaker with a stir bar.

  • Neutralization: While stirring, slowly add the 5 M NaOH solution. A general guideline is to use a significant excess of the base (e.g., 10 equivalents).

  • Reaction: Allow the mixture to stir at room temperature. The reaction time can vary, but a minimum of 24 hours is recommended to ensure complete hydrolysis.

  • pH Check: After the reaction period, check the pH of the solution to ensure it remains strongly basic (pH > 12).

  • Waste Collection: Transfer the resulting solution to a clearly labeled hazardous waste container.

  • Final Disposal: Arrange for the disposal of the neutralized waste solution through your institution's hazardous waste program.

V. Logical Workflow for Disposal

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS). Always consult with your EHS department for guidance on hazardous waste management.

References

Essential Safety and Operational Guide for Handling Chlorotripyrrolidinophosphonium Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of Chlorotripyrrolidinophosphonium hexafluorophosphate (PyClOP).

This compound is a corrosive chemical that can cause severe skin burns and eye damage[1]. Strict adherence to safety protocols is crucial to mitigate risks in the laboratory. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel.

Personal Protective Equipment (PPE) and Safety Measures

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE and other essential safety equipment.

Protection Type Specific Requirement Standard/Reference
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US) approved.
Skin Protection Chemical-resistant gloves (tested to EN 374), fire/flame resistant and impervious clothing.Check glove manufacturer data for breakthrough times.[2]
Respiratory Protection A full-face respirator with a P3 (EN 143) or N95 (US) dust mask is necessary if exposure limits are exceeded or dust is formed.Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3]
Engineering Controls Work must be conducted in a chemical fume hood.Ensure eyewash stations and safety showers are readily accessible.[3]

Standard Operating Procedure for Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring safe handling.

Preparation and Pre-Handling Checklist:
  • Verify Equipment: Ensure the chemical fume hood is functioning correctly.

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Clear the work area of any unnecessary items. Ensure spill containment materials are within reach.

  • Review SDS: Always have the Safety Data Sheet readily available for reference.

Handling the Compound:
  • Location: All handling must occur inside a designated chemical fume hood.[3]

  • Avoid Dust Formation: Handle the solid carefully to prevent the generation of dust.[2]

  • Tool Usage: Use non-sparking tools to avoid ignition sources.[4]

  • Weighing: If weighing the compound, do so within the fume hood.

  • Container Management: Keep the container tightly closed when not in use.[4]

Storage:
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is between 2-8°C.[]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents.[3] The material is classified under Storage Class 8A for combustible corrosive hazardous materials.

  • Atmosphere: The compound is moisture and air-sensitive; consider storing under an inert atmosphere.[3]

Emergency and Disposal Protocols

Immediate and appropriate action during an emergency, along with a compliant disposal plan, are critical components of laboratory safety.

Accidental Release Measures:
  • Evacuate: Evacuate personnel from the immediate spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent environmental contamination.[6][2]

  • Cleanup: For small spills, mechanically collect the material (sweep up) and place it into a suitable, labeled container for disposal.[2][3] Avoid generating dust during this process.[2]

  • Decontamination: Thoroughly clean the spill area after the material has been collected.

Disposal Plan:
  • Waste Classification: This material and its container must be disposed of as hazardous waste.[2]

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][3] Do not allow the chemical to enter drains.[4]

  • Contaminated Clothing: Contaminated clothing should be removed immediately and washed before reuse.[4][3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations from preparation to final disposal, ensuring safety at every step.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Emergency prep_ppe Don Required PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_sds Review Safety Data Sheet prep_workspace->prep_sds handle_compound Handle Compound in Fume Hood (Avoid Dust) prep_sds->handle_compound Proceed to Handling store_compound Store Securely (2-8°C, Dry, Ventilated) handle_compound->store_compound After Use spill_response Spill Response Protocol handle_compound->spill_response In Case of Spill waste_collection Collect Waste in Labeled Container handle_compound->waste_collection Generate Waste store_compound->handle_compound For Subsequent Use spill_response->waste_collection Contain and Collect dispose_waste Dispose as Hazardous Waste waste_collection->dispose_waste End of Process

Caption: Workflow for the safe handling and disposal of PyClOP.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Chlorotripyrrolidinophosphonium hexafluorophosphate
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.